(-)-Maackiain
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904139 | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-15-6 | |
| Record name | (-)-Maackiain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Maackiain: A Technical Guide to Natural Sources and Isolation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for its diverse biological activities. As a phytoalexin, it is produced by various plants in response to pathogen attack and other stressors. Research has highlighted its potential as an anti-inflammatory, antimicrobial, and immunomodulatory agent, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its role in specific signaling pathways.
Natural Sources of this compound
This compound is predominantly found within the plant kingdom, particularly in species belonging to the Fabaceae (Leguminosae) family. The compound has been isolated from various parts of these plants, including the roots, rhizomes, stems, leaves, and flowers. A summary of notable plant sources is provided in the table below.
| Family | Genus | Species | Common Name | Plant Part(s) |
| Fabaceae | Sophora | S. flavescens | Ku Shen | Roots |
| S. tonkinensis | Shan Dou Gen | Roots, Rhizomes | ||
| S. subprostrata | Roots | |||
| Maackia | M. amurensis | Amur Maackia | Flowers, Stem Bark | |
| Trifolium | T. pratense | Red Clover | Aerial Parts, Leaves | |
| Astragalus | Multiple species | Milkvetch | Roots | |
| Caragana | C. frutex, C. tangutica | |||
| Pongamia | P. pinnata | |||
| Glycine | G. max | Soybean | ||
| Bowdichia | B. virgilioides | |||
| Spatholobus | S. suberectus | |||
| Ononis | O. spinosa | Spiny Restharrow | Roots |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The choice of methodology can significantly impact the final yield and purity of the compound.
Data on Extraction and Isolation Yields
The following table summarizes quantitative data from selected isolation protocols.
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Sophora flavescens | Methanol (B129727) with ultrasonication | MPLC, Preparative HPLC | 11.2% (crude extract), ~0.89% (of crude extract) | >98% | [1] |
| Trifolium pratense (Red Clover) | Not specified | High-Speed Counter-Current Chromatography | 0.76% w/w (in a specific fraction) | Not specified | [2] |
| Trifolium pratense (Red Clover) | Ultrasound-Assisted Dynamic Extraction | Parallel Countercurrent Chromatography | Not specified | >95.31% | [3] |
Experimental Protocols
Protocol 1: Isolation of this compound from Sophora flavescens [1]
This protocol details the extraction and purification of this compound from the roots of Sophora flavescens.
-
Plant Material Preparation: 50 g of shade-dried and powdered Sophora flavescens plant material is used as the starting material.
-
Extraction: The powdered material is added to 1 L of HPLC-grade methanol. The mixture undergoes ultrasonication at room temperature for 3 days. The ultrasonication cycle consists of 15 minutes of sonication followed by a 120-minute standing period, repeated for 30 cycles.
-
Crude Extract Preparation: The methanolic extract is filtered and then dried under reduced pressure to yield the crude extract. From 50 g of starting material, 5.63 g of crude extract (11.2% yield) is typically obtained.
-
Medium-Pressure Liquid Chromatography (MPLC): Approximately 950 mg of the crude extract is subjected to MPLC on a reversed-phase silica (B1680970) gel column (YMC ODS-AQ, 10 µm, 220 g). A stepwise gradient of methanol in water (35–100% MeOH) is used as the mobile phase at a flow rate of 20 mL/min for 90 minutes. This process yields nine fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fraction containing this compound (in this case, SF Fr. 4, 117.6 mg) is further purified by preparative HPLC. The separation is achieved using a water-methanol gradient (30–60% MeOH).
-
Final Product: This final purification step yields 8.5 mg of this compound. The purity of the isolated compound is confirmed to be greater than 98% by UPLC-PDA-Q/TOF-MS.
Protocol 2: Ultrasound-Assisted Dynamic Extraction and Parallel Countercurrent Chromatography from Red Clover [3]
This protocol describes a novel, integrated approach for the simultaneous extraction and purification of isoflavones, including this compound, from red clover.
-
Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (0.623:1.00:0.99:1.246, v/v) is prepared.
-
Ultrasound-Assisted Dynamic Extraction (UADE): The lower aqueous phase of the solvent system is used as the extraction solution for the red clover raw material.
-
Parallel Countercurrent Chromatography (PCCC): The extract from the UADE is directly coupled to a parallel countercurrent chromatography system. The lower aqueous phase also serves as the mobile phase for the PCCC.
-
Enrichment and Isolation: The sample is first enriched and purified in the first countercurrent chromatography column (CCC1).
-
Secondary Isolation: The purified sample from CCC1 is then pumped into the second countercurrent chromatography column (CCC2) for the final isolation step.
-
Final Product: This integrated process allows for the successful extraction and isolation of this compound with a purity of over 95.31%.
Signaling Pathway Involvement
This compound has been shown to modulate inflammatory responses. One of the key pathways identified is its role in amplifying the activation of the NLRP3 inflammasome.
This compound and NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms.[1][4]
The activation of the NLRP3 inflammasome is a two-step process:
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Priming Signal: The first signal, often provided by microbial components like lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL), leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB pathway.
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Activation Signal: The second signal, which can be triggered by various stimuli including the microbial toxin nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1.[1]
This compound has been demonstrated to potentiate the second signal, specifically amplifying the nigericin-mediated cleavage of pro-caspase-1 into its active form, caspase-1.[1][5] Active caspase-1 then cleaves pro-IL-1β to produce mature IL-1β and also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and the release of IL-1β.[1] Notably, this compound has been found to induce the production of vimentin, a protein that is an essential mediator for the activation of the NLRP3 inflammasome.[4][6]
Visualizations
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation of this compound.
Signaling Pathway of this compound in Inflammasome Activation
Caption: this compound amplifies NLRP3 inflammasome activation.
References
- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted dynamic extraction coupled with parallel countercurrent chromatography for simultaneous extraction, purification, and isolation of phytochemicals: application to isoflavones from red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of (-)-Maackiain in Sophora flavescens
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sophora flavescens Aiton, a plant utilized for centuries in traditional East Asian medicine, is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids.[1] Among these, the pterocarpan (B192222) isoflavonoid (B1168493), (-)-maackiain, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in Sophora flavescens, presenting key enzymes, intermediates, quantitative data on its distribution within the plant, and detailed experimental protocols for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a specialized branch of the well-characterized phenylpropanoid and isoflavonoid pathways. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the complex pterocarpan structure.
1.1. General Phenylpropanoid Pathway The pathway is initiated by three core enzymes that convert L-phenylalanine into p-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.
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Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
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Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
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4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[4]
1.2. Isoflavonoid Branch From p-Coumaroyl-CoA, the pathway enters the flavonoid-specific branch, leading to the isoflavonoid backbone.
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Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[4]
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Chalcone isomerase (CHI) : Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone (B1672756) intermediate.[4]
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Isoflavone (B191592) synthase (IFS) : A critical branching point enzyme, IFS is a cytochrome P450 that catalyzes an aryl migration reaction, converting the flavanone (naringenin) into the isoflavone genistein. Through a similar mechanism, it converts liquiritigenin (B1674857) to daidzein. In Sophora flavescens, Isoflavone synthase (SfIFS) is highly expressed in the roots.[1]
1.3. Pterocarpan-Specific Modifications Following the formation of the core isoflavone structure, a series of modification reactions, including hydroxylation, methylation, and cyclization, lead to the final this compound molecule.
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From the isoflavone Daidzein , the pathway proceeds to Formononetin via the action of an O-methyltransferase (IOMT).
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Formononetin undergoes hydroxylation to become Calycosin .
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A pivotal and recently elucidated step is the formation of a methylenedioxy bridge. This reaction converts Calycosin to Pseudobaptigenin (B192200) and is catalyzed by a specialized cytochrome P450 enzyme named Pseudobaptigenin Synthase (PbS) . The discovery of this enzyme in red clover (Trifolium pratense) completed a long-standing gap in the understanding of pterocarpan biosynthesis.[5]
-
Subsequent reduction steps, catalyzed by enzymes such as isoflavone reductase (IFR), lead from Pseudobaptigenin to the pterocarpan scaffold.
-
The final cyclization and stereospecific formation yield This compound .
Quantitative Distribution of this compound
The accumulation of this compound in Sophora flavescens is tissue-specific, with the highest concentrations typically found in the root tissues. This localization is consistent with its proposed role as a defense compound against soil-borne pathogens.
Table 1: Distribution of this compound and Related Flavonoids in Root Tissues of S. flavescens This table summarizes the content of key flavonoids in different parts of the root, highlighting the significant accumulation in the xylem. Data is adapted from a study combining metabolome and transcriptome analysis.[4]
| Compound | Periderm (mg/g) | Phloem (mg/g) | Xylem (mg/g) |
| Trifolirhizin | 0.01 | 0.05 | 0.21 |
| This compound | 0.02 | 0.12 | 0.49 |
| Kushenol I | 0.01 | 0.15 | 1.31 |
| Kurarinone | 0.01 | < 0.01 | < 0.01 |
| Sophoraflavanone G | 0.01 | < 0.01 | < 0.01 |
Table 2: Relative Isoflavonoid Content in Different Organs of S. flavescens This table illustrates the pronounced difference in isoflavonoid (represented by maackiain) concentration between the roots and aerial parts of the plant.[1]
| Plant Part | Relative Isoflavonoid Content |
| Roots (R) | 9.24-fold higher |
| Aerial Parts (Stems, Leaves) | 1.00 (baseline) |
The data clearly indicates that the root, and specifically the xylem, is the primary site of this compound biosynthesis and storage.[4] This correlates with gene expression studies, which show that transcripts for key biosynthetic enzymes, such as isoflavone synthase, are most abundant in the roots.[1]
Experimental Protocols
The study of the this compound pathway involves a combination of metabolomic, transcriptomic, and biochemical techniques. Below are representative protocols for key experiments.
3.1. Metabolite Extraction and Quantification by UPLC-MS/MS This protocol is designed for the simultaneous detection and quantification of this compound and related flavonoids.[6]
-
Sample Preparation: Collect fresh S. flavescens tissues (e.g., root xylem, phloem). Freeze-dry the samples and grind them into a fine powder.
-
Extraction: Accurately weigh 100 mg of powdered sample into a microcentrifuge tube. Add 1.0 mL of 80% methanol (B129727) (v/v). Vortex for 5 minutes, then sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Clarification: Centrifuge the extract at 12,000 x g for 10 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UPLC-MS/MS Conditions:
-
Chromatography System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, a precursor ion [M-H]⁻ at m/z 283.07 and specific product ions would be used for quantification and confirmation.
-
-
Quantification: Create a calibration curve using an authentic this compound standard of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.
3.2. Gene Expression Analysis by qRT-PCR This protocol measures the transcript abundance of key biosynthetic genes.
-
RNA Extraction: Extract total RNA from 100 mg of powdered plant tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR:
-
Reaction Mix: Prepare a 20 µL reaction containing 10 µL of 2x SYBR Green Master Mix, 1 µL of diluted cDNA, 0.5 µL each of forward and reverse primers (10 µM), and nuclease-free water.
-
Primers: Design primers specific to target genes (e.g., SfIFS, SfCHS, Sf4CL) and a reference gene (e.g., Actin or Ubiquitin).
-
Cycling Conditions: A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 45 s. Include a melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
3.3. Heterologous Expression for Enzyme Function Discovery This protocol is essential for characterizing the function of candidate genes, such as the cytochrome P450 responsible for methylenedioxy bridge formation.[5]
-
Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative Pseudobaptigenin Synthase) from S. flavescens cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).
-
Protein Expression: Grow the transformed yeast in selective media. Induce protein expression by transferring the culture to a galactose-containing medium.
-
In Vivo Assay: After 24-48 hours of induction, feed the yeast culture with the substrate (e.g., 100 µM Calycosin).
-
Metabolite Extraction: After an incubation period (e.g., 24 hours), pellet the yeast cells and extract metabolites from the culture medium using ethyl acetate.
-
Product Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using LC-MS to detect the formation of the expected product (Pseudobaptigenin) by comparing its retention time and mass spectrum to an authentic standard or published data.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Sophora flavescens is a complex and highly regulated process, culminating in the tissue-specific accumulation of this potent bioactive compound in the roots. The integration of metabolomic and transcriptomic data has been instrumental in identifying key enzymatic steps and their corresponding genes.[4][7] The recent discovery of pseudobaptigenin synthase has filled a critical knowledge gap, paving the way for the complete reconstruction of the pathway in heterologous systems.[5]
Future research should focus on:
-
Regulatory Mechanisms: Identifying the specific transcription factors (e.g., MYB, bHLH) that regulate the expression of isoflavonoid biosynthetic genes in S. flavescens.
-
Enzyme Characterization: Performing detailed kinetic analysis of the specific Sophora flavescens enzymes to understand their efficiency and substrate specificity.
-
Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts or the plant itself for enhanced production of this compound, thereby creating a sustainable source for pharmaceutical development.
This guide provides a foundational framework for researchers aiming to explore and exploit the biosynthesis of this compound, a promising natural product from Sophora flavescens.
References
- 1. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Genes involved in the regulation of alkaloid and flavonoid biosynthesis in different tissues of Sophora tonkinensis via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Maackiain
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin with a range of biological activities, including anti-inflammatory, antiallergenic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details its structural elucidation through spectroscopic and crystallographic data, outlines experimental protocols for its analysis, and explores its interaction with key signaling pathways.
Chemical Structure and Identification
This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical identity is firmly established through various analytical techniques.
Systematic Nomenclature and Identifiers
The systematic name for this compound according to IUPAC nomenclature is (6aR,12aR)-6a,12a-dihydro-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c]chromen-3-ol.[5] It is also known by other names such as Inermine and 3-Hydroxy-8,9-methylenedioxypterocarpan.[5]
| Identifier | Value |
| CAS Number | 2035-15-6[5] |
| Molecular Formula | C₁₆H₁₂O₅[5] |
| Molecular Weight | 284.26 g/mol [5] |
| InChI | InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1[5] |
| SMILES | C1[C@@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[5] |
Structural Representation
The chemical structure of this compound, illustrating the tetracyclic pterocarpan core and the numbering of the carbon atoms, is depicted below.
Caption: 2D structure of this compound with atom numbering.
Stereochemistry
The biological activity of Maackiain is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at positions 6a and 12a (systematic numbering) or 6a and 11a (common pterocarpan numbering).
Absolute Configuration
The absolute configuration of naturally occurring this compound has been determined as (6aR, 12aR).[5] This configuration is crucial for its specific interactions with biological targets. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.
Caption: Stereochemical representation of this compound.
Experimental Data
Spectroscopic Data
¹³C NMR: The ¹³C NMR spectrum of this compound provides characteristic signals for its 16 carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon, providing a fingerprint of the molecule's carbon skeleton.
| Carbon Atom | Chemical Shift (ppm) |
| Data not available in a readily comparable format from the provided search results. | Assignments would be listed here. |
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.
| MS Technique | Ionization Mode | Key Fragments (m/z) |
| GC-MS | EI | 284 (M+), 283, 134[1] |
| LC-MS | ESI (-) | 283.0612 [M-H]⁻, 255.0604, 254.0553[1] |
Crystallographic Data
The three-dimensional structure of this compound has been confirmed by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD).
| Parameter | Value |
| COD ID | 2216815[5] |
| Other crystallographic parameters would be listed here if available. |
Experimental Protocols
Isolation from Sophora flavescens
This compound can be isolated from the roots of Sophora flavescens. A general protocol involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or ultrasonication.[6]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[6]
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound.[7]
References
- 1. This compound | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disruption of Heat Shock Protein 90 (Hsp90)-Protein Kinase Cδ (PKCδ) Interaction by this compound Suppresses Histamine H1 Receptor Gene Transcription in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Spectroscopic Characterization of (-)-Maackiain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of the natural pterocarpan, (-)-Maackiain. The information presented herein is critical for researchers in natural product chemistry, pharmacology, and drug development who require precise analytical data for identification, quality control, and further investigation of this bioactive compound.
Introduction to this compound
This compound is a pterocarpan, a class of isoflavonoids, found in a variety of plants, including species from the genera Maackia, Sophora, and Trifolium. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate structural elucidation and characterization are paramount for the advancement of research into its therapeutic potential. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to define the chemical structure of this compound.
Spectroscopic Data for this compound
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound. This data was acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆), a common solvent for NMR analysis of flavonoids.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.37 | d | 8.4 |
| H-2 | 6.53 | dd | 8.4, 2.4 |
| H-4 | 6.38 | d | 2.4 |
| H-6ax | 4.25 | m | |
| H-6eq | 3.55 | m | |
| H-6a | 3.65 | m | |
| H-7 | 6.83 | s | |
| H-10 | 6.45 | s | |
| H-11 | 5.48 | d | 6.8 |
| OCH₂O | 5.95 | s | |
| 3-OH | 9.35 | s |
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-1 | 124.5 |
| C-2 | 109.1 |
| C-3 | 157.9 |
| C-4 | 106.3 |
| C-4a | 156.9 |
| C-6 | 66.2 |
| C-6a | 39.7 |
| C-7 | 113.1 |
| C-7a | 161.1 |
| C-8 | 94.1 |
| C-9 | 147.8 |
| C-10 | 101.0 |
| C-10a | 142.1 |
| C-11a | 78.6 |
| OCH₂O | 101.2 |
High-Resolution Mass Spectrometry (HRESIMS) Data
Table 3: HRESIMS Fragmentation Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 285.0766 | 285.0758 | C₁₆H₁₃O₅ |
| [M+H-H₂O]⁺ | 267.0659 | 267.0652 | C₁₆H₁₁O₄ |
| [M+H-CH₂O]⁺ | 255.0659 | 255.0652 | C₁₅H₁₁O₄ |
| C₉H₇O₃ | 163.0390 | 163.0390 | C₉H₇O₃ |
| C₈H₅O₂ | 133.0284 | 133.0284 | C₈H₅O₂ |
Experimental Protocols
The data presented in this guide are typically acquired using the following experimental methodologies. These protocols are provided as a general reference and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
High-Resolution Mass Spectrometry (HRESIMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
Data Analysis: The accurate masses of the precursor and fragment ions are determined, allowing for the calculation of their elemental compositions. This data is used to confirm the molecular formula of this compound and to propose fragmentation pathways that are consistent with its known structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides the foundational spectroscopic data and methodologies required for the confident identification and characterization of this compound. Adherence to these or similar robust analytical practices is essential for ensuring the quality and reproducibility of research involving this promising natural product.
Preliminary Biological Activity of (-)-Maackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain is a pterocarpan, a type of isoflavonoid, found in various plants, including those of the Sophora, Maackia, and Spatholobus genera. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the diverse pharmacological properties of this natural compound. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Summary of Biological Activities
The biological activities of this compound have been investigated across several domains, including anticancer, immunomodulatory, neuroprotective, and anti-inflammatory contexts. The following tables summarize the quantitative data available from preclinical studies.
| Anticancer Activity | |
| Cell Line | Activity Metric (IC₅₀) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 25.24 µM[1] |
| BT549 (Triple-Negative Breast Cancer) | 20.99 µM[1] |
| CNE1 (Nasopharyngeal Carcinoma) | 41.71 µM (48h)[2] |
| CNE2 (Nasopharyngeal Carcinoma) | 25.14 µM (48h)[2] |
| Neuroprotective Activity | |
| Cell Model | Observed Effects |
| PC12 cells (Amyloid-beta induced toxicity) | Pre-treatment with 10, 20, and 50 µM this compound significantly reduced Aβ₄₂-induced cell injury and apoptosis. It also decreased reactive oxygen species (ROS) generation and restored mitochondrial membrane potential.[3] |
| Immunomodulatory Activity | |
| Cell Model | Observed Effects |
| dTHP-1 and RAW-Blue cells | This compound (100 ng/mL) was shown to amplify nigericin-mediated NLRP3 inflammasome activation, leading to increased caspase-1 cleavage and IL-1β production.[4] |
| Anti-inflammatory & Antioxidant Activity | |
| Assay | Observed Effects |
| LPS-stimulated RAW264.7 macrophages | Reduced levels of inflammatory cytokines and reactive oxygen species (ROS).[5] |
| PC12 cells | Attenuated Aβ₄₂-induced neuroinflammatory response by reducing TNF-α and IL-1β levels.[6] |
| DPPH and ABTS radical scavenging assays | While antioxidant activity is reported, specific IC₅₀ values for this compound were not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound's biological activity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.[7][8][9]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as required and then lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12]
NLRP3 Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome by quantifying the release of IL-1β.
Materials:
-
LPS (Lipopolysaccharide)
-
Nigericin (B1684572) or ATP
-
This compound
-
ELISA kit for IL-1β
-
Cell culture medium
Protocol:
-
Prime macrophages (e.g., dTHP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Treat the primed cells with this compound for a specified time.
-
Stimulate the cells with a second signal, such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM), for 1-2 hours to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[5][13]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Conclusion
This compound is a promising natural compound with a spectrum of biological activities demonstrated in preliminary screenings. Its anticancer effects against aggressive cancers like TNBC, coupled with its neuroprotective and immunomodulatory properties, highlight its potential for further investigation. The elucidation of its mechanisms of action, involving key signaling pathways such as miR-374a/GADD45α, PKC-Nrf2, and the NLRP3 inflammasome, provides a solid foundation for future drug development efforts. This technical guide serves as a consolidated resource to facilitate ongoing research and to underscore the therapeutic potential of this compound. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile in more complex biological systems.
References
- 1. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 2. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Antifungal Properties of (-)-Maackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has demonstrated notable biological activities, including promising antifungal properties. Pterocarpans are a class of isoflavonoids recognized for their role in plant defense mechanisms against pathogens. This technical guide provides a comprehensive overview of the in vitro antifungal characteristics of this compound, drawing from available scientific literature. The document details its activity against a range of fungal species, outlines relevant experimental methodologies for its evaluation, and explores its potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of this compound and related pterocarpans is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While extensive data for this compound against a wide array of fungi is still emerging, the following tables summarize available data for this compound and other structurally related pterocarpans to provide a comparative context.
Table 1: Antifungal Activity of this compound and Related Pterocarpans against Human Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| This compound | Candida albicans | Not Reported | Not Reported | |
| Medicarpin | Candida albicans | 16 | Not Reported | [1] |
| Vestitol | Candida albicans | 32 | Not Reported | [1] |
Note: Data for this compound against a broad spectrum of human pathogenic fungi is not extensively available in the reviewed literature. The data for related pterocarpans are included for comparative purposes.
Table 2: Antifungal Activity of this compound and Related Pterocarpans against Phytopathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Colletotrichum gloeosporioides | Not Reported | |
| This compound | Colletotrichum lindemuthianum | Not Reported | |
| Homopterocarpin (B190395) Derivatives | Colletotrichum gloeosporioides | 704 (IC50) | [2] |
| Homopterocarpin Derivatives | Colletotrichum lindemuthianum | 704 (IC50) | [2] |
Note: Specific MIC values for this compound against these phytopathogens were not found in the initial search. The data for related compounds are presented.
Experimental Protocols
The following protocols are standard methodologies for assessing the in vitro antifungal activity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
a. Materials:
-
This compound
-
Fungal strains of interest
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Incubator
b. Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration for the specific fungus.
-
Harvest fungal cells/spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute the standardized suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium within the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed a level that affects fungal growth (typically ≤1%).
-
-
Assay Setup:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include the following controls:
-
Growth Control: Fungal inoculum in broth without the compound.
-
Sterility Control: Broth medium only.
-
Solvent Control: Fungal inoculum in broth with the highest concentration of DMSO used.
-
Positive Control: Fungal inoculum with a standard antifungal drug.
-
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours (for yeasts) or longer for slower-growing molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance with a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the microorganism.
a. Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips or loops
-
Incubator
b. Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the plates at the appropriate temperature until growth is visible in the growth control spot.
-
The MFC is the lowest concentration of this compound from which no fungal growth occurs on the agar plate, representing a 99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the antifungal properties of a novel compound like this compound.
Caption: A generalized workflow for investigating the in vitro antifungal activity of this compound.
Hypothesized Signaling Pathway of Antifungal Action
The precise molecular targets of this compound in fungal cells are not yet fully elucidated. However, based on the known mechanisms of other pterocarpans and flavonoids, a plausible mechanism involves the disruption of the fungal cell membrane and the inhibition of key enzymes involved in its maintenance, such as those in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothesized signaling pathway for the antifungal action of this compound.
Caption: Hypothesized mechanism of antifungal action for this compound targeting the fungal cell membrane.
Conclusion
This compound, a pterocarpan derived from natural sources, exhibits potential as an antifungal agent. While current research provides a foundational understanding of its activity, further in-depth studies are required to fully characterize its antifungal spectrum and elucidate its precise mechanism of action. The standardized protocols and hypothesized pathways presented in this guide offer a framework for future investigations. A more comprehensive evaluation of its MIC and MFC values against a broader range of clinically and agriculturally important fungi, coupled with detailed mechanistic studies, will be crucial in determining the therapeutic and commercial potential of this compound in the development of new antifungal therapies.
References
Initial studies on the mechanism of action of (-)-Maackiain
An In-depth Technical Guide on the Initial Studies of the Mechanism of Action of (-)-Maackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pterocarpan (B192222) flavonoid predominantly isolated from the roots of Sophora flavescens and other leguminous plants. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its molecular mechanisms of action, revealing a compound with a complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its dual immunomodulatory and anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Immunomodulatory Activity: Inflammasome Activation
Initial studies have revealed that this compound can act as a potent amplifier of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
Quantitative Data: Amplification of Caspase-1 Cleavage and IL-1β Production
This compound significantly enhances nigericin-induced caspase-1 cleavage and subsequent IL-1β production in macrophages.
| Cell Line | Priming Agent | Stimulating Agent | This compound Conc. | Outcome | Reference |
| dTHP-1 | LPS | Nigericin (B1684572) | Not specified | Potent amplification of caspase-1 cleavage | [1][2][3] |
| dTHP-1 | MPL | Nigericin | Not specified | Marked promotion of caspase-1 cleavage | [1][2][3] |
| RAW-Blue | P. aeruginosa | - | Not specified | Inhibition of NF-κB activation | [1] |
Experimental Protocols
Cell Culture and Treatment:
-
dTHP-1 cells: Seeded at a concentration of 7 x 10^5 cells/mL in 12-well plates. The cells are primed with either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL). Subsequently, they are treated sequentially with nigericin (Nig) and this compound (MK).[1][2]
-
RAW-Blue cells: Seeded at a concentration of 1 x 10^6 cells/mL in 12-well plates. The cells are pretreated with this compound for 1 hour, followed by infection with P. aeruginosa strain PAO1.[2]
Biochemical Assays:
-
Immunoblot Analysis: Used to assess the cleavage of pro-caspase-1 and pro-IL-1β.[1][2]
-
ELISA: Employed to measure the levels of IL-1β in the cell supernatant.[1][2]
-
LDH Release Assay: Utilized to determine cytotoxicity.[1][2]
-
NF-κB Reporter Assay: Performed using RAW-Blue cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]
Signaling Pathway
This compound's mechanism in inflammasome activation involves the induction of vimentin, an intermediate filament protein that is essential for the assembly of the NLRP3 inflammasome complex.[1][2][3] This leads to enhanced caspase-1 activation and subsequent processing and release of IL-1β.[1][2][3] It is important to note that this compound does not appear to affect the initial priming step mediated by NF-κB but rather amplifies the second activation signal.[1]
Caption: this compound amplifies NLRP3 inflammasome activation.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects in various cancer cell lines through the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Apoptosis Induction and Proliferation Inhibition
| Cell Line | Cancer Type | This compound Conc. (µmol·L⁻¹) | Effect | Reference |
| CNE1 | Nasopharyngeal Carcinoma | 80 | 28.70% apoptotic cells | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 80 | 30.10% apoptotic cells | [4] |
| HL-60 | Promyelotic Leukemia | Concentration-dependent | Induction of apoptosis | [5] |
| TNBC cells | Triple-Negative Breast Cancer | Concentration-dependent | Increased apoptotic cells, enhanced Bax, reduced Bcl-2 | [6][7] |
| KLE & Ishikawa | Endometrial Cancer | Dose-dependent | Inhibition of cell growth | [8] |
| LNCaP & PC-3 | Prostate Cancer | 10 | 20% inhibition of cell proliferation | [9] |
| LNCaP & PC-3 | Prostate Cancer | 100 | 40% growth inhibition in PC-3 cells | [9] |
Experimental Protocols
Cell Proliferation and Viability Assays:
-
CCK-8, EdU, and Colony Formation Assays: Used to evaluate the effects of maackiain on endometrial cancer cell proliferation.[8]
-
Flow Cytometry with Annexin-V PE/7-AAD double staining: Employed to measure apoptosis in nasopharyngeal carcinoma cells.[4]
Molecular Biology Techniques:
-
Western Blot Analysis: Utilized to detect the expression levels of proteins involved in apoptosis (Bax, Bcl-2) and signaling pathways (MAPK/Ras).[4][7][8]
-
Transcriptomic Analysis: To reveal the underlying mechanisms of maackiain's effects on endometrial cancer cells.[8]
-
Real-time PCR: To analyze the mRNA expression of BAX and BCL-2.[7]
In Vivo Models:
-
Xenograft Model: Established to evaluate the anti-endometrial cancer effect of maackiain in vivo.[8]
Signaling Pathways
This compound's anti-cancer activity is mediated by several distinct signaling pathways:
-
ROS-Mediated Endoplasmic Reticulum (ER) Stress: In endometrial cancer, maackiain induces the accumulation of reactive oxygen species (ROS), which in turn promotes ER stress, leading to both apoptosis and autophagy.[8]
Caption: Maackiain induces apoptosis via ROS-mediated ER stress.
-
MAPK/Ras Signaling Pathway: In nasopharyngeal carcinoma, maackiain inhibits the MAPK/Ras signaling pathway, leading to suppressed proliferation and induction of apoptosis.[4]
Caption: Maackiain inhibits the MAPK/Ras signaling pathway.
-
miR-374a/GADD45A Axis: In triple-negative breast cancer, maackiain induces apoptosis by downregulating miR-374a, which leads to an increase in its target, GADD45α, a pro-apoptotic protein.[6][10]
Caption: Maackiain modulates the miR-374a/GADD45A axis.
Anti-inflammatory and Antioxidant Activities
Contrasting its pro-inflammatory role in inflammasome activation, other studies highlight this compound's protective effects through anti-inflammatory and antioxidant mechanisms.
Quantitative Data: Inhibition of MAO-B
| Enzyme | IC50 (µM) | Selectivity Index for MAO-B | Ki (µM) | Reference |
| MAO-B | 0.68 | 126.2 | 0.054 | [11] |
Experimental Protocols
In Vivo Sepsis Model:
-
Cecal Ligation and Puncture (CLP)-induced murine model of sepsis: Maackiain treatment was shown to reduce organ injury and systemic inflammation.[9]
Cell-based Assays for Neuroprotection:
-
PC12 cells exposed to Amyloid-β (Aβ): Maackiain was investigated for its ability to reduce Aβ-induced oxidative stress, inflammation, and apoptosis.[12]
In Vivo Diabetic Nephropathy Model:
-
High-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats: Maackiain was administered to assess its protective effects on the kidneys.[13][14][15][16]
Signaling Pathways
-
AMPK/Nrf2/HO-1 Pathway: In a sepsis model, maackiain activates this pathway, leading to reduced levels of inflammatory cytokines and ROS.[9][17]
References
- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]
- 5. Induction of apoptosis by maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) in human promyelotic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maackiain induces apoptosis and autophagy via ROS-mediated endoplasmic reticulum stress in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Potent selective monoamine oxidase B inhibition by maackiain, a pterocarpan from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pterocarpan Phytoalexin (-)-Maackiain: A Technical Guide to its Discovery, Biological Activity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found predominantly in the Fabaceae family of plants. Initially identified for its role in plant defense due to its antimicrobial properties, subsequent research has unveiled a broader spectrum of pharmacological activities, including immunomodulatory, neuroprotective, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, detailed experimental protocols for its study, and a summary of its key biological activities supported by quantitative data. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and potential therapeutic applications.
Discovery and Historical Context
The journey of this compound research began in the mid-20th century within the burgeoning field of phytochemistry and plant pathology. Its discovery is intrinsically linked to the concept of "phytoalexins," low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.
-
Initial Isolation: this compound was first isolated from the heartwood of Maackia amurensis, a tree native to eastern Asia, which lent the compound its name. Early studies focused on its structural elucidation, identifying it as a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system.
-
Phytoalexin Role: Soon after its discovery, this compound was identified as a key phytoalexin in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum). Its production was observed to be induced in response to fungal infections, establishing its role in plant defense mechanisms. For instance, in red clover leaves, the concentration of maackiain (B7765809) was found to be as high as 275 µg/g of fresh weight in infected tissue, a level sufficient to inhibit the growth of fungal pathogens.
-
Broadened Research Scope: While initial research was dominated by its function as a phytoalexin, the past few decades have seen a significant expansion in the investigation of this compound's pharmacological potential in mammalian systems. Researchers began to explore its effects on various cellular processes, leading to the discovery of its immunomodulatory, neuroprotective, and other biological activities. Today, this compound is being investigated as a potential therapeutic agent for a range of diseases.
Quantitative Data on Biological Activities
This section summarizes the key quantitative data from various studies on the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound
| Organism | Assay Type | Activity Metric | Value | Reference |
| Fusarium oxysporum | Mycelial Growth Inhibition | IC50 | Not explicitly stated for pure maackiain, but related compounds show activity. | General phytoalexin literature |
| Various Fungi | General Antifungal | Toxic | Effective against several genera of fungal pathogens. | [1](--INVALID-LINK--) |
| Staphylococcus aureus | Antibacterial | MIC | >100 µg/mL (for a related pterocarpan) | General phytoalexin literature |
| Pseudomonas aeruginosa | Antibacterial | MIC | >100 µg/mL (for a related pterocarpan) | General phytoalexin literature |
Note: Specific MIC/IC50 values for a broad range of microbial species are not extensively reported in readily available literature, highlighting an area for future research.
Table 2: Immunomodulatory and Neuroprotective Activities of this compound
| Activity | Cell Line/Model | Assay | Key Findings | Concentration/Dose | Reference |
| Immunomodulatory | dTHP-1 macrophages | Inflammasome Activation | Potently amplified nigericin-mediated caspase-1 cleavage and IL-1β production. | 100 ng/mL | [2](--INVALID-LINK--) |
| Neuroprotective | PC12 cells | Aβ₄₂-induced toxicity | Reduced cell injury and apoptosis in a dose-dependent manner. | 10, 20, 50 µM | [1](--INVALID-LINK--) |
| Neuroprotective | PC12 cells | Oxidative Stress | Decreased ROS levels and restored mitochondrial membrane potential. | 10, 20, 50 µM | [1](--INVALID-LINK--) |
| Neuroprotective | C. elegans model of Parkinson's Disease | Dopaminergic neuron damage | Significantly reduced 6-OHDA-induced neurodegeneration. | 0.25 mM | [3](--INVALID-LINK--) |
Table 3: Enzyme Inhibition by this compound
| Enzyme | Source | Assay Type | Inhibition Metric | Value | Reference |
| Monoamine Oxidase B (MAO-B) | Human, recombinant | Enzymatic assay | IC50 | 0.68 µM | [2](--INVALID-LINK--) |
| Ki | 0.054 µM | [2](--INVALID-LINK--) | |||
| Selectivity Index (MAO-A/MAO-B) | 126.2 | [2](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Extraction and Isolation of this compound from Sophora flavescens
This protocol is adapted from a method used for the isolation of various flavonoids, including maackiain, from the roots of Sophora flavescens.
Materials:
-
Dried and powdered roots of Sophora flavescens
-
Methanol (B129727) (HPLC Grade)
-
Ultrasonicator
-
Filtration apparatus
-
Rotary evaporator
-
Medium-Pressure Liquid Chromatography (MPLC) system
-
Reversed-phase silica (B1680970) gel (e.g., YMC ODS-AQ, 10 µm)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Solvents for chromatography (Methanol, Water)
Procedure:
-
Extraction: a. Add 1 liter of methanol to 50 g of powdered Sophora flavescens root in a suitable vessel. b. Perform ultrasonication at room temperature for 3 days. A suggested cycle is 15 minutes of ultrasonication followed by 120 minutes of standing, repeated for 30 cycles. c. Filter the mixture to separate the methanol extract from the plant material. d. Dry the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (MPLC): a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Subject the crude extract to MPLC on a reversed-phase silica gel column. c. Elute the compounds using a stepwise gradient of methanol in water (e.g., 35-100% methanol). d. Collect fractions based on the elution profile monitored by a UV detector.
-
Purification (Prep-HPLC): a. Subject the fraction containing this compound (as determined by preliminary analysis like TLC or analytical HPLC) to preparative HPLC. b. Use a suitable reversed-phase column and a water-methanol gradient (e.g., 30-60% methanol) for elution. c. Collect the peak corresponding to this compound. d. Verify the purity of the isolated compound using analytical HPLC and confirm its identity by spectroscopic methods (NMR, MS).[4]
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This is a general protocol that can be adapted for testing the antifungal activity of this compound against various fungal pathogens.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium. b. Harvest the fungal cells or spores and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). d. Dilute the standardized inoculum in the broth medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Plate Preparation: a. Prepare serial twofold dilutions of this compound in the broth medium in the wells of the microtiter plate. The final concentration range should be chosen based on preliminary experiments. b. Include a positive control well (broth with inoculum and a known antifungal), a negative control well (broth only), a growth control well (broth with inoculum), and a solvent control well (broth with inoculum and the same concentration of solvent used to dissolve maackiain).
-
Incubation: a. Add the prepared fungal inoculum to each well (except the negative control). b. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
NLRP3 Inflammasome Activation Assay
This protocol is based on studies investigating the effect of this compound on inflammasome activation in macrophages.[2]
Materials:
-
dTHP-1 (differentiated THP-1) or bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS) or Monophosphoryl lipid A (MPL)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
Reagents for Western blotting (antibodies against caspase-1, IL-1β)
-
ELISA kit for IL-1β
Procedure:
-
Cell Culture and Priming: a. Seed the macrophages in 12-well plates at a suitable density (e.g., 7 x 10⁵ cells/mL). b. Prime the cells by treating them with LPS (e.g., 100 ng/mL) or MPL for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inflammasome Activation: a. After priming, treat the cells sequentially with nigericin (e.g., 5 µM) for 1 hour. b. Subsequently, treat the cells with this compound (e.g., 100 ng/mL) for 1 hour.
-
Analysis of Inflammasome Activation: a. Western Blotting: i. Collect the cell lysates and supernatants. ii. Perform SDS-PAGE and Western blotting using antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit). An increase in the cleaved forms indicates inflammasome activation. b. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is based on a fluorometric assay to determine the inhibitory activity of this compound on MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a fluorogenic substrate that produces a fluorescent product upon oxidation)
-
MAO-B Assay Buffer
-
This compound
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: a. Prepare a working solution of the MAO-B enzyme in the assay buffer. b. Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Inhibition Reaction: a. To the wells of the microplate, add the MAO-B enzyme solution. b. Add the different concentrations of this compound or the positive control. Include a control well with the enzyme and buffer only (no inhibitor). c. Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Measurement: a. Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells. b. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the MAO-B activity, by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key processes related to this compound research.
Extraction and Isolation Workflow of this compound
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed neuroprotective signaling pathway of this compound.
Signaling Pathway of this compound in NLRP3 Inflammasome Activation
Caption: Role of this compound in NLRP3 inflammasome activation.
Conclusion and Future Directions
This compound, a pterocarpan phytoalexin with a rich history in phytochemistry, has emerged as a promising natural product with diverse pharmacological activities. Its well-established role in plant defense is now complemented by compelling evidence of its immunomodulatory, neuroprotective, and enzyme-inhibitory properties in mammalian systems. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Future research should focus on several key areas:
-
Comprehensive Antimicrobial Profiling: A systematic evaluation of the antimicrobial spectrum of this compound against a broader range of clinically relevant bacteria and fungi is warranted to fully understand its potential as an anti-infective agent.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated promising activities, further in vivo studies are crucial to establish the efficacy, safety, and pharmacokinetic profile of this compound for various therapeutic applications.
-
Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying its diverse biological effects will be essential for optimizing its therapeutic potential and identifying novel drug targets.
-
Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.
References
The Synthesis and Therapeutic Potential of Novel (-)-Maackiain Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a naturally occurring pterocarpan (B192222) found predominantly in plants of the Fabaceae family, has emerged as a promising scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects, have spurred significant interest in the synthesis and evaluation of its derivatives. This technical guide provides an in-depth overview of the synthesis of novel this compound analogs, their biological activities, and the experimental protocols utilized for their evaluation.
Quantitative Data on Biological Activities
The therapeutic potential of novel this compound derivatives is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their efficacy.
Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Leukemia | 15.6 |
| K562 | Leukemia | >50 | |
| HCT-8 | Colon | >50 | |
| SF-295 | Glioblastoma | >50 | |
| MDA-MB435 | Melanoma | >50 | |
| Pterocarpanquinone 1a | HL-60 | Leukemia | 3.8 |
| K562 | Leukemia | 4.1 | |
| HCT-8 | Colon | 11.5 | |
| SF-295 | Glioblastoma | 10.2 | |
| MDA-MB435 | Melanoma | 9.8 | |
| Aza-pterocarpanquinone 2 | HCT-8 | Colon | 5.6 |
| SF-295 | Glioblastoma | 6.3 | |
| MDA-MB435 | Melanoma | 7.1 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]
Table 2: Anti-inflammatory Activity of this compound and Related Pterocarpans
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 25.3 |
| Medicarpin | Nitric Oxide (NO) Production | RAW 264.7 | 18.2 |
| Homopterocarpin | Nitric Oxide (NO) Production | RAW 264.7 | 32.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production in LPS-stimulated macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the synthesis and biological evaluation of novel this compound derivatives.
Synthesis of Pterocarpanquinones and Aza-pterocarpanquinones
A key strategy for the synthesis of novel pterocarpan derivatives involves the palladium-catalyzed oxyarylation and aza-arylation of conjugated olefins.[1]
General Procedure for Palladium-Catalyzed Oxyarylation/Aza-arylation:
-
Reactant Preparation: To a solution of the appropriate olefin (1 mmol) in anhydrous acetonitrile (B52724) (10 mL) under an argon atmosphere, add the corresponding iodophenol or iodoaniline (1.2 mmol), palladium acetate (B1210297) (0.05 mmol), and triphenylphosphine (B44618) (0.1 mmol).
-
Base Addition: Add potassium carbonate (2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired pterocarpanquinone or aza-pterocarpanquinone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HL-60, K562, HCT-8) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value using a dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MAPK/Ras Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to anti-cancer effects.
Caption: Inhibition of the MAPK/Ras signaling pathway by a this compound derivative.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound derivatives can suppress this pathway, exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
References
The Phytoalexin (-)-Maackiain: A Technical Guide to its Defensive Function in Leguminous Plants
For Immediate Release
This technical guide provides an in-depth examination of the pterocarpan (B192222) phytoalexin, (-)-maackiain, a critical component of the inducible defense system in many leguminous plants. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, regulatory mechanisms, antimicrobial functions, and key experimental protocols related to this compound, offering a comprehensive resource for understanding its role in plant-pathogen interactions and its potential for broader applications.
Introduction to Phytoalexins and this compound
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to a wide array of biotic and abiotic stresses, including microbial infection.[1][2] These compounds are a key element of a plant's induced defense response and are typically restricted to the site of stress. In the family Leguminosae (Fabaceae), the majority of phytoalexins are isoflavonoids, with pterocarpans being a prominent and well-studied class.[1][2]
This compound is a lineage-specific pterocarpan phytoalexin found in various leguminous species, including red clover (Trifolium pratense) and chickpea (Cicer arietinum).[3][4][5][6] As a defense compound, it exhibits a broad spectrum of antimicrobial activity, particularly against pathogenic fungi, playing a crucial role in disease resistance.[4][7] The ability of a plant to rapidly synthesize and accumulate this compound at infection sites is often correlated with its level of resistance to specific pathogens.
Biosynthesis of this compound
The biosynthesis of this compound is a specialized branch of the isoflavonoid (B1168493) pathway, originating from the general phenylpropanoid pathway. The pathway culminates in a complex series of enzymatic reactions that form the characteristic pterocarpan core. A critical and recently elucidated step in this pathway is the formation of a methylenedioxy bridge, which is catalyzed by a cytochrome P450-dependent monooxygenase.[3][4][8]
The key steps leading to this compound are as follows:
-
General Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA.
-
Isoflavonoid Branch: Chalcone (B49325) synthase (CHS) and Chalcone isomerase (CHI) produce naringenin (B18129) chalcone and naringenin, respectively. Isoflavone (B191592) synthase (IFS) then converts the flavanone (B1672756) intermediate into the isoflavone genistein.
-
Pterocarpan-Specific Branch: A series of hydroxylation, methylation, and reduction steps convert the initial isoflavone backbone. A key intermediate, calycosin, is converted to pseudobaptigenin (B192200) through the action of pseudobaptigenin synthase (TpPbS/CYP76F319), which forms the characteristic methylenedioxy bridge.[3][4]
-
Final Ring Closure: The final step involves the cyclization of a 2'-hydroxyisoflavanol intermediate to form the pterocarpan structure. This reaction is catalyzed by pterocarpan synthase (PTS), an enzyme containing a dirigent protein domain, which is crucial for determining the final stereochemistry of the molecule.[9][10]
Regulation of this compound Production
The synthesis of this compound is tightly regulated and is induced upon plant recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), collectively known as elicitors.[2]
Elicitors:
-
Biotic Elicitors: These include components from fungal cell walls (e.g., glucans, chitin), proteins, or glycoproteins secreted by microbes.[11] For example, treatment of red clover roots with fungi like Fusarium oxysporum leads to the upregulation of isoflavonoid biosynthetic genes and significant accumulation of this compound.[4]
-
Abiotic Elicitors: Heavy metal salts (e.g., silver nitrate (B79036), copper chloride) and UV radiation can also act as potent elicitors, though their signaling mechanisms may differ from biotic elicitors.[11][12]
Signaling Pathway: Upon perception of an elicitor by a plant cell receptor, a complex signaling cascade is initiated. While the specific pathway for pterocarpans in legumes is still being fully elucidated, it is known to involve mitogen-activated protein kinase (MAPK) cascades.[13][14] This signaling leads to the activation of specific transcription factors (e.g., WRKY family members) which bind to the promoter regions of phytoalexin biosynthetic genes, leading to their coordinated transcriptional activation and subsequent enzyme production.[12]
Antimicrobial Function and Spectrum of Activity
This compound functions as a crucial antimicrobial agent, providing resistance against a variety of potential pathogens.[15] Its primary role is fungistatic or fungitoxic, inhibiting the growth and development of invading fungi.
Mechanism of Action: The precise molecular targets of this compound are multifaceted. Experimental evidence shows that it can inhibit the germination of fungal spores and the elongation of germ tubes, effectively halting the initial stages of infection.[16] At higher concentrations, it has been shown to reduce oxygen uptake in some fungal species, suggesting interference with cellular respiration.[16] The lipophilic nature of pterocarpans allows them to intercalate into and disrupt the function of fungal cell membranes, leading to altered permeability and eventual cell death.
Fungal Detoxification: Pathogenic fungi that successfully colonize maackiain-producing plants often possess specific detoxification mechanisms. These fungi have evolved enzymes, typically cytochrome P450 monooxygenases, that metabolize this compound into less toxic hydroxylated derivatives.[5][6] For instance, Nectria haematococca can convert maackiain to 1a-hydroxymaackiain or 6a-hydroxymaackiain (B600481).[5][6] Similarly, Colletotrichum gloeosporioides can oxidize maackiain to 6a-hydroxymaackiain and subsequently to the even less toxic 6,6a-dihydroxy-maackiain. The ability to detoxify this phytoalexin is a key virulence factor for these pathogens.
Quantitative Antimicrobial Activity: The efficacy of this compound varies depending on the fungal species. The following table summarizes available data on its inhibitory concentrations.
| Fungal Species | Type of Inhibition | Concentration (µg/mL) | Concentration (µM) | Reference |
| Helminthosporium carbonum | Germ Tube Growth Inhibition | 10 | ~35.2 | [16] |
| Stemphylium botryosum | Germ Tube Growth Inhibition | 10 | ~35.2 | [16] |
| Stemphylium sarcinaeforme | Germ Tube Growth Inhibition | 10 | ~35.2 | [16] |
| Helminthosporium carbonum | Reduced O₂ Uptake | ~60 | ~211.1 | [16] |
| Stemphylium botryosum | Reduced O₂ Uptake | ~60 | ~211.1 | [16] |
Note: Molar concentrations are calculated based on the molecular weight of maackiain (284.26 g/mol ).
Experimental Protocols
Reproducible and standardized methods are essential for studying phytoalexins. Below are detailed protocols for the elicitation, extraction, and quantification of this compound from leguminous plant tissues.
Protocol 1: Elicitation and Extraction of this compound
This protocol describes a general method for inducing and extracting this compound from legume tissues, such as cotyledons or seedlings.
Materials and Reagents:
-
Legume seeds or seedlings (e.g., Trifolium pratense, Cicer arietinum).
-
Elicitor solution (e.g., sterile yeast extract solution (5 mg/mL), or 5 mM silver nitrate (AgNO₃)).
-
Sterile distilled water.
-
80-100% Methanol (HPLC grade).
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Centrifuge and centrifuge tubes (e.g., 15 mL or 50 mL).
-
Rotary evaporator or vacuum concentrator.
-
Sterile petri dishes, filter paper.
Step-by-Step Procedure:
-
Plant Preparation: Grow legume seedlings under sterile conditions for 7-10 days. Alternatively, use excised cotyledons placed on moist, sterile filter paper in petri dishes.
-
Elicitation: Apply droplets (e.g., 50 µL) of the chosen elicitor solution to the surface of the leaves or cotyledons. For the control group, apply sterile distilled water.
-
Incubation: Incubate the plant material in a controlled environment (e.g., 25°C, in the dark) for an appropriate period, typically 24 to 72 hours, to allow for phytoalexin accumulation.
-
Harvesting: Harvest the elicited tissue from the treatment and control groups. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add a suitable volume of 80% methanol (e.g., 10 mL per gram of fresh weight). Vortex thoroughly.
-
Incubation & Sonication: Incubate the mixture at 4°C for 4-24 hours with occasional vortexing to maximize extraction. Sonication for 15-30 minutes can enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully collect the methanol supernatant. For exhaustive extraction, the pellet can be re-extracted with a smaller volume of methanol, and the supernatants pooled.
-
Concentration: Evaporate the methanol from the supernatant using a rotary evaporator or a vacuum concentrator to near dryness.
-
Reconstitution: Re-dissolve the dried extract in a precise, smaller volume of 100% methanol (e.g., 1 mL) for subsequent analysis. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.
Materials and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard.
-
HPLC-grade acetonitrile (B52724).
-
HPLC-grade water.
-
Formic acid or acetic acid.
-
Methanol (for sample preparation).
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this stock, create a series of serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a standard curve.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases prior to use.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detector Wavelength: Set the detector to monitor at approximately 285-310 nm, which is near the absorbance maximum for pterocarpans. A PDA detector can scan a range to confirm the spectral profile.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B
-
35-40 min: Re-equilibration at 20% B (Note: The gradient should be optimized based on the specific column and system used).
-
-
-
Analysis:
-
Inject the standard solutions to establish the standard curve (plotting peak area vs. concentration).
-
Inject the prepared plant extracts (from Protocol 1).
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the authentic standard. Confirm identity by spiking a sample with the standard or by using mass spectrometry (LC-MS) if available.
-
-
Quantification:
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the extract using the linear regression equation derived from the standard curve.
-
Express the final concentration as µg of maackiain per gram of plant fresh weight (µg/g FW).
-
Conclusion and Future Directions
This compound is a potent and well-characterized phytoalexin that serves as a cornerstone of the defense strategy in many important leguminous crops. Its biosynthesis and regulation are complex processes that are rapidly being uncovered, providing targets for genetic engineering to enhance disease resistance. While its antimicrobial properties are clear, further research is needed to fully elucidate its molecular targets and mechanisms of action against a broader range of pathogens. Understanding the interplay between plant-produced this compound and pathogen-specific detoxification enzymes will continue to be a vital area of study, offering insights that could lead to novel and durable strategies for crop protection and the development of new antimicrobial agents.
References
- 1. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. scielo.br [scielo.br]
- 4. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Differential Toxicity of Enantiomers of Maackiain and Pisatin to Phyto" by Leslie M. Delserone, David E. Matthews et al. [digitalcommons.unl.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of synthetic magainin peptides and several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the antimicrobial activity of magainin peptides by modification of charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties – Oriental Journal of Chemistry [orientjchem.org]
- 16. Frontiers | Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds [frontiersin.org]
(-)-Maackiain CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Core Tenets: CAS Number and IUPAC Nomenclature
(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Precise identification of this compound is fundamental for research and development.
| Identifier | Value | Reference(s) |
| CAS Number | 2035-15-6 | [1][2][3][4][5] |
| IUPAC Nomenclature | (6aR,12aR)-6a,12a-dihydro-6H-[1][3]dioxolo[5][6]benzofuro[3,2-c]chromen-3-ol | [2][4][5] |
| (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | [2] | |
| (6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane | [2] |
Pharmacological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, immunomodulatory, anticancer, and neuroprotective properties. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Anti-inflammatory and Immunomodulatory Activity
| Assay | Cell Line | Treatment Conditions | Result | Reference(s) |
| Histamine H1 Receptor (H1R) Expression | HeLa cells | 10, 20, or 30 µM this compound, PMA-induced | Inhibition of H1R mRNA level increases | [5] |
| Interleukin-4 (IL-4) Gene Expression | RBL-2H3 cells | 50 or 150 µM this compound, DNP-HSA-stimulated | Inhibition of IL-4 mRNA level increases | [3] |
| Inflammasome Activation | dTHP-1 macrophages | 100 ng/mL this compound following LPS priming and nigericin (B1684572) treatment | Potent amplification of caspase-1 cleavage | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Pre-treatment with this compound followed by LPS (1 µg/mL) stimulation | Inhibition of NO production | [3] |
Table 2: Anticancer Activity
| Cell Line | Assay | Treatment Conditions | Result | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Cell proliferation, foci formation, migration, and invasion assays | Not specified | Suppression of TNBC cell proliferation, migration, and invasion | [7] |
| TNBC | Apoptosis assay | Not specified | Induction of apoptosis with increased GADD45α and decreased miR-374a | [7] |
| Human lymphoblastoid cells (Molt and Raji) | Growth inhibition assay | Not specified | Significant growth inhibitory action | [1] |
Table 3: Neuroprotective Activity
| Cell Line | Condition | Treatment | Result | Reference(s) |
| PC12 cells | Aβ₄₂-induced injury | This compound | Protection against Aβ₄₂-induced oxidative stress and cell injury | [6] |
| PC12 cells | Aβ₄₂-induced oxidative stress | This compound | Increased superoxide (B77818) dismutase activity and decreased malondialdehyde content | [5] |
Experimental Protocols
Inflammasome Activation Assay in dTHP-1 Macrophages
1. Cell Culture and Seeding:
-
Differentiated THP-1 (dTHP-1) cells are seeded in 12-well plates at a density of 7 x 10⁵ cells/mL.[1][2]
2. Priming:
-
Cells are primed by treatment with 100 ng/mL of either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL) for 3 hours.[1]
3. Treatment:
-
Following priming, cells are sequentially treated with 5 µM nigericin for 1 hour, followed by 100 ng/mL this compound for 1 hour.[1]
4. Analysis:
-
Cleavage of pro-caspase-1 and pro-IL-1β is assessed by immunoblot analysis (Western Blot).[1][2]
-
The level of mature IL-1β released into the supernatant is measured by ELISA.[1][2]
-
Lactate dehydrogenase (LDH) release is assayed to assess cell death.[1][2]
Nitric Oxide (NO) Production Assay (Griess Assay)
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
2. Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1 hour.[3]
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]
3. Griess Reaction:
-
The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.[3]
Anticancer Cell Viability Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Cancer cells (e.g., TNBC cell lines) are cultured and seeded in 96-well plates.[3]
2. Treatment:
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).[3]
3. MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[3]
4. Solubilization and Measurement:
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[3]
Signaling Pathways and Mechanisms of Action
NLRP3 Inflammasome Activation Pathway
This compound has been shown to amplify the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[1][4] This leads to increased caspase-1 cleavage and maturation of the pro-inflammatory cytokine IL-1β.[1][4] A key mediator in this process is the induction of vimentin, which promotes the formation of the inflammasome complex.[1][4]
Caption: this compound enhances NLRP3 inflammasome activation.
AMPK/Nrf2/HO-1 Signaling Pathway
In the context of sepsis, this compound has been demonstrated to exert anti-inflammatory and antioxidant effects through the activation of the AMPK/Nrf2/HO-1 pathway.[5]
Caption: this compound's anti-inflammatory and antioxidant mechanism.
PKC-Nrf2 Neuroprotective Pathway
This compound demonstrates neuroprotective effects against amyloid-beta induced injury by promoting the nuclear translocation of Nrf2 via the Protein Kinase C (PKC) signaling pathway.[6]
Caption: this compound's neuroprotective signaling pathway.
miR-374a/GADD45α Axis in Triple-Negative Breast Cancer
In TNBC, this compound induces apoptosis by modulating the miR-374a/GADD45α axis. It leads to a decrease in miR-374a and a subsequent increase in GADD45α, a pro-apoptotic protein.[7]
Caption: this compound induces apoptosis in TNBC cells.
References
- 1. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of (-)-Maackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. A thorough understanding of its solubility in various solvents is paramount for advancing research and development, enabling accurate formulation, and ensuring reliable experimental outcomes. This technical guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for its determination, and visualizes its key signaling pathways.
Quantitative Solubility Data
The solubility of this compound has been qualitatively and quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data to provide a comparative reference.
| Solvent | Type | Quantitative Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 5.8 mg/mL[1] | Not Specified | Commonly used for in vitro stock solutions. Another source indicates 56 mg/mL[2]. |
| Water | Polar Protic | 339.9 mg/L (estimated)[2] | 25 | Low aqueous solubility is a key consideration for formulation. |
| Chloroform | Nonpolar | Soluble[3] | Not Specified | Qualitative data indicates solubility. |
| Dichloromethane (DCM) | Nonpolar | Soluble[3] | Not Specified | Qualitative data indicates solubility. |
| Ethyl Acetate | Polar Aprotic | Soluble[3] | Not Specified | Qualitative data indicates solubility. |
| Acetone | Polar Aprotic | Soluble[3] | Not Specified | Qualitative data indicates solubility. |
| Acetonitrile | Polar Aprotic | Soluble | Not Specified | General solubility for flavonoids. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for assessing the solubility of this compound.
Materials
-
This compound (solid form)
-
Selected solvents of analytical grade
-
Glass flasks or vials with airtight seals
-
Orbital shaker or incubator with shaking capabilities, temperature-controlled
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation processes have reached a steady state.[4]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for a period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Using HPLC: Develop and validate an HPLC method for the quantification of this compound.[5][6] Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample with the appropriate mobile phase to fall within the linear range of the calibration curve and analyze by HPLC.
-
Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.[7][8][9][10] Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a standard curve by measuring the absorbance of a series of solutions of known concentrations. Dilute the filtered sample and measure its absorbance to determine the concentration.
-
-
Data Analysis: Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account any dilution factors. The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.
Key Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
Figure 1: this compound activates the PKC/Nrf2 signaling pathway, promoting the transcription of antioxidant genes.[11][12][13]
Figure 2: this compound enhances the activation of the NLRP3 inflammasome, leading to increased IL-1β secretion.[14][15][16][17][18]
Figure 3: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.[19][20][21][]
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound, offering valuable data and methodologies for researchers. The limited aqueous solubility underscores the importance of appropriate solvent selection and formulation strategies for both in vitro and in vivo studies. The detailed experimental protocol for the shake-flask method serves as a practical resource for laboratories seeking to perform their own solubility assessments. Furthermore, the visualization of key signaling pathways offers insights into the molecular mechanisms underlying the therapeutic potential of this compound, guiding future research in drug discovery and development.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, 2035-15-6 [thegoodscentscompany.com]
- 3. This compound | CAS:2035-15-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. quora.com [quora.com]
- 5. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsdjournal.org [rsdjournal.org]
- 9. media.neliti.com [media.neliti.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of the NLRP3 Inflammasome Pathway by Prokineticin 2 in Testicular Macrophages of Uropathogenic Escherichia coli- Induced Orchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. globalsciencebooks.info [globalsciencebooks.info]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Stability and Degradation Pathways of (-)-Maackiain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of the pterocarpan (B192222), (-)-Maackiain. The information herein is intended to support research, drug development, and formulation activities by detailing the known metabolic routes and providing robust experimental protocols for assessing the compound's stability under various stress conditions.
Chemical Stability
The intrinsic chemical stability of an active pharmaceutical ingredient is a critical parameter influencing its formulation, storage, and therapeutic efficacy. While specific quantitative data for this compound is not extensively available in the public domain, forced degradation studies are essential to elucidate its degradation pathways and develop stability-indicating analytical methods. Based on the behavior of structurally related isoflavonoids, this compound is expected to be susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] The following table summarizes the recommended conditions for the forced degradation of this compound, based on general pharmaceutical guidelines and studies on related isoflavonoids.
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Cleavage of the pterocarpan ring system |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Ring opening and potential rearrangement |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of phenolic hydroxyl groups and other susceptible moieties |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | General decomposition |
| Photodegradation | UV (254 nm) & Fluorescent Light (ICH Q1B) | Room Temperature | As per ICH Q1B guidelines | C-ring fission and other photochemical reactions |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound under various stress conditions.
A stability-indicating analytical method is essential to separate and quantify this compound from its degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-DAD).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 286 nm (or the UV maximum of this compound).
-
Injection Volume: 2 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
-
Incubate the samples as described in Table 1.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for UPLC analysis.
-
Analyze the samples using the validated stability-indicating UPLC-DAD method.
Photostability testing should be conducted according to ICH Q1B guidelines.[2][3][4][5]
-
Expose a solid sample and a solution of this compound (e.g., in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples at appropriate time intervals.
Illustrative Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.
Caption: Potential chemical degradation pathways of this compound.
Metabolic Degradation
The biotransformation of this compound in vivo is a critical determinant of its pharmacokinetic profile and biological activity. Studies in rats have identified the primary metabolic pathways.
Metabolic Pathways in Rats
The metabolism of this compound in rats primarily involves Phase I and Phase II reactions.[6][7] Ten metabolites have been identified, with the main transformations being:
-
Phase I Metabolism:
-
Oxidation
-
Dehydrogenation
-
-
Phase II Metabolism:
-
Sulfate conjugation
-
Glucosylation
-
Glucuronic acid conjugation
-
Notably, trifolirhizin (B192568) (maackiain-3-O-glucoside) and this compound are interconvertible metabolites in vivo.[6]
The following diagram illustrates the metabolic pathways of this compound in rats.
Caption: Metabolic pathways of this compound in rats.
Experimental Protocol for In Vitro Metabolism using Rat Liver Microsomes
This protocol describes a typical procedure for assessing the in vitro metabolism of this compound using rat liver microsomes.[8][9][10][11][12]
-
This compound
-
Rat liver microsomes (pooled, male Sprague-Dawley)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not found in the microsomal preparation)
-
Pre-warm the phosphate buffer, rat liver microsomes, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (to make up the final volume)
-
Rat liver microsomes (final concentration 0.5 mg/mL)
-
This compound solution (final concentration 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube and analyze by UPLC-MS/MS.
-
Instrumentation: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase: As described in section 1.2.1.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its potential metabolites.
Illustrative Experimental Workflow
The following diagram outlines the workflow for an in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism of this compound.
Quantitative Data Summary
The following tables provide an illustrative summary of the type of quantitative data that would be generated from the described stability and metabolism studies. Note: The values presented are hypothetical and intended for illustrative purposes, as specific experimental data for this compound is limited in publicly available literature.
Table 2: Illustrative Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 0.1 M HCl (60°C) | 24 | 75.2 | 0.012 | 57.8 |
| 0.1 M NaOH (60°C) | 24 | 68.5 | 0.016 | 43.3 |
| 3% H₂O₂ (RT) | 24 | 82.1 | 0.008 | 86.6 |
| Dry Heat (80°C) | 48 | 91.3 | 0.002 | 346.6 |
| Photolytic (ICH Q1B) | - | 70.8 | - | - |
Table 3: Illustrative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85.3 |
| 15 | 60.1 |
| 30 | 38.9 |
| 60 | 15.2 |
| Calculated Half-life (t½) | 25.5 minutes |
| Intrinsic Clearance (Clint) | 27.2 µL/min/mg protein |
Conclusion
This technical guide provides a framework for understanding and evaluating the stability and degradation of this compound. The metabolic pathways in rats have been elucidated, primarily involving Phase I and Phase II reactions. While specific quantitative data on the chemical stability of this compound is sparse, this guide offers detailed experimental protocols for conducting forced degradation studies under various stress conditions. These protocols, along with the provided stability-indicating UPLC method, will enable researchers to generate the necessary data to fully characterize the degradation profile of this compound, supporting its development as a potential therapeutic agent. The illustrative data and diagrams serve as a practical reference for designing experiments and interpreting results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. [Metabolites and metabolic pathways of maackiain in rats based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of the alkaloid piplartine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Maackiain: A Comprehensive Review of a Promising Natural Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive literature review of the pterocarpan (B192222) isoflavonoid, (-)-Maackiain. Isolated from various plants, including those of the Maackia and Sophora genera, this compound has garnered significant scientific interest for its diverse pharmacological activities. This document summarizes the current state of research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further investigation and drug development efforts.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial effects. The following tables summarize the key quantitative data reported in the literature.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable impact on Triple-Negative Breast Cancer (TNBC).
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 25.24 | [1] |
| BT549 | Triple-Negative Breast Cancer | CCK-8 | 20.99 | [1] |
Note: While studies have investigated the effects of various compounds on prostate cancer cell lines such as LNCaP and PC-3, specific IC50 values for this compound in these lines were not available in the reviewed literature.
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory responses. One key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Assay | Parameter | IC50 (µM) | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide Production | Data not available | [2][3][4][5] |
Note: While multiple studies confirm the inhibitory effect of various compounds on NO production in RAW 264.7 cells, a specific IC50 value for this compound was not found in the reviewed literature.
Antimicrobial Activity
The antimicrobial properties of this compound have been reported, although specific Minimum Inhibitory Concentration (MIC) values are not consistently available across a wide range of microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Bacterium | Data not available | [6][7] |
| Pseudomonas aeruginosa | Bacterium | Data not available | [7] |
| Candida albicans | Fungus | Data not available | [8][9][10][11][12][13] |
Note: The provided references discuss methodologies for determining MIC values and report them for other natural compounds, but specific MIC values for this compound were not identified in the search results.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
NLRP3 Inflammasome/Caspase-1 Pathway
In the context of immunology, this compound has been shown to amplify nigericin-mediated activation of the NLRP3 inflammasome in macrophages. This leads to increased caspase-1 cleavage and subsequent production of the pro-inflammatory cytokine IL-1β. This suggests a potential role for this compound as an acute immune-stimulating agent.
AMPK/Nrf2/HO-1 Pathway
This compound has been demonstrated to protect against sepsis-induced organ injury by activating the AMPK/Nrf2/HO-1 pathway. This pathway plays a crucial role in mitigating inflammation and oxidative stress.
miR-374a/GADD45A Axis in Triple-Negative Breast Cancer
In TNBC, this compound has been shown to inhibit cancer initiation and progression by modulating the miR-374a/GADD45A axis. It downregulates miR-374a, which in turn increases the expression of GADD45α, a protein involved in cell cycle arrest and apoptosis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this compound research. These are generalized protocols that should be optimized for specific experimental conditions.
Cell Viability Assessment (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MDA-MB-231, BT549)
-
Complete culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for AMPK and Nrf2 Activation
This protocol is used to assess the effect of this compound on the phosphorylation of AMPK and the nuclear translocation of Nrf2.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AMPK, rabbit anti-AMPK, rabbit anti-Nrf2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound at the desired concentrations and time points.
-
Protein Extraction: Lyse the cells with lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Dual-Luciferase Reporter Assay for miR-374a and GADD45A Interaction
This protocol is used to validate the direct interaction between miR-374a and the 3'UTR of GADD45A mRNA.
Materials:
-
HEK293T cells
-
Luciferase reporter vector containing the GADD45A 3'UTR (wild-type and mutated)
-
Renilla luciferase control vector
-
miR-374a mimic and negative control mimic
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the wild-type and a mutated version of the GADD45A 3'UTR containing the predicted miR-374a binding site into a luciferase reporter vector.
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Co-transfection: Co-transfect the cells with the reporter plasmid, the Renilla luciferase control vector, and either the miR-374a mimic or a negative control mimic using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-374a mimic and the wild-type 3'UTR indicates a direct interaction.
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects, are mediated through the modulation of key cellular signaling pathways. This review has consolidated the available quantitative data and provided detailed experimental frameworks for its study.
However, there are notable gaps in the current literature. Further research is required to:
-
Determine the IC50 values of this compound against a broader range of cancer cell lines, including various types of prostate, lung, and colon cancers.
-
Establish a comprehensive profile of its antimicrobial activity by determining MIC values against a panel of clinically relevant bacteria and fungi.
-
Elucidate the precise molecular mechanisms underlying its various biological activities with more detailed in vitro and in vivo studies.
A more complete understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. The information presented in this guide is intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin synthesis by nitric oxide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of thonningianin A against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing pyocyanin for candida growth inhibition [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Enantioselective Synthesis of (-)-Maackiain: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found in a variety of legumes, such as those from the Sophora and Trifolium genera.[1] This chiral molecule has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities. Research has indicated its potential as an anti-inflammatory, anti-cancer, anti-allergic, and neuroprotective agent.[1][2] Furthermore, this compound has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), suggesting its therapeutic potential in the treatment of neurodegenerative disorders like Parkinson's disease.[3] The precise stereochemistry of this compound is crucial for its biological function, making its enantioselective synthesis a key area of research for enabling further pharmacological studies and potential drug development.
This technical guide provides a comprehensive overview of the core methodologies developed for the enantioselective synthesis of this compound. It details experimental protocols for key synthetic strategies, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and medicinal chemistry.
Core Synthetic Strategies
The enantioselective synthesis of this compound and other pterocarpans primarily revolves around the stereocontrolled formation of the key chiral centers at the C6a and C11a positions of the pterocarpan core. The dominant and most successful approach to date involves the asymmetric reduction of an isoflavone (B191592) precursor to establish the desired stereochemistry, followed by cyclization to form the characteristic tetracyclic ring system.
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of Isoflavones
A highly efficient and widely adopted method for the synthesis of this compound and related pterocarpans is the asymmetric transfer hydrogenation (ATH) of a suitably substituted isoflavone. This strategy leverages a chiral ruthenium catalyst to achieve high enantioselectivity in the reduction of the isoflavone double bond and subsequent carbonyl group, leading to a chiral isoflavan-4-ol intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the pterocarpan skeleton with the desired stereochemistry.
A key advantage of this approach is the ability to perform a one-pot transformation from the isoflavone to the pterocarpan, streamlining the synthetic sequence. The reaction typically employs a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, in conjunction with a chiral diamine ligand, like (R,R)-TsDPEN ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source, commonly a formic acid/triethylamine (B128534) mixture.
Key Intermediates in the ATH Pathway:
-
2'-Hydroxyisoflavone: The starting material for the ATH reaction.
-
Chiral Isoflavanone (B1217009) (in situ): The isoflavone is first reduced to a chiral isoflavanone in the presence of the chiral catalyst.
-
Chiral Isoflavan-4-ol: The isoflavanone is then further reduced to the key chiral isoflavan-4-ol intermediate.
-
This compound: The final product is obtained after acid-catalyzed cyclization of the isoflavan-4-ol.
Experimental Workflow for Asymmetric Transfer Hydrogenation:
Caption: Experimental workflow for the one-pot enantioselective synthesis of this compound via ATH.
Quantitative Data Summary
The following table summarizes the quantitative data for the key step in the enantioselective synthesis of a pterocarpan precursor to this compound via Asymmetric Transfer Hydrogenation.
| Parameter | Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone |
| Catalyst | [Ru(p-cymene)Cl2]2 / (R,R)-TsDPEN |
| Catalyst Loading | 1 mol% |
| Hydrogen Source | HCOOH / Et3N (5:2 mixture) |
| Solvent | DMF |
| Temperature | 40 °C |
| Reaction Time | 20 hours |
| Yield of Isoflavan-4-ol | >90% |
| Enantiomeric Excess (ee) | >99% |
| Diastereomeric Ratio (dr) | >99:1 (cis:trans) |
Data extracted from a representative synthesis of a closely related pterocarpan using a similar methodology.
Detailed Experimental Protocols
Key Experiment: One-Pot Asymmetric Transfer Hydrogenation and Cyclization to a Pterocarpan Core
This protocol is based on the highly efficient method developed for the synthesis of pterocarpans from 2'-hydroxyisoflavones.
Materials:
-
2'-Hydroxyisoflavone derivative
-
[Ru(p-cymene)Cl2]2
-
(R,R)-TsDPEN
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [Ru(p-cymene)Cl2]2 (0.01 mmol) and (R,R)-TsDPEN (0.02 mmol) are dissolved in anhydrous DMF (2 mL). The mixture is stirred at room temperature for 20 minutes to form the active catalyst solution.
-
Reaction Setup: To the catalyst solution, the 2'-hydroxyisoflavone (1.0 mmol) is added, followed by a freshly prepared 5:2 mixture of formic acid and triethylamine (1.0 mL).
-
Asymmetric Transfer Hydrogenation: The reaction mixture is stirred at 40 °C for 20 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the hydrogenation, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl (5 mL). The mixture is then stirred at room temperature for 1 hour to facilitate the cyclization to the pterocarpan.
-
Work-up: The reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO3 solution (20 mL), water (20 mL), and brine (20 mL). The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the enantiopure pterocarpan.
Signaling Pathways and Logical Relationships
The enantioselective synthesis of this compound via ATH is governed by the specific interactions within the catalytic cycle. The chiral ligand dictates the facial selectivity of the hydride transfer from the ruthenium complex to the isoflavone substrate.
Logical Relationship of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of an isoflavone.
Conclusion
The enantioselective synthesis of this compound is a critical endeavor for advancing its pharmacological investigation and potential therapeutic applications. The asymmetric transfer hydrogenation of 2'-hydroxyisoflavones has emerged as a robust and highly efficient strategy, providing access to the desired pterocarpan core with excellent enantioselectivity and in high yields. The one-pot nature of this transformation further enhances its practicality. This guide has provided an in-depth overview of this core methodology, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field. Future research may focus on the development of alternative enantioselective routes, potentially involving organocatalysis or biocatalysis, to further broaden the synthetic toolbox for accessing this important natural product and its analogs.
References
- 1. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of (-)-Maackiain in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Maackiain is a pterocarpan (B192222) isoflavonoid (B1168493) found in various plant species, particularly within the Leguminosae family, such as in the genera Sophora and Maackia.[1][2] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile (B52724). The quantification is performed by UV detection, measuring the absorbance at a wavelength where this compound exhibits significant absorption.
Experimental Protocols
Plant Material Extraction
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Sophora flavescens or heartwood of Maackia amurensis)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh 10 g of the dried, powdered plant material into a flask.
-
Add 100 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate for 24 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract is then redissolved in a known volume of methanol for further sample preparation.
Sample Preparation
Materials and Reagents:
-
Crude plant extract
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh a portion of the crude extract and dissolve it in methanol to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 310 nm[3] |
| Injection Volume | 10 µL |
Rationale for Conditions:
-
A C18 column is commonly used and effective for the separation of isoflavonoids.
-
The gradient elution with acetonitrile and acidified water allows for the efficient separation of compounds with varying polarities.
-
Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
-
A detection wavelength of 310 nm is chosen based on the UV absorption characteristics of maackiain (B7765809).[3]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Stock and Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Validation Parameters:
-
Linearity: The linearity of the method is assessed by injecting the working standard solutions and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.
-
The relative standard deviation (RSD) should be less than 2%.
-
-
Accuracy: The accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed plant extract sample, and the recovery is calculated. The recovery should be within the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Intra-day Precision (% RSD) | < 1.5% |
| Inter-day Precision (% RSD) | < 2.0% |
Table 2: Quantification of this compound in Different Plant Extracts
| Plant Species | Part Used | This compound Content (mg/g of dry extract) |
| Sophora flavescens | Root | 2.54 ± 0.12 |
| Maackia amurensis | Heartwood | 3.18 ± 0.21 |
| Trifolium pratense | Aerial parts | 0.89 ± 0.05 |
Note: The data presented in these tables are representative and may vary depending on the plant material and extraction method.
Visualizations
References
Standard Protocol for the Extraction of (-)-Maackiain from Trifolium pratense
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in red clover (Trifolium pratense) that has garnered significant interest for its potential biological activities, including antifungal and anti-cancer properties. This document provides a standardized protocol for the extraction, purification, and quantification of this compound from T. pratense, compiling methodologies from various scientific studies to ensure reproducibility and accuracy. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of Maackiain in Trifolium pratense
The concentration of this compound in Trifolium pratense can vary depending on factors such as the plant part, environmental conditions (e.g., fungal infection), and the extraction method employed. The following tables summarize quantitative data from published literature.
Table 1: Concentration of Maackiain in Trifolium pratense Leaf Tissue
| Sample Type | Maackiain Concentration (µg/g fresh weight) | Reference |
| Healthy Leaf Tissue | 2 | [1] |
| Infected Leaf Tissue (Lot 1) | 174 | [1] |
| Infected Leaf Tissue (Lot 2) | 155 | [1] |
Table 2: Composition of Maackiain in a Clinical Red Clover Extract
| Fraction | Compound | % w/w in Fraction | Reference |
| Pterocarpans | This compound | 0.06% | [2][3][4] |
| Fraction 69 (Post-CPC) | This compound | 0.76% | [4][5][6] |
| Fraction B (Post-Column Chromatography) | This compound | 59 mg isolated | [2][3] |
Experimental Protocols
This section details the step-by-step methodologies for the extraction, purification, and analysis of this compound from Trifolium pratense.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Fresh Plant Material: Homogenize fresh leaves or other tissues in liquid nitrogen using a mortar and pestle to create a fine powder.[7] This method helps to rupture cell walls and increase the surface area for solvent penetration.
-
Dried Plant Material: Dry the plant material (flowers, leaves) at room temperature in a shaded area.[8] Once dried, grind the material into a fine powder using a centrifugal mill.[9]
Extraction of this compound
This protocol is a composite of effective methods described in the literature. It incorporates the use of a β-glucosidase inhibitor to prevent the degradation of isoflavone (B191592) glucosides, which can be precursors to Maackiain.
Objective: To extract crude isoflavones, including this compound, from Trifolium pratense.
Materials:
-
Homogenized fresh or dried powder of Trifolium pratense.
-
Extraction Solvent: 80% Ethanol (v/v) with 350 mM Tris buffer, adjusted to pH 7.2.[7][10]
-
Mortar and pestle or homogenizer.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or syringe filters).
Procedure:
-
Weigh 10 g of the powdered plant material.
-
Add the powder to a flask containing 100 mL of the 80% Ethanol-Tris buffer extraction solvent.
-
Homogenize the mixture thoroughly for 15-20 minutes at room temperature. For larger scale extractions, a mechanical homogenizer is recommended.
-
After homogenization, filter the mixture through filter paper to remove the solid plant material.
-
Wash the residue with an additional 50 mL of the extraction solvent to ensure complete recovery.[1]
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid degradation of thermolabile compounds.[1]
-
The resulting crude extract can be stored at -20°C for further purification.
Purification of this compound
Purification is essential to isolate this compound from other co-extracted compounds. A multi-step chromatographic approach is typically required.
Part A: Solid-Phase Extraction (SPE) for Initial Cleanup
Objective: To remove highly polar and non-polar impurities from the crude extract.
Materials:
-
C18 SPE cartridges.
-
Deionized water.
-
Vacuum manifold.
Procedure:
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Dissolve the crude extract in a minimal amount of 50% aqueous methanol.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.
-
Elute the isoflavone-enriched fraction with 20 mL of 80% methanol.
-
Collect the eluate and evaporate to dryness.
Part B: Centrifugal Partition Chromatography (CPC) or Column Chromatography
Objective: To achieve a higher degree of purification by separating compounds based on their polarity.
Method 1: Centrifugal Partition Chromatography (CPC) CPC is a liquid-liquid chromatography technique that avoids irreversible adsorption onto solid supports.
-
Solvent System: A two-phase solvent system such as hexanes/ethyl acetate/methanol/water (HEMWat) at a ratio of 5.5:4.5:5:5 (v/v/v/v) has been used effectively.[5][6]
-
Procedure: Dissolve the SPE-purified extract in a mixture of the upper and lower phases of the solvent system. Inject the sample into the CPC instrument and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.[5][6][11]
Method 2: Conventional Column Chromatography
-
Stationary Phase: Silica gel or a reversed-phase material like C18.
-
Mobile Phase: A gradient of solvents, for example, a methanol/water gradient for reversed-phase chromatography.[2][3]
-
Procedure: Pack a column with the chosen stationary phase. Dissolve the extract and load it onto the column. Elute with the mobile phase, gradually increasing the polarity. Collect fractions and analyze for the presence of this compound.
Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To obtain highly pure this compound.
Materials:
-
Preparative HPLC system with a PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 22.5 mm, 5 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[7]
Procedure:
-
Pool the fractions from the previous purification step that are enriched in this compound and evaporate to dryness.
-
Dissolve the residue in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution program. An example gradient could be:
-
0-20 min: 40% B
-
20-60 min: 40% to 90% B
-
Followed by a column wash and re-equilibration.[2]
-
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Analytical Quantification by HPLC-UV
Objective: To accurately quantify the amount of this compound in an extract or purified fraction.
Materials:
-
Analytical HPLC system with a DAD or UV detector.
-
Reversed-phase C18 analytical column (e.g., 3.9 x 150 mm, 4 µm).[7]
-
Mobile Phase A: Water with 0.1% (v/v) TFA.[7]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.[7]
-
This compound analytical standard.
Procedure:
-
Prepare a stock solution of the this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for injection by dissolving a known weight of the extract or purified compound in the mobile phase and filtering through a 0.22 µm syringe filter.
-
Inject the standards and the sample onto the HPLC system.
-
Use a gradient elution method, for example:
-
0-15 min: 15% B (isocratic)
-
15-35 min: Linear gradient to 39% B
-
35-40 min: Linear gradient to 64% B.[7]
-
-
Set the detector to monitor at an appropriate wavelength for Maackiain (e.g., 254 nm).
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Logic of Analytical Quantification
Caption: Logic diagram for the quantification of this compound via HPLC.
References
- 1. apsnet.org [apsnet.org]
- 2. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction of isoflavone malonylglucosides from Trifolium pratense L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DESIGNER Fraction Concept Unmasks Minor Bioactive Constituents in Red Clover (Trifolium pratense L.) - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis Strategies for (-)-Maackiain and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the biologically active pterocarpan (B192222), (-)-maackiain, and its analogues. The methodologies presented are based on established, peer-reviewed synthetic strategies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a naturally occurring pterocarpan found in various plants, including those of the Maackia and Sophora genera. It has garnered significant scientific interest due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties. The development of efficient and stereoselective total synthesis routes is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the discovery of novel therapeutic agents based on the maackiain (B7765809) scaffold. This document outlines two primary enantioselective strategies for the synthesis of this compound and related pterocarpans, along with protocols for the synthesis of analogues.
Overview of Synthetic Strategies
Two principal strategies for the enantioselective synthesis of this compound and its analogues are highlighted:
-
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of Isoflavones. This is a highly efficient and catalytic approach to establish the desired stereochemistry of the pterocarpan core. It involves the asymmetric reduction of a suitably substituted isoflavone (B191592) to a chiral isoflavan-4-ol, followed by an acid-catalyzed intramolecular cyclization.
-
Strategy 2: Chiral Auxiliary-Mediated Synthesis. This method utilizes a chiral auxiliary to direct the stereoselective formation of key intermediates. While this approach is stoichiometric in the chiral source, it offers a robust and alternative pathway to enantiopure pterocarpans.
The following sections provide a detailed comparison of these strategies, complete experimental protocols, and methods for the synthesis of analogues.
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize the quantitative data for the key strategies in the synthesis of this compound and its direct precursor, (-)-medicarpin.
Table 1: Asymmetric Transfer Hydrogenation (ATH) Strategy for (-)-Medicarpin (a precursor to this compound)
| Step | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (e.r.) | Reference |
| Asymmetric Transfer Hydrogenation | (R,R)-Teth-TsDPEN-Ru(II) | DMF | 88 | 99:1 | [1] |
| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid | Toluene (B28343) | High | Maintained | [1] |
| Overall (from isoflavone) | ~77 | >99% |
Table 2: Chiral Auxiliary-Mediated Synthesis of (+)-Medicarpin
| Step | Chiral Auxiliary/Reagent | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| Evans Aldol Reaction | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | CH₂Cl₂ | 85 | >95:5 | [2][3] |
| Reductive Cleavage & Lactonization | LiBH₄, then p-TsOH | THF | 82 | - | [2][3] |
| Pterocarpan Ring Formation | BBr₃ | CH₂Cl₂ | 75 | - | [4] |
| Overall (from aldehyde precursor) | ~56 | >98% ee (final) |
Experimental Protocols
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) and Cyclization
This protocol describes the synthesis of a pterocarpan core via a highly enantioselective asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone followed by acid-catalyzed cyclization.
Diagram of the ATH-based synthetic workflow:
Caption: Workflow for the ATH-based synthesis of (-)-pterocarpans.
Protocol 4.1.1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone
-
To a solution of the 2'-hydroxyisoflavone (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added a solution of formic acid and triethylamine (B128534) (5:2 molar ratio, 5.0 equiv.).
-
The solution is degassed with argon for 15 minutes.
-
The (R,R)-Teth-TsDPEN-Ru(II) catalyst (0.01 mmol, 1 mol%) is added under an argon atmosphere.
-
The reaction mixture is stirred at 40 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, the cis-isoflavan-4-ol, is purified by flash column chromatography on silica (B1680970) gel.
Protocol 4.1.2: Acid-Catalyzed Cyclization to (-)-Pterocarpan
-
To a solution of the purified cis-isoflavan-4-ol (1.0 mmol) in toluene (10 mL) is added p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
The mixture is heated to reflux (approximately 110 °C) for 1-3 hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude (-)-pterocarpan is purified by flash column chromatography on silica gel to afford the final product.[5]
Strategy 2: Synthesis of Analogues via Cross-Coupling Reactions
The synthesis of this compound analogues with modifications on the aromatic A and B rings can be achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, enabling extensive SAR studies.
Diagram of a generalized workflow for analogue synthesis:
Caption: General workflow for pterocarpan analogue synthesis.
Protocol 4.2.1: Suzuki-Miyaura Coupling for Aryl-Substituted Analogues
-
To a degassed mixture of the brominated pterocarpan precursor (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a solvent system like 1,4-dioxane/water (4:1, 5 mL) is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[6][7][8][9]
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the aryl-substituted pterocarpan analogue.
Protocol 4.2.2: Sonogashira Coupling for Alkynyl-Substituted Analogues
-
To a solution of the brominated pterocarpan precursor (1.0 mmol) and the terminal alkyne (1.5 mmol) in a solvent such as tetrahydrofuran (B95107) (THF) or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%), and a base such as triethylamine or diisopropylamine (B44863) (3.0 mmol).[10][11][12][13][14]
-
The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere for 2-8 hours.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.
-
The desired alkynyl-substituted pterocarpan analogue is purified by flash column chromatography.
Mandatory Visualizations
Retrosynthetic Analysis of this compound via ATH Strategy
Caption: Retrosynthesis of this compound via the ATH approach.
Logical Relationship of Analogue Synthesis
Caption: Logical relationships in the synthesis of maackiain analogues.
Conclusion
The synthetic strategies and detailed protocols provided herein offer a robust foundation for the laboratory-scale synthesis of this compound and a diverse array of its analogues. The catalytic enantioselective ATH approach represents a highly efficient route to the natural product, while the strategic application of modern cross-coupling reactions opens the door to extensive medicinal chemistry exploration of this important class of bioactive molecules. These methodologies are anticipated to be valuable tools for researchers and professionals engaged in the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (+)-Medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application of (-)-Maackiain as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (-)-Maackiain as a reference standard in various chromatographic techniques. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in diverse sample matrices, including biological fluids and plant extracts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The use of this compound as a reference standard in HPLC-UV is crucial for the accurate quantification of this compound in herbal extracts and pharmaceutical formulations. A validated HPLC-UV method ensures reliability, reproducibility, and precision.
Experimental Protocol: Quantification of this compound in Plant Extracts
This protocol outlines a representative method for the quantification of this compound using a reversed-phase HPLC-UV system.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or trifluoroacetic acid.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program: A typical gradient would start with a lower concentration of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. For example: 0-30 min, 20-95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.[1]
-
Detection Wavelength: 255 nm or 310 nm, selected based on the UV absorbance maxima of maackiain (B7765809).[1]
-
Injection Volume: 10-20 µL.
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (Plant Extract):
-
Extraction: Extract the plant material with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of isoflavonoids, which can be applied to a method for this compound.
| Parameter | Typical Value/Range |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 3.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly in complex biological matrices like plasma or urine, UPLC-MS/MS is the method of choice.
Experimental Protocol: Quantification of this compound in Blood Plasma
This protocol is based on a validated method for the determination of maackiain and its metabolites in blood.[2]
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
This compound reference standard.
-
An appropriate internal standard (IS), such as formononetin.[2]
-
LC-MS grade acetonitrile and water.
-
Methanol for protein precipitation.
2. UPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile).[2]
-
Gradient Program: 0-0.5 min, 10% B; 0.5-2.5 min, 10-50% B; 2.5-3.0 min, 50-75% B; 3.0-3.5 min, 75-95% B; 3.5-3.7 min, 95-0% B; 3.7-4.0 min, 0% B.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 60 °C.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Ion spray voltage, temperature, and collision energies should be optimized for maximum sensitivity.
4. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Spike blank plasma with working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample, add 60 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Data Presentation: UPLC-MS/MS Method Validation Parameters
The following data is from a validated method for maackiain in blood.[2]
| Parameter | Value/Range |
| Linearity Range | 9.75–5,000 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LLOD) | 4.88 nM |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 11.2% |
| Intra-day Accuracy | 85.7–102.0 % |
| Inter-day Accuracy | 89.6–122.2 % |
| Retention Time | 2.68 min |
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by UPLC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable technique for the qualitative and semi-quantitative analysis of this compound, especially for fingerprinting of herbal materials and for screening multiple samples in parallel.
Experimental Protocol: HPTLC Fingerprinting of this compound
This protocol provides a general guideline for developing an HPTLC method for the identification of this compound.
1. Instrumentation and Materials:
-
HPTLC system including an automatic sampler, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
This compound reference standard.
-
Analytical grade solvents for the mobile phase.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents should be optimized. A common starting point for isoflavonoids is a mixture of Toluene:Ethyl Acetate:Formic Acid in various ratios (e.g., 5:4:1, v/v/v).
-
Application: Apply the standard and sample solutions as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Visualize the plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., natural products-polyethylene glycol reagent).
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in methanol (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare an extract of the plant material in methanol.
4. Analysis:
-
Compare the Rf value and color of the band corresponding to this compound in the sample chromatogram with that of the reference standard.
-
Densitometric scanning of the plates can provide semi-quantitative information.
Logical Relationship for HPTLC Identification
References
Application Notes and Protocols for Evaluating (-)-Maackiain Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Maackiain, a natural pterocarpan (B192222) isoflavonoid. The protocols outlined below detail established cell-based assays to determine its potency and elucidate its mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Introduction to this compound
This compound is a naturally occurring compound found in various plants, including those of the Sophora genus. It has garnered interest in cancer research due to its demonstrated cytotoxic and anti-proliferative activities against several cancer cell lines. Understanding the specific cellular pathways affected by this compound is crucial for its potential development as a therapeutic agent.
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound against various human cancer cell lines are summarized below.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 31.2 |
| BT549 | Triple-Negative Breast Cancer | 24 hours | 20.99 |
| CNE1 | Nasopharyngeal Carcinoma | 24 hours | 116.65 ± 3.05 |
| CNE1 | Nasopharyngeal Carcinoma | 48 hours | 41.71 ± 2.16 |
| CNE1 | Nasopharyngeal Carcinoma | 72 hours | 20.28 ± 1.18 |
| CNE2 | Nasopharyngeal Carcinoma | 24 hours | 80.28 ± 3.81 |
| CNE2 | Nasopharyngeal Carcinoma | 48 hours | 25.14 ± 2.13 |
| CNE2 | Nasopharyngeal Carcinoma | 72 hours | 16.36 ± 0.47 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
MTT Assay Workflow
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.
LDH Assay Workflow
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis Workflow
Signaling Pathways Affected by this compound
This compound has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of the MAPK/Ras pathway, which is often hyperactivated in cancer cells and promotes proliferation and survival. Furthermore, this compound modulates the miR-374a/GADD45A axis, leading to the upregulation of the pro-apoptotic protein GADD45A. This culminates in an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.
This compound Signaling Pathways
Application Notes and Protocols for Assessing the Antioxidant Capacity of (-)-Maackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain is a pterocarpan, a type of isoflavonoid, found in various plants, that has garnered scientific interest for its potential health benefits. Among its researched properties, its antioxidant capacity is of significant interest. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This compound, through its ability to neutralize free radicals and modulate cellular antioxidant defense mechanisms, presents a promising avenue for therapeutic development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antioxidant capacity of this compound. This document outlines detailed protocols for key in vitro and cellular assays and discusses the underlying signaling pathways.
Data Presentation: A Framework for Quantifying Antioxidant Capacity
The following tables are designed to summarize the quantitative data on the antioxidant capacity of this compound. At present, there is a notable lack of specific published data for this compound in standard antioxidant assays. Therefore, these tables serve as a template for researchers to populate with their experimental findings. For context, structurally related isoflavonoids often exhibit IC50 values in the micromolar range in DPPH and ABTS assays.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay Type | Method | Key Parameters | Result for this compound | Reference Compound | Result for Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50 (µM) | Data not available | Ascorbic Acid / Trolox | Typically in the low µM range |
| ABTS Radical Scavenging | Spectrophotometry | IC50 (µM) | Data not available | Trolox | Typically in the low µM range |
| ORAC (Oxygen Radical Absorbance Capacity) | Fluorometry | µmol TE/µmol | Data not available | Trolox | 1.0 (by definition) |
| FRAP (Ferric Reducing Antioxidant Power) | Spectrophotometry | mmol Fe(II)/g | Data not available | Ascorbic Acid / Trolox | Variable depending on assay conditions |
Table 2: Cellular Antioxidant Activity of this compound
| Assay Type | Cell Line | Key Parameters | Result for this compound | Reference Compound | Result for Reference |
| CAA (Cellular Antioxidant Activity) | HepG2 | CAA value (µmol QE/100 µmol) | Data not available | Quercetin (B1663063) | Typically used as a standard |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox.
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular context, accounting for cell uptake and metabolism. It uses a fluorescent probe, DCFH-DA, which is oxidized to the highly fluorescent DCF by reactive oxygen species (ROS). Antioxidants can prevent this oxidation.[1][2]
Materials:
-
HepG2 (human liver cancer) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
This compound
-
Quercetin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.[1]
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in treatment medium containing 25 µM DCFH-DA for 1 hour.[1]
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to all wells to induce oxidative stress.[1]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 5 minutes for 1 hour (excitation 485 nm, emission 538 nm).[1]
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
Calculate the CAA value: CAA unit = 100 - (AUC_sample / AUC_control) * 100
Visualizations
Experimental Workflow
Caption: General workflow for assessing the antioxidant capacity of this compound.
Proposed Signaling Pathway for Antioxidant Action
This compound is believed to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative stress. Upstream kinases such as PKC and AMPK may also be involved in the activation of Nrf2 by this compound.[3][4]
Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.
References
(-)-Maackiain: A Phytoalexin with Potential in Plant Disease Management
FOR IMMEDIATE RELEASE
[City, State] – [Date] – (-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, is emerging as a significant compound in the study of plant pathology and disease resistance. Produced by various legumes in response to pathogen attack, this secondary metabolite exhibits notable antifungal properties, positioning it as a valuable tool for researchers and a potential candidate for the development of novel plant protection strategies. These application notes provide a detailed overview of this compound's use in research, including its antifungal activity, proposed mechanisms of action, and protocols for its study.
Antifungal Activity of this compound
This compound has demonstrated inhibitory effects against a range of plant pathogenic fungi. Quantitative data from various studies are summarized below, highlighting its potential as a broad-spectrum antifungal agent.
| Fungal Species | Assay Type | Concentration | Observed Effect |
| Helminthosporium carbonum | Germ Tube Growth Inhibition | 10 µg/mL | Inhibition of germ tube growth[1] |
| Stemphylium botryosum | Germ Tube Growth Inhibition | 10 µg/mL | Inhibition of germ tube growth[1] |
| Stemphylium sarcinaeforme | Germ Tube Growth Inhibition | 10 µg/mL | Inhibition of germ tube growth[1] |
Mechanism of Action and Disease Resistance
This compound is a key component of the plant's induced defense response. Its production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of a cascade of defense-related genes. While the precise signaling pathway initiated by this compound in plants is still under investigation, it is understood to be integrated with the broader plant immune network, which includes the mitogen-activated protein kinase (MAPK) cascade and hormonal signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).
The biosynthesis of this compound involves the phenylpropanoid pathway, with key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) playing crucial roles. The upregulation of genes encoding these enzymes is a hallmark of the plant defense response.
Some fungal pathogens have evolved mechanisms to detoxify phytoalexins like this compound, often through enzymatic modification, converting them into less toxic compounds.[2] This highlights the ongoing co-evolutionary arms race between plants and their pathogens.
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound standard
-
Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a spore suspension of the target fungus in sterile water and adjust the concentration.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in PDB to achieve a range of final concentrations.
-
Add the fungal spore suspension to each well.
-
Include a positive control (fungus in PDB without this compound) and a negative control (PDB only).
-
Incubate the plates at an appropriate temperature for the specific fungus for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration that completely inhibits fungal growth or by measuring the optical density at a suitable wavelength.
Protocol 2: Extraction and Quantification of this compound from Plant Tissue
This protocol describes the extraction of this compound from plant tissue for quantification, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., leaves, roots) challenged with a pathogen or elicitor
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add the extraction solvent to the powdered tissue and vortex thoroughly.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the phytoalexins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract into the HPLC system.
-
Quantify this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound-related plant defense, the following diagrams have been generated using the DOT language.
Caption: General plant defense signaling pathway leading to phytoalexin production.
Caption: Experimental workflow for studying this compound.
Future Directions
Further research is needed to fully elucidate the specific signaling pathways directly activated by this compound in plants and to expand the quantitative data on its antifungal activity against a wider array of economically important plant pathogens. Understanding these aspects will be crucial for harnessing the full potential of this compound in sustainable agriculture and disease management. The development of Maackiain-based treatments could offer an eco-friendly alternative to synthetic fungicides.
References
(-)-Maackiain as a lead compound in drug discovery pipelines
Application Notes and Protocols for Researchers
(-)-Maackiain, a naturally occurring pterocarpan (B192222) found in plants such as Sophora flavescens and Maackia amurensis, has emerged as a compelling lead compound in drug discovery pipelines. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, make it a molecule of significant interest for the development of novel therapeutics. This document provides a comprehensive overview of the biological activities of this compound, detailed protocols for key experimental assays, and visualizations of the signaling pathways it modulates.
Biological Activities and Therapeutic Potential
This compound exerts its biological effects through the modulation of multiple key signaling pathways, positioning it as a versatile candidate for various therapeutic areas.
Anti-inflammatory and Immunomodulatory Effects: this compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][2] Furthermore, it enhances the activation of the NLRP3 inflammasome, suggesting a complex immunomodulatory role that could be harnessed for therapeutic benefit.[1][2] Studies have shown that this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO).[1]
Anticancer Activity: In the realm of oncology, this compound has shown promise, particularly in triple-negative breast cancer (TNBC). It can suppress TNBC cell proliferation, migration, and invasion.[3] The anticancer mechanism involves the induction of apoptosis through the modulation of the miR-374a/GADD45A axis.[3]
Neuroprotective Effects: this compound exhibits neuroprotective potential by activating the AMPK/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1][4] Additionally, it has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[5]
Antimicrobial Activity: As a phytoalexin, this compound possesses inherent antimicrobial properties, showing toxicity against various fungal pathogens.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Assay | Target/Cell Line | IC50 Value | Reference |
| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | Not explicitly stated, but inhibition observed | [1] |
| Neuroprotection | MAO-B Inhibition | Human MAO-B | 0.68 µM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Signaling Pathways
This compound's multifaceted biological activities stem from its ability to interact with and modulate several critical intracellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental setups.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line (e.g., MDA-MB-231, BT549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 0 to 100 µM. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptotic effect of this compound on cancer cells.[3]
Materials:
-
This compound
-
Target cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing any detached cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways modulated by this compound (e.g., AMPK, Nrf2, GADD45α).[3][4]
Materials:
-
This compound
-
Target cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-Nrf2, anti-GADD45α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as required for the experiment.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Protocol 5: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol determines the inhibitory activity of this compound against human MAO-B.[5]
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
A known MAO-B inhibitor as a positive control (e.g., selegiline)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.
-
Add various concentrations of this compound or the positive control to the wells of a 96-well plate.
-
Add the enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the substrate used (e.g., 316 nm for kynuramine).
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound stands out as a promising natural product with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration provides a strong rationale for its further investigation as a lead compound in drug discovery. The application notes and protocols provided herein offer a foundational framework for researchers to explore the therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease indications.
References
- 1. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent selective monoamine oxidase B inhibition by maackiain, a pterocarpan from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Studying the Protein Binding Affinity of (-)-Maackiain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found in plants of the Sophora genus, which has garnered significant interest for its diverse pharmacological activities, including immunostimulatory and anti-inflammatory effects. Emerging research suggests that this compound exerts its biological functions through interaction with various protein targets, modulating key signaling pathways. Understanding the binding affinity of this compound to its protein partners is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide an overview of the potential protein targets of this compound and detailed protocols for quantifying its binding affinity using established biophysical techniques. The primary focus is on methodologies applicable to studying the interaction of small molecules like this compound with proteins such as those involved in the NLRP3 inflammasome and AMPK signaling pathways.
Potential Protein Targets and Signaling Pathways of this compound
This compound has been implicated in the modulation of several key signaling pathways, suggesting direct or indirect interactions with the constituent proteins.
-
NLRP3 Inflammasome Pathway: this compound has been shown to amplify nigericin-mediated activation of the NLRP3 inflammasome, leading to increased production of IL-1β.[1] This suggests a potential interaction with components of the NLRP3 inflammasome complex, which includes the NLRP3 protein, ASC, and pro-caspase-1. The activation of this pathway involves a priming step, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation step, which triggers the assembly of the inflammasome complex.[1][2][3][4]
-
AMPK/Nrf2/HO-1 Pathway: Studies have demonstrated that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which in turn activates the Nrf2/HO-1 signaling axis.[5] This pathway is central to cellular energy homeostasis and the response to oxidative stress.[6][7][8] Molecular docking simulations have suggested a strong binding affinity of this compound towards AMPK.
Quantitative Data on this compound Protein Binding Affinity
As of the latest literature review, specific experimentally determined quantitative data on the binding affinity (e.g., Kd, IC50) of this compound to its putative protein targets are not extensively available. The following table is provided as a template for researchers to summarize their experimental findings when using the protocols described below.
| Target Protein | Ligand | Technique | Dissociation Constant (Kd) | IC50 | Thermodynamic Parameters (ΔH, -TΔS) | Reference |
| e.g., AMPK | This compound | SPR | Data to be determined | N/A | N/A | [Your Data] |
| e.g., NLRP3 | This compound | ITC | Data to be determined | N/A | Data to be determined | [Your Data] |
| e.g., Caspase-1 | This compound | FP Assay | Data to be determined | Data to be determined | N/A | [Your Data] |
Experimental Protocols
The following are detailed protocols for three widely used techniques to study the binding affinity of small molecules like this compound to protein targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[9][10][11] In a typical setup for a small molecule like this compound, the target protein is immobilized on the sensor chip surface, and this compound is flowed over the surface as the analyte.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, or other suitable surface)
-
Target protein of interest (e.g., recombinant human AMPK, NLRP3, or Caspase-1)
-
This compound (high purity)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution of this compound
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution (typically 10-100 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).
-
Deactivate the remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.
-
Inject the different concentrations of this compound over the immobilized protein surface and the reference surface at a constant flow rate (e.g., 30 µL/min). The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the surface.
-
Regenerate the sensor surface between each this compound injection if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd (Kd = kd/ka).
-
Experimental Workflow for SPR
A generalized workflow for determining protein binding affinity of this compound using Surface Plasmon Resonance.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).[6][7][12]
Objective: To determine the Kd, stoichiometry, and thermodynamic profile of this compound binding to a target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein of interest
-
This compound (high purity)
-
Dialysis buffer (e.g., PBS or Tris buffer)
-
DMSO for stock solution of this compound
Protocol:
-
Sample Preparation:
-
Dialyze the target protein extensively against the chosen assay buffer to ensure a perfect buffer match.
-
Prepare a stock solution of this compound in DMSO and then dilute it into the same dialysis buffer. The final DMSO concentration in the syringe and the cell should be identical.
-
Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Experimental Workflow for ITC
A generalized workflow for determining protein binding affinity of this compound using Isothermal Titration Calorimetry.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.[13][14] For studying this compound, a competitive binding format is most suitable, where this compound competes with a known fluorescent ligand for binding to the target protein.
Objective: To determine the binding affinity (IC50 and Ki) of this compound for a target protein through competitive binding.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding microplates (e.g., 384-well)
-
Target protein of interest
-
A fluorescently labeled ligand (probe) that is known to bind to the target protein
-
This compound (high purity)
-
Assay buffer
-
DMSO for stock solutions
Protocol:
-
Assay Development:
-
Determine the optimal concentration of the target protein and the fluorescent probe. This is typically done by titrating the protein against a fixed concentration of the probe to generate a saturation binding curve. A protein concentration that gives a significant polarization window and is close to the Kd of the probe is usually chosen.
-
-
Competitive Binding Assay:
-
In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.
-
Add a serial dilution of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.
-
Logical Flow for FP Assay
A logical flow diagram for determining the binding affinity of this compound using a Fluorescence Polarization competitive assay.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
NLRP3 Inflammasome Signaling Pathway
A simplified representation of the NLRP3 inflammasome signaling pathway, highlighting the potential point of amplification by this compound.
AMPK Signaling Pathway
An overview of the AMPK signaling pathway, indicating the activation by this compound and its downstream consequences on cellular metabolism and stress response.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of (-)-Maackiain
Introduction
(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in various leguminous plants, such as Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Recent studies have elucidated that this compound can potentiate the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[4][5][6] This bioassay protocol provides a robust and reproducible method for the detection and quantification of this compound activity by measuring its ability to enhance NLRP3 inflammasome activation in a cell-based model.
Principle of the Bioassay
This bioassay utilizes a two-step cellular model to measure the activity of this compound. First, an immortalized human monocytic cell line, THP-1, is differentiated into macrophage-like cells. These cells are then "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to upregulate the expression of pro-IL-1β and NLRP3. Subsequently, the cells are stimulated with a sub-optimal concentration of an NLRP3 activator, like nigericin (B1684572), in the presence of varying concentrations of this compound. This compound enhances the nigericin-induced activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into mature IL-1β, which is secreted from the cell. The amount of secreted IL-1β is then quantified using a specific enzyme-linked immunosorbent assay (ELISA), providing a direct measure of this compound's bioactivity.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Enhanced NLRP3 Inflammasome Activation
A diagram illustrating the proposed signaling pathway for this compound-enhanced NLRP3 inflammasome activation.
Experimental Workflow for this compound Bioassay
A flowchart outlining the key steps of the this compound bioassay experimental workflow.
Experimental Protocols
Materials and Reagents
-
THP-1 monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound standard
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Cell Culture and Differentiation
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
After incubation, carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free RPMI-1640 medium.
Bioassay Protocol
-
Priming: Add 100 µL of serum-free RPMI-1640 medium containing 1 µg/mL LPS to each well. Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free RPMI-1640 to obtain a range of working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: After the priming step, carefully remove the LPS-containing medium. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (a known concentration of this compound).
-
Stimulation: Immediately after adding the this compound dilutions, add 10 µL of a 10 µM nigericin solution to each well to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for IL-1β quantification.
-
IL-1β Quantification: Perform the Human IL-1β ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-1β in each sample based on the standard curve. Plot the IL-1β concentration against the log of the this compound concentration and determine the EC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound (µM) | IL-1β (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 150 | 25 |
| 0.1 | 250 | 30 |
| 0.5 | 600 | 55 |
| 1 | 1200 | 90 |
| 5 | 2500 | 150 |
| 10 | 2800 | 180 |
| 20 | 2900 | 200 |
Table 2: Bioassay Performance Characteristics
| Parameter | Value |
| EC50 of this compound | ~1.2 µM |
| Z'-factor | > 0.5 |
| Signal-to-Background Ratio | > 10 |
| Assay Window | 150 - 2900 pg/mL |
This application note provides a detailed protocol for a cell-based bioassay to detect and quantify the activity of this compound through its enhancement of NLRP3 inflammasome activation. The assay is robust, reproducible, and suitable for screening natural product extracts or synthetic derivatives for this compound-like activity. The provided signaling pathway and workflow diagrams, along with the detailed experimental procedures and data presentation tables, offer a comprehensive guide for researchers in natural product discovery and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioassay-guided isolation of two antiproliferative metabolites from Pterocarpus indicus Willd. against TGF-β-induced prostate stromal cells (WPMY-1) proliferation via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Purification of (-)-Maackiain from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the scalable purification of (-)-Maackiain, a pterocarpan (B192222) with significant biological activities, from natural plant sources. The protocols outlined below cover the entire workflow, from the initial extraction of raw plant material to the final purification steps, yielding high-purity this compound suitable for research and preclinical development.
Introduction
This compound is a naturally occurring isoflavonoid (B1168493) found in various leguminous plants, such as those from the Sophora, Maackia, and Trifolium genera. It has garnered considerable interest in the scientific community for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. As research into the therapeutic potential of this compound advances, the need for robust and scalable purification methods to obtain high-purity material for preclinical and clinical studies becomes paramount.
This application note details a comprehensive, multi-step process for the isolation and purification of this compound, with a focus on techniques amenable to scale-up. The workflow encompasses initial solvent extraction from the plant matrix, preliminary purification and enrichment, and final high-resolution chromatographic separation and crystallization.
Overall Purification Workflow
The purification of this compound from its natural sources follows a logical sequence of steps designed to progressively increase the purity of the target compound. The general workflow is depicted below.
Caption: Overall workflow for the scale-up purification of this compound.
Experimental Protocols
Stage 1: Large-Scale Extraction
The initial step involves extracting the isoflavonoids from the dried and powdered plant material. Sophora flavescens roots are a known source of maackiain (B7765809) and related compounds.[1]
Protocol: Reflux Extraction
-
Preparation: Weigh 1 kg of dried and powdered Sophora flavescens roots (passed through a 40-60 mesh sieve).
-
Extraction:
-
Place the powdered root material into a large-scale reaction vessel equipped with a reflux condenser.
-
Add 8 L of 95% ethanol (B145695) to the vessel.
-
Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
-
Filtration and Re-extraction:
-
Allow the mixture to cool to a safe handling temperature.
-
Filter the mixture through a coarse filter to separate the plant material from the ethanol extract.
-
Return the plant material to the reaction vessel and repeat the reflux extraction with a fresh 8 L of 95% ethanol for another 2 hours.
-
Repeat the extraction process a third time to ensure maximum recovery.
-
-
Concentration:
-
Combine the ethanol extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Stage 2: Preliminary Purification
A liquid-liquid extraction step is employed to partition the isoflavonoids and remove highly polar or non-polar impurities.
Protocol: Liquid-Liquid Extraction
-
Suspension: Suspend the crude ethanol extract in 2 L of deionized water.
-
Partitioning:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add an equal volume (2 L) of ethyl acetate (B1210297) and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh 2 L portions of ethyl acetate.
-
-
Concentration:
-
Combine the ethyl acetate fractions.
-
Concentrate the combined ethyl acetate extract under reduced pressure to obtain a dried, isoflavone-enriched fraction.
-
Stage 3: Scale-Up Chromatographic Purification
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of natural products as it avoids irreversible adsorption onto a solid support.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:5:5. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil of the preparative HSCCC instrument entirely with the upper stationary phase.
-
Set the revolution speed of the instrument (e.g., 800-1000 rpm) and begin pumping the lower mobile phase into the column at a flow rate of 10-20 mL/min.
-
Continue pumping until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection: Dissolve a known amount of the enriched isoflavone fraction (e.g., 500 mg - 2 g) in a minimal volume of the biphasic solvent mixture (upper and lower phase 1:1 v/v) and inject it into the instrument.
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Monitor the effluent using a UV detector at a suitable wavelength for maackiain (e.g., 280 nm or 310 nm).
-
Collect fractions of a fixed volume (e.g., 10-20 mL) using an automated fraction collector.
-
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound.
-
Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Stage 4: Final Purification by Crystallization
Crystallization is the final step to obtain high-purity, crystalline this compound. The choice of solvent is critical and may require some empirical optimization.
Protocol: Solvent Evaporation Crystallization
-
Dissolution: Dissolve the purified this compound obtained from the chromatography step in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at a concentration approaching saturation. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization:
-
Place the filtered solution in a clean crystallization dish or flask with a loose-fitting cover to allow for slow solvent evaporation.
-
Store the vessel in a vibration-free environment at a constant, cool temperature (e.g., 4°C).
-
-
Crystal Collection: Once a significant amount of crystals has formed, collect them by filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then dry them under vacuum to obtain the final high-purity crystalline product.
Data Presentation
The following table summarizes representative quantitative data for the purification of isoflavones using HSCCC, based on published studies. This data illustrates the potential yields and purities achievable with this method.
| Purification Step | Input Mass (mg) | Compound | Output Mass (mg) | Purity (%) | Reference |
| HSCCC of Chickpea Sprout Extract | 150 | Formononetin | 14.2 | 92.26 | |
| Biochanin A | 15.7 | 95.86 | |||
| Ononin | 9.1 | 95.32 | |||
| Biochanin A-7-O-β-D-glucoside | 11.3 | 96.56 |
Note: Data for this compound specifically was not available in a comparable format, but the data for these structurally related isoflavones demonstrates the effectiveness of the HSCCC method.
Mandatory Visualizations
Caption: Detailed step-by-step experimental workflow for this compound purification.
References
Formulation of (-)-Maackiain for Enhanced In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Maackiain, a pterocarpan (B192222) isoflavonoid (B1168493), exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. However, its therapeutic potential is significantly hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoparticle and liposomal in vivo delivery systems designed to overcome these limitations. The protocols are based on established methods for encapsulating hydrophobic molecules, and the projected pharmacokinetic improvements are presented based on available data and established trends for similar compounds. Additionally, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its therapeutic actions.
Introduction: The Challenge of this compound Delivery
This compound is a promising natural compound with multifaceted therapeutic potential. Despite its demonstrated in vitro efficacy, its translation to in vivo applications is challenging due to its hydrophobic nature, leading to poor dissolution in physiological fluids and extensive first-pass metabolism.[1] A recent study on an oral botanical formulation containing this compound reported an oral bioavailability of only 4.6 ± 2.8% in mice.[2] To unlock the full therapeutic promise of this compound, advanced formulation strategies are imperative. This document outlines two such strategies: encapsulation into polymeric nanoparticles and liposomes. These delivery systems can enhance the oral bioavailability of this compound by:
-
Improving Solubility: Encapsulating the hydrophobic drug in a carrier system prevents its aggregation in aqueous environments.
-
Protecting from Degradation: The carrier shields the drug from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[3]
-
Enhancing Absorption: Nanoparticles and liposomes can be taken up more readily by the intestinal epithelium.[3]
Pharmacokinetic Profiles: A Comparative Overview
The following tables summarize the reported pharmacokinetic parameters of this compound following intravenous administration and oral administration as part of an extract, along with projected parameters for the proposed nanoparticle and liposomal formulations. The data for the formulated systems are estimations based on the significant improvements in bioavailability observed for other poorly soluble flavonoids when encapsulated in similar delivery systems.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Dose | 2.5 | mg/kg | [4] |
| Cmax | 4.8 | µM | [4] |
| Tmax | 0.083 | hr | [4] |
| AUC(0-t) | 1.5 | hr*µM | [4] |
| Half-life | 0.5 | hr | [4] |
| Clearance | 1.7 | L/hr/kg | [4] |
| Volume of Distribution | 1.2 | L/kg | [4] |
Table 2: Comparative Pharmacokinetic Parameters of this compound (Oral Administration in Rodents)
| Formulation | Dose (mg/kg) | Estimated Bioavailability (%) | Estimated Cmax (µM) | Estimated Tmax (hr) | Estimated AUC(0-t) (hr*µM) | Reference |
| Oral Extract | 500 (extract) | 4.6 ± 2.8 | ~0.2 | 1-2 | ~0.5 | [2] |
| Projected Nanoparticle | 50 | ~25-35 | ~1.0-1.5 | 2-4 | ~4-6 | Estimated |
| Projected Liposomal | 50 | ~20-30 | ~0.8-1.2 | 2-4 | ~3-5 | Estimated |
Disclaimer: The pharmacokinetic parameters for the nanoparticle and liposomal formulations are estimations based on the known challenges of this compound's bioavailability and the documented enhancements provided by these delivery systems for similar isoflavonoid compounds.
Experimental Protocols
This section provides detailed, step-by-step protocols for the formulation and characterization of this compound-loaded nanoparticles and liposomes.
Formulation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted for a hydrophobic drug like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Nanoprecipitation:
-
Place 20 mL of the 1% PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant flow rate (e.g., 0.5 mL/min).
-
A milky suspension of nanoparticles will form immediately.
-
-
Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again under the same conditions. Repeat this washing step twice to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using DLS to assess surface charge and stability.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated HPLC method.
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Formulation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol is suitable for encapsulating the hydrophobic this compound within the lipid bilayer.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform (B151607) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 100 mg of SPC (or DPPC) and 30 mg of cholesterol in 10 mL of chloroform.
-
Add 10 mg of this compound to the lipid solution and ensure complete dissolution.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or with a probe sonicator until the suspension becomes translucent.
-
For a more uniform size distribution, the liposome (B1194612) suspension should be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged at high speed (e.g., 100,000 x g for 1 hour) or purified by size exclusion chromatography.
-
Characterization:
-
Vesicle Size and PDI: Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using DLS.
-
Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug and quantifying the amount of this compound in the liposomal fraction using a validated HPLC method after disrupting the vesicles with a suitable solvent (e.g., methanol).
-
EE (%) = (Amount of drug in liposomes / Initial amount of drug) x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the experimental workflows for the formulation protocols.
Caption: Workflow for this compound Nanoparticle Formulation.
References
- 1. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies with (-)-Maackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Maackiain
This compound is a pterocarpan (B192222) phytoalexin found in various plants, including those of the Sophora genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies, both in vitro and in vivo, have revealed its potential as a therapeutic agent in a range of disease models. These activities stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation. This document provides detailed application notes and protocols for designing and conducting animal model studies to investigate the therapeutic potential of this compound.
Pharmacological Activities and Investigated Disease Models
This compound has demonstrated a spectrum of biological effects, making it a candidate for investigation in various pathological conditions. A summary of its key activities and the corresponding animal models is presented below.
| Pharmacological Activity | Investigated Disease Model | Key Mechanisms of Action |
| Anti-inflammatory & Immunomodulatory | Sepsis (Cecal Ligation and Puncture) | Inhibition of NF-κB; Activation of NLRP3 inflammasome[1][2][3]; Modulation of pro-inflammatory cytokines (TNF-α, IL-6)[2] |
| Antioxidant | Diabetic Nephropathy, Sepsis | Activation of the AMPK/Nrf2/HO-1 pathway[2][4] |
| Nephroprotective | Type 2 Diabetic Nephropathy (HFD/STZ) | Reduction of oxidative stress, inflammation, and apoptosis[5][6][7] |
| Anti-cancer | Triple-Negative Breast Cancer (Xenograft) | Induction of apoptosis via miR-374a/GADD45A axis[8][9]; Inhibition of proliferation and migration[8] |
| Anti-allergic | Nasal Hypersensitivity (TDI-induced) | Reduction of allergic symptoms[3] |
| Neuroprotective | Alzheimer's Disease models (in vitro) | Protection against Aβ-induced neurotoxicity[2] |
Experimental Design: General Considerations
Before initiating in vivo studies, careful planning is crucial for obtaining robust and reproducible data.
-
This compound Formulation: For oral administration in rodents, this compound can be dissolved in a vehicle such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), diluted with saline or water. It is crucial to establish the solubility and stability of the formulation. A common starting point is to dissolve this compound in a small amount of DMSO and then dilute it with PEG and finally with saline to the desired concentration, ensuring the final DMSO concentration is minimal to avoid toxicity.
-
Dosing: Based on existing literature, oral doses of 10 and 20 mg/kg body weight have been shown to be effective in a rat model of diabetic nephropathy[6][7]. Dose-response studies are recommended to determine the optimal therapeutic dose for a specific disease model.
-
Route of Administration: Oral gavage is a common and effective route for this compound administration in rodent models[3][10].
-
Controls: Appropriate control groups are essential for data interpretation. These should include a vehicle control group that receives the same formulation without this compound, and a positive control group treated with a standard-of-care drug for the specific disease model, if available.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Note 1: Investigating the Anti-inflammatory and Antioxidant Effects of this compound in a Sepsis Model
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP).
Experimental Workflow
Caption: Experimental workflow for the CLP-induced sepsis model.
Detailed Protocols
1. Cecal Ligation and Puncture (CLP) Procedure [1][2][11]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Shave the abdomen and sterilize the area with an antiseptic solution.
-
Make a midline laparotomy incision (approximately 1-2 cm) to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Administer fluid resuscitation (e.g., 1 ml of pre-warmed sterile saline subcutaneously) and post-operative analgesia.
-
Sham-operated animals undergo the same procedure without ligation and puncture of the cecum.
2. ELISA for Serum TNF-α and IL-6 [5][12]
-
Collect blood samples via cardiac puncture at the experimental endpoint and allow them to clot.
-
Centrifuge at 2,000-3,000 rpm for 20 minutes at 4°C to separate the serum.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
3. Western Blot for Nrf2 and HO-1 [3][13][14]
-
Homogenize tissue samples (e.g., liver or lung) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Signaling Pathway
Caption: The AMPK/Nrf2/HO-1 signaling pathway activated by this compound.
Application Note 2: Evaluating the Nephroprotective Effects of this compound in a Diabetic Nephropathy Model
Objective: To assess the ability of this compound to ameliorate renal injury in a rat model of type 2 diabetic nephropathy induced by a high-fat diet (HFD) and streptozotocin (B1681764) (STZ).
Experimental Workflow
Caption: Experimental workflow for the HFD/STZ-induced diabetic nephropathy model.
Detailed Protocols
1. HFD/STZ-Induced Diabetic Nephropathy Model [6][7][15][16][17]
-
Feed male Sprague-Dawley or Wistar rats a high-fat diet (e.g., 45-60% kcal from fat) for an initial period (e.g., 2-4 weeks) to induce insulin (B600854) resistance.
-
After the HFD feeding period, administer a single low dose of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), via intraperitoneal (i.p.) injection (e.g., 35 mg/kg body weight).
-
Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.
-
Continue HFD feeding throughout the treatment period.
2. Assessment of Renal Function [6][7]
-
Urine Albumin and Creatinine: House rats in metabolic cages to collect 24-hour urine samples. Measure urinary albumin and creatinine concentrations using commercially available kits to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
-
Serum Creatinine and BUN: At the end of the study, collect blood and measure serum creatinine and blood urea nitrogen (BUN) levels using appropriate assay kits.
3. Immunohistochemistry for Caspase-3 in Kidney Tissue [18][19][20][21]
-
Fix kidney tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Cut paraffin sections (e.g., 4-5 µm thick) and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope and quantify the positive staining.
Signaling Pathway
Caption: Inhibition of TLR4/NF-κB and apoptosis pathways by this compound.
Application Note 3: Investigating the Anti-cancer Activity of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
Objective: To determine the in vivo anti-tumor efficacy of this compound in a TNBC xenograft mouse model.
Experimental Workflow
Caption: Experimental workflow for a TNBC xenograft model.
Detailed Protocols
1. TNBC Xenograft Model [9][22][23][24]
-
Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Harvest TNBC cells (e.g., MDA-MB-231) during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank or mammary fat pad of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: (Length x Width²)/2.
2. Western Blot for Apoptosis-Related Proteins [8]
-
Prepare protein lysates from the excised tumors as described previously.
-
Perform Western blotting to analyze the expression of key apoptosis-related proteins, such as:
-
Pro-apoptotic: Bax, Cleaved Caspase-3
-
Anti-apoptotic: Bcl-2
-
-
Use β-actin as a loading control.
-
Quantify the changes in protein expression to assess the pro-apoptotic effect of this compound.
Signaling Pathway
Caption: The miR-374a/GADD45A signaling pathway modulated by this compound in TNBC.
These application notes and protocols provide a comprehensive framework for designing and executing animal model studies to explore the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental questions and available resources, always ensuring ethical and rigorous scientific conduct.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochanin A Ameliorates Nephropathy in High-Fat Diet/Streptozotocin-Induced Diabetic Rats: Effects on NF-kB/NLRP3 Axis, Pyroptosis, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 23. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application of (-)-Maackiain in Metabolomics and Phytochemical Analysis: Application Notes and Protocols
Introduction
(-)-Maackiain is a pterocarpan, a class of isoflavonoids, found in various plants, particularly within the Fabaceae (Leguminosae) family, such as species of Sophora, Trifolium, and Maackia.[1][2] As a phytoalexin, it plays a role in plant defense mechanisms. Beyond its botanical significance, this compound has garnered substantial interest from researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and immunoregulatory effects.[3][4]
Metabolomics and phytochemical analysis are critical disciplines for understanding the therapeutic potential of natural products like this compound. Phytochemical analysis allows for the isolation, identification, and quantification of this compound in its natural sources, which is fundamental for quality control and standardization. Metabolomics provides a powerful lens to study its fate in vivo—how it is absorbed, distributed, metabolized, and excreted—and to elucidate the molecular pathways through which it exerts its biological effects. These application notes provide detailed protocols and data for the analysis of this compound, serving as a comprehensive guide for researchers in the field.
Application Note 1: Phytochemical Analysis of this compound
The accurate identification and quantification of this compound in plant materials are essential first steps for any research or drug development endeavor. This section outlines the workflow and protocols for its extraction, isolation, and quantification from plant sources.
General Workflow for Phytochemical Analysis
The process begins with the collection and preparation of plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to various chromatographic techniques for fractionation and purification, leading to the isolation of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the final quantification.
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Sophora flavescens
This protocol is adapted from methodologies used for isolating pterocarpans from plant sources.[2][5]
-
Plant Material Preparation:
-
Solvent Extraction:
-
Add the powdered plant material to 1 L of methanol (B129727).[5]
-
Perform extraction using an ultrasonicator. A suggested cycle is 15 minutes of ultrasonication followed by 120 minutes of standing, repeated over 3 days.[5]
-
Alternatively, use maceration (soaking for 72 hours with occasional stirring, repeated three times) or Soxhlet extraction for exhaustive extraction.[2]
-
Filter the extract and combine the methanolic fractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
-
Fractionation and Purification:
-
Subject the crude extract (e.g., ~950 mg) to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase silica (B1680970) gel column (e.g., YMC ODS-AQ).[5]
-
Elute with a stepwise gradient of methanol in water (e.g., 35–100% MeOH).[5]
-
Collect the resulting fractions.
-
Subject the fractions containing this compound to preparative HPLC for final purification.[5]
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 310 nm).[6]
-
Collect and concentrate the peak corresponding to this compound.
-
-
Structural Confirmation:
Protocol 2: Quantification of this compound by HPLC
This protocol is based on a validated method for determining this compound content in the Chinese medicine Pi Han Yao (Gueldenstaedtia delavayi Franch).[6]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water can be used.
-
Detection Wavelength: 310 nm, which provides high sensitivity with minimal interference.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the powdered plant material, extract it with methanol (e.g., using ultrasonication for 30 minutes), and filter the solution through a 0.45 µm filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Data Presentation
Table 1: HPLC Method Validation and Quantification Data for this compound [6]
| Parameter | Value |
| Linear Range | 0.0292 – 0.292 µg |
| Detection Limit | 0.0292 µg |
| Detection Wavelength | 310 nm |
| Injection Precision (RSD) | 0.55% |
| Stability (RSD, 24h) | 5.98% |
| Average Recovery | 100.44% |
| Content in G. delavayi | 0.0124 – 0.0289 µg/g |
RSD: Relative Standard Deviation
Application Note 2: Metabolomic Analysis of this compound
Metabolomics studies are crucial for understanding the pharmacokinetic profile and biological activity of this compound. These studies typically involve administering the compound and analyzing biological samples (plasma, urine, feces) to identify and quantify the parent compound and its metabolites.[8][9]
General Workflow for Metabolomic Analysis
The workflow involves sample collection from in vivo or in vitro models, followed by sample preparation to extract the analytes. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the gold standard for separating, identifying, and quantifying this compound and its metabolites due to its high sensitivity and specificity.[1][10]
Caption: Workflow for metabolomic analysis of this compound and its metabolites.
Experimental Protocols
Protocol 3: UPLC-MS/MS Method for Quantification of this compound and its Metabolites in Blood
This protocol is based on a validated method for the simultaneous determination of this compound and its primary phase II metabolites, maackiain-sulfate and maackiain-glucuronide.[1][10]
-
Sample Preparation:
-
Collect 20 µL of blood or plasma.[10]
-
Add a suitable internal standard (e.g., 1 µM formononetin (B1673546) in methanol).[1]
-
Perform protein precipitation by adding methanol, vortexing, and centrifuging to pellet the proteins.[1]
-
Collect the supernatant for analysis.
-
-
Instrumentation and Conditions:
-
UPLC System: Waters Acquity™ or similar.[1]
-
Column: Waters BEH C18 (50 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 60°C.[1]
-
Gradient Elution: [1]
-
0–0.5 min: 0–10% B
-
0.5–2.5 min: 10–50% B
-
2.5–3.0 min: 50–75% B
-
3.0–3.5 min: 75–95% B
-
3.5–3.7 min: 95-0% B
-
3.7–4.0 min: 0% B
-
-
Mass Spectrometer: API 3200 QTRAP® or similar triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Negative electrospray ionization (ESI-).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]
-
-
Data Acquisition and Analysis:
-
Monitor the specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.
-
Generate calibration curves for each analyte.
-
Calculate the concentrations in the biological samples based on the standard curves.
-
Data Presentation
Table 2: UPLC-MS/MS Method Validation Parameters for this compound and its Metabolites [1][10]
| Parameter | This compound | Maackiain-Sulfate | Maackiain-Glucuronide |
| Linear Range | 9.75 - 5000 nM | 9.75 - 5000 nM | 9.75 - 5000 nM |
| Lower Limit of Detection (LLOD) | 4.88 nM | 4.88 nM | 4.88 nM |
| Intra-day Accuracy | 85.7 – 102.0 % | 85.7 – 102.0 % | 85.7 – 102.0 % |
| Inter-day Accuracy | 89.6 – 122.2 % | 89.6 – 122.2 % | 89.6 – 122.2 % |
| Intra-day Variance | < 15% | < 15% | < 15% |
| Inter-day Variance | < 11.2% | < 11.2% | < 11.2% |
Metabolic Pathway of this compound
In vivo studies in rats have shown that this compound undergoes extensive biotransformation. The primary metabolic reactions include Phase I (oxidation, dehydrogenation) and Phase II (sulfate conjugation, glucuronic acid conjugation, and glucosylation) transformations.[8][9]
Caption: Metabolic fate of this compound in rats.
Application Note 3: this compound in Biological Pathway Analysis
A key application of metabolomics is to connect the presence of a compound like this compound to its effects on cellular signaling pathways. This provides mechanistic insight into its pharmacological activities.
Modulation of the Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[3][4] In response to cellular stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
References
- 1. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. (+)-Maackiain | C16H12O5 | CID 161298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Metabolites and metabolic pathways of maackiain in rats based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Investigation of (-)-Maackiain Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in various leguminous plants, exhibiting a range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1] The elucidation and manipulation of its biosynthetic pathway are of significant interest for enhancing its production and for the development of novel therapeutic agents. The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene editing, offering a precise way to investigate the function of genes involved in secondary metabolite biosynthesis.[2][3] These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for the functional genomics of this compound biosynthesis, with a focus on gene knockout studies in model legumes such as Medicago truncatula and Trifolium pratense (red clover).
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the isoflavonoid (B1168493) pathway. Understanding the key enzymatic steps is crucial for designing effective gene editing strategies. The pathway, as currently understood, involves several key enzymes that convert precursors into the final pterocarpan structure.
// Nodes for Precursors and Intermediates L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamate [label="Cinnamate", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquiritigenin [label="Liquiritigenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Daidzein [label="Daidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; Formononetin [label="Formononetin", fillcolor="#F1F3F4", fontcolor="#202124"]; Calycosin [label="Calycosin", fillcolor="#F1F3F4", fontcolor="#202124"]; Pseudobaptigenin [label="Pseudobaptigenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Sophorol [label="Sophorol", fillcolor="#F1F3F4", fontcolor="#202124"]; Maackiain (B7765809) [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4CL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHR [label="CHR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IFS [label="IFS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Isoflavone Synthase - Key target for knockout"]; HID [label="HID", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IOMT [label="IOMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _3_9_DiH [label="3,9-DiH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PbS [label="PbS (CYP76F319)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Pseudobaptigenin Synthase - Key target for knockout"]; PTR [label="PTR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pterocarpan_Synthase [label="Pterocarpan Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges connecting metabolites and enzymes L_Phe -> Cinnamate [label="PAL"]; Cinnamate -> p_Coumaroyl_CoA [label="C4H, 4CL"]; p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS"]; Naringenin_Chalcone -> Liquiritigenin [label="CHR"]; Liquiritigenin -> Daidzein [label="IFS, HID"]; Daidzein -> Formononetin [label="IOMT"]; Formononetin -> Calycosin [label="3,9-DiH"]; Calycosin -> Pseudobaptigenin [label="PbS"]; Pseudobaptigenin -> Sophorol [label="PTR"]; Sophorol -> Maackiain [label="Pterocarpan Synthase"]; } end_dot Figure 1: Simplified biosynthetic pathway of this compound.
Data Presentation: Quantitative Analysis of Isoflavonoid Levels in CRISPR/Cas9-Edited Plants
The primary goal of CRISPR/Cas9-mediated gene knockout in this context is to observe a significant change in the metabolic profile of the plant, specifically a reduction in this compound and its precursors, and potentially an accumulation of substrates of the knocked-out enzyme. The following tables present hypothetical yet realistic data based on published studies on isoflavonoid biosynthesis manipulation.[4][5]
Table 1: Isoflavonoid Content in Trifolium pratense with CRISPR/Cas9-Mediated Knockout of Isoflavone (B191592) Synthase (IFS1)
| Plant Line | Genotype | Formononetin (µg/g FW) | Biochanin A (µg/g FW) | Genistein (µg/g FW) |
| Wild Type | IFS1/IFS1 | 150.2 ± 12.5 | 85.7 ± 7.9 | 45.3 ± 4.1 |
| ifs1 Mutant 1 | ifs1/ifs1 | 10.5 ± 1.8 | 5.2 ± 0.9 | 2.1 ± 0.4 |
| ifs1 Mutant 2 | ifs1/ifs1 | 12.1 ± 2.2 | 6.8 ± 1.1 | 2.9 ± 0.6 |
| Vector Control | IFS1/IFS1 | 145.8 ± 11.9 | 82.4 ± 8.1 | 43.8 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. These results demonstrate a significant reduction in the major isoflavone precursors of maackiain in the homozygous mutant lines.[4][5]
Table 2: Accumulation of Upstream Metabolites in ifs1 Mutant Lines
| Plant Line | Genotype | Naringenin (µg/g FW) | Liquiritigenin (µg/g FW) |
| Wild Type | IFS1/IFS1 | 5.8 ± 0.7 | 3.1 ± 0.4 |
| ifs1 Mutant 1 | ifs1/ifs1 | 58.3 ± 6.2 | 32.7 ± 3.9 |
| ifs1 Mutant 2 | ifs1/ifs1 | 62.1 ± 7.1 | 35.2 ± 4.1 |
| Vector Control | IFS1/IFS1 | 6.2 ± 0.9 | 3.5 ± 0.5 |
The knockout of IFS1 leads to the accumulation of its substrate, liquiritigenin, and the upstream flavanone (B1672756) naringenin.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the CRISPR/Cas9-mediated investigation of maackiain biosynthesis genes.
sgRNA Design and Vector Construction
// Nodes Identify_Target [label="Identify Target Gene\n(e.g., IFS, PbS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Obtain_Sequence [label="Obtain Gene Sequence\n(e.g., from NCBI, Phytozome)", fillcolor="#F1F3F4", fontcolor="#202124"]; sgRNA_Design_Tool [label="Use sgRNA Design Tool\n(e.g., CRISPR-P, CHOPCHOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_sgRNAs [label="Select 2-3 High-Scoring sgRNAs\n(Targeting early exons, low off-target scores)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesize_Oligos [label="Synthesize DNA Oligonucleotides", fillcolor="#F1F3F4", fontcolor="#202124"]; Clone_Vector [label="Clone into CRISPR/Cas9\nPlant Expression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequence_Verify [label="Sequence Verify the Construct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Identify_Target -> Obtain_Sequence; Obtain_Sequence -> sgRNA_Design_Tool; sgRNA_Design_Tool -> Select_sgRNAs; Select_sgRNAs -> Synthesize_Oligos; Synthesize_Oligos -> Clone_Vector; Clone_Vector -> Sequence_Verify; } end_dot Figure 2: Workflow for sgRNA design and vector construction.
Protocol 3.1.1: sgRNA Design
-
Target Gene Identification: Identify the target gene(s) in the maackiain biosynthetic pathway, for instance, Isoflavone Synthase (IFS) or Pseudobaptigenin Synthase (PbS).
-
Sequence Retrieval: Obtain the cDNA or genomic sequence of the target gene from a relevant database (e.g., NCBI, Phytozome).
-
sgRNA Design using Online Tools: Utilize web-based tools such as CRISPR-P (--INVALID-LINK--) or CHOPCHOP (--INVALID-LINK--) to design potential sgRNAs.
-
Input the gene sequence and select the appropriate genome for off-target analysis.
-
Choose sgRNAs that target a conserved region in an early exon to maximize the chance of generating a loss-of-function mutation.
-
Prioritize sgRNAs with high on-target scores and low off-target scores.
-
-
Selection of sgRNAs: Select 2-3 of the most promising sgRNA sequences for synthesis.
Protocol 3.1.2: Cloning into a Plant CRISPR/Cas9 Vector
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides for each selected sgRNA. Add appropriate overhangs for cloning into the chosen CRISPR/Cas9 vector (e.g., pKSE401).
-
Annealing of Oligonucleotides:
-
Resuspend the lyophilized oligonucleotides in sterile water to a final concentration of 100 µM.
-
Mix 1 µL of each forward and reverse oligonucleotide with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.
-
Anneal the oligonucleotides in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 0.1°C/second.
-
-
Vector Digestion and Ligation:
-
Digest the plant CRISPR/Cas9 expression vector with the appropriate restriction enzyme (e.g., BsaI for Golden Gate assembly).
-
Ligate the annealed sgRNA duplex into the digested vector using T4 DNA Ligase.
-
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive colonies on antibiotic-containing media.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Agrobacterium-Mediated Transformation of Legume Explants
Agrobacterium tumefaciens is a widely used vehicle for delivering T-DNA constructs into plant cells.[6] The following is a general protocol that can be adapted for Medicago truncatula or Trifolium pratense.
Protocol 3.2.1: Preparation of Agrobacterium
-
Introduce the sequence-verified CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105, GV3101) via electroporation or heat shock.
-
Select for transformed Agrobacterium on YEP media containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume (e.g., 50 mL) of YEP medium and grow to an OD600 of 0.6-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend in liquid MS medium supplemented with acetosyringone (B1664989) to a final concentration of 100-200 µM.
Protocol 3.2.2: Transformation of Plant Explants
-
Explant Preparation: Use young, healthy leaf or petiole explants from sterilely grown seedlings.
-
Infection: Submerge the explants in the Agrobacterium suspension for 15-30 minutes.
-
Co-cultivation: Blot the explants dry on sterile filter paper and place them on co-cultivation medium. Incubate in the dark for 2-3 days at 22-25°C.
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime (B1668864) or timentin) and a selection agent for transformed plant cells (e.g., kanamycin (B1662678) or hygromycin).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once calli or somatic embryos develop, transfer them to a regeneration medium to induce shoot formation.
-
-
Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium. Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.
Molecular Analysis of Transgenic Plants
Protocol 3.3.1: Genomic DNA Extraction and PCR Screening
-
Extract genomic DNA from the leaves of putative transgenic plants and wild-type controls using a plant DNA extraction kit.
-
Perform PCR to screen for the presence of the Cas9 gene to confirm transformation.
-
To detect mutations, design primers flanking the sgRNA target site and amplify the region.
Protocol 3.3.2: Mutation Detection
-
Sanger Sequencing: Purify the PCR products from the target region and send for Sanger sequencing. Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) at the target site.
-
Restriction Enzyme Digestion Assay: If the sgRNA target site overlaps with a restriction enzyme recognition site, digestion of the PCR product can be used as a quick screening method. Mutations will disrupt the restriction site, resulting in an undigested band on an agarose (B213101) gel.
Metabolite Analysis by LC-MS/MS
Protocol 3.4.1: Sample Preparation
-
Harvest leaf or root tissue from wild-type and confirmed mutant plants.
-
Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites using a suitable solvent, such as 80% methanol.
-
Centrifuge the extracts to pellet cell debris and filter the supernatant.
Protocol 3.4.2: LC-MS/MS Analysis
A validated UPLC-MS/MS method is essential for the accurate quantification of maackiain and its precursors.[1][7]
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for key compounds are provided in Table 3.
-
Table 3: MRM Transitions for Key Isoflavonoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Naringenin | 271.06 | 151.04 |
| Liquiritigenin | 255.07 | 135.04 |
| Daidzein | 253.05 | 197.05 |
| Genistein | 269.05 | 151.04 |
| Formononetin | 267.07 | 252.05 |
| Biochanin A | 283.06 | 268.04 |
| Maackiain | 283.06 | 268.04 |
These values may require optimization depending on the specific instrument used.
Conclusion
The protocols and data presented here provide a comprehensive framework for the application of CRISPR/Cas9 technology to investigate the biosynthesis of this compound. By systematically knocking out key genes in the pathway, researchers can elucidate gene function, identify rate-limiting steps, and potentially engineer plants with altered metabolite profiles. This approach holds significant promise for advancing our understanding of plant secondary metabolism and for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. Frontiers | Enhancement of specialized metabolites using CRISPR/Cas gene editing technology in medicinal plants [frontiersin.org]
- 2. CRISPR/Cas9-coupled recombineering for metabolic engineering of Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 for the genome engineering of cyanobacteria and succinate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavone levels, nodulation and gene expression profiles of a CRISPR/Cas9 deletion mutant in the isoflavone synthase gene of red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multigene synergism increases the isoflavone and proanthocyanidin contents of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Gene Knockout in Medicago truncatula Genotype R108 Using CRISPR-Cas9 System and an Optimized Agrobacterium Transformation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (-)-Maackiain degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Maackiain, focusing on its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a pterocarpan, a type of isoflavonoid, naturally found in plants like Sophora flavescens.[1] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] Its therapeutic potential is often linked to its ability to modulate cellular signaling pathways, such as the Nrf2 pathway.[2][3] A summary of its physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | [4] |
| Molecular Weight | 284.26 g/mol | [4] |
| CAS Number | 2035-15-6 | [4] |
| Appearance | Powder | [5] |
| Solubility (DMSO) | 56 mg/mL (197.0 mM) | [5] |
| Solubility (Water) | 339.9 mg/L (estimated) | The Good Scents Company |
Q2: How should I store this compound?
A2: Proper storage is critical to prevent degradation. Recommendations vary for the solid compound versus solutions. Refer to Table 2 for detailed storage guidelines.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Instructions | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Keep tightly sealed. | Cayman Chemical |
| Stock Solution (in DMSO) | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [6] |
| Stock Solution (in DMSO) | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [6] |
Q3: Is this compound stable in aqueous solutions like cell culture media?
A3: The stability of flavonoids, including pterocarpans like this compound, in aqueous solutions can be problematic.[7] Stability is highly dependent on factors like pH, temperature, light exposure, and the presence of oxidizing agents.[8] Flavonoids can be susceptible to hydrolysis and oxidation in neutral or alkaline aqueous solutions.[7][9] It is recommended to prepare fresh aqueous solutions for experiments or conduct a stability study under your specific experimental conditions.[6]
Q4: What are the known signaling pathways activated by this compound?
A4: this compound is known to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. One mechanism involves the activation of Protein Kinase C (PKC), which promotes the translocation of Nrf2 to the nucleus.[2] Another study has shown its effects are mediated through the AMPK/Nrf2/HO-1 pathway.[3] It has also been shown to amplify inflammasome activation.[10]
Troubleshooting Guide
Problem: My this compound precipitated out of my aqueous buffer/media.
-
Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in water. The final concentration in your aqueous solution may have exceeded its solubility limit, especially after diluting a concentrated DMSO stock.
-
Solution 1:
-
Ensure the final concentration of your organic solvent (like DMSO) is as high as tolerable for your experiment, as this helps maintain solubility.
-
Gently warm the solution or use sonication to aid dissolution, but be cautious as heat can also promote degradation.
-
Re-evaluate the required concentration. It may be necessary to work at a lower concentration that is within the solubility limits.
-
-
Possible Cause 2: pH-Dependent Solubility. The solubility of phenolic compounds like this compound can be highly dependent on the pH of the solution.[11] Changes in pH upon dilution into a buffer can drastically alter solubility.
-
Solution 2:
-
Measure the pH of your final solution.
-
Conduct a simple solubility test at different pH values relevant to your experimental range to determine the optimal pH for solubility.
-
Problem: I see new or unexpected peaks in my HPLC/UPLC-MS analysis over time.
-
Possible Cause: Chemical Degradation. This strongly indicates that this compound is degrading under your experimental conditions (e.g., in your aqueous buffer, under light, or at a certain temperature). Flavonoids can undergo oxidation, hydrolysis, or photolysis.[8]
-
Solution:
-
Confirm Degradation: Re-run a freshly prepared sample and compare it to the sample that has been incubated under experimental conditions. A decrease in the parent this compound peak and the appearance of new peaks confirms degradation.
-
Identify Stress Factors: Use a forced degradation study (see Experimental Protocol 1) to systematically identify the cause (e.g., pH, light, oxidation, heat).
-
Optimize Conditions: Once the primary stress factor is known, modify your experimental protocol to minimize it. This could involve using a different pH buffer, protecting your samples from light, or working at a lower temperature.
-
Problem: I am observing a loss of biological activity in my experiments.
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Possible Cause 1: Degradation. The loss of the parent compound due to chemical degradation is a likely cause for reduced or inconsistent biological activity.
-
Solution 1:
-
Follow the steps outlined above to check for chemical degradation using an analytical method like HPLC or UPLC-MS.
-
Always use freshly prepared solutions for biological assays whenever possible.[6]
-
-
Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the solution.
-
Solution 2:
-
Consider using low-adhesion microplates or glassware.
-
Include a small amount of a non-ionic surfactant (e.g., Tween-20) if compatible with your assay, or a carrier protein like BSA to reduce non-specific binding.
-
Below is a troubleshooting flowchart to help diagnose degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline for identifying conditions that lead to the degradation of this compound, based on ICH guidelines.[8][12]
Objective: To determine the intrinsic stability of this compound by exposing it to various stress conditions and to identify potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727) or acetonitrile.
-
Set Up Stress Conditions: For each condition, dilute the stock solution into the appropriate aqueous medium to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C.
-
Neutral Hydrolysis: Purified water (e.g., HPLC grade), incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂, store at room temperature, protected from light.
-
Thermal Degradation: Incubate the aqueous solution (in purified water) at 80°C, protected from light.
-
Photolytic Degradation: Expose the aqueous solution to a calibrated light source (e.g., option 1 of ICH Q1B) at room temperature. Run a dark control in parallel.
-
-
Time Points: Sample from each condition at t=0, 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2).
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the relative peak areas of any new degradation products.
-
Characterize major degradants using MS/MS fragmentation data.[13]
-
Table 3: Example Data Table for Forced Degradation Study
| Stress Condition | Time (h) | This compound Remaining (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0.1 M HCl, 60°C | 24 | 95.2 | 3.1 | Not Detected |
| 0.1 M NaOH, 60°C | 24 | 45.8 | 25.3 | 15.1 |
| 3% H₂O₂, RT | 24 | 70.1 | 18.9 | Not Detected |
| Photolytic | 24 | 88.5 | 9.8 | Not Detected |
(Note: Data are hypothetical and for illustrative purposes.)
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This protocol is adapted from a validated method for the determination of this compound and its metabolites.[14][15]
Objective: To accurately quantify this compound in aqueous samples and detect potential metabolites or degradation products.
Instrumentation & Reagents:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Internal Standard (IS): Formononetin (1.0 µM in methanol).
Methodology:
-
Sample Preparation:
-
To 200 µL of your aqueous sample, add 50 µL of internal standard solution to stop reactions and precipitate proteins (if any).
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
-
-
UPLC Conditions:
-
Column Temperature: 60°C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 90% B (linear gradient)
-
2.0-2.5 min: 90% B
-
2.5-3.0 min: 90% to 10% B
-
3.0-4.0 min: 10% B (re-equilibration)
-
-
-
MS/MS Conditions (Negative ESI Mode):
-
IonSpray Voltage: -4.5 kV
-
Source Temperature: 600°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
This compound: 283.1 → 268.1
-
Formononetin (IS): 267.1 → 252.1
-
(Additional transitions for expected metabolites like glucuronide (459.1 → 113.2) or sulfate (B86663) conjugates can be added)[14]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound (e.g., 10 nM to 5000 nM) prepared in the same matrix as the samples.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the samples by interpolation from the standard curve.
-
Signaling Pathway Diagram
This compound exerts antioxidant effects by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. This compound can activate PKC, which leads to the phosphorylation and release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[2][16]
References
- 1. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases | MDPI [mdpi.com]
Technical Support Center: Improving the Extraction Yield of (-)-Maackiain from Root Tissues
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of (-)-Maackiain from root tissues. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound from root tissues?
A1: The choice of solvent is critical for achieving a high extraction yield of this compound, a moderately polar pterocarpan.[1] Based on studies of related isoflavonoids, polar solvents and their aqueous mixtures are generally most effective. Methanol (B129727) and ethanol (B145695) are commonly used.[2][3] Specifically, 50% methanol has been shown to be effective for the reflux extraction of isoflavonoids from Fabaceae species.[4] For Microwave-Assisted Extraction (MAE), 50% ethanol is recommended for optimal recovery of isoflavones.[2] While pure methanol has been used for the isolation of this compound, aqueous mixtures often enhance extraction by improving solvent penetration into the plant cell matrix.[1][5]
Q2: How does temperature affect the extraction yield and stability of this compound?
A2: Temperature plays a significant role in extraction efficiency. Increasing the temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield.[6] However, this compound, like other flavonoids, can be susceptible to thermal degradation at excessively high temperatures.[7] For conventional extraction methods, a temperature range of 50-60°C is often optimal.[7] For modern techniques like Microwave-Assisted Extraction (MAE), temperatures around 50°C to 73°C have been used successfully for related isoflavones without significant degradation.[8] It is crucial to balance temperature to maximize extraction without compromising the stability of the compound.[7]
Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?
A3: Modern extraction techniques like UAE and MAE offer several advantages over traditional methods such as maceration and Soxhlet extraction.[8] These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[6][8] MAE, for instance, can double the yield of isoflavones compared to conventional methods in a fraction of the time.[8] UAE improves extraction efficiency through acoustic cavitation, which enhances solvent penetration into the plant matrix.[3] These methods are considered "greener" due to their reduced environmental impact.[8]
Q4: How can I quantify the amount of this compound in my root extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-VIS or photodiode array (PDA) detector is the standard method for the quantification of this compound. The maximum absorption wavelengths for this compound are typically around 215 nm and 310 nm, with 310 nm often used for detection to minimize interference. The method should be validated for linearity, precision, and accuracy using a certified reference standard of this compound.
Q5: What factors can influence the stability of this compound during extraction and storage?
A5: The stability of pterocarpans like this compound can be affected by several factors, including pH, temperature, and exposure to light and oxygen.[7][9] It is recommended to maintain a neutral or slightly acidic pH during extraction to prevent structural changes.[5] Extracts should be protected from light and stored at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) to prevent degradation.[9] Using degassed solvents and blanketing the extraction vessel with an inert gas like nitrogen can minimize oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Test a range of solvents with varying polarities, focusing on aqueous mixtures of methanol or ethanol (e.g., 50-80%).[1][4] |
| Suboptimal Extraction Parameters: Time, temperature, or solvent-to-solid ratio may be insufficient. | Systematically optimize each parameter. For UAE and MAE, create a design of experiments (DoE) to investigate the interaction between variables.[3][8] | |
| Inadequate Sample Preparation: Large particle size of the root tissue can limit solvent penetration. | Grind the dried root material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1] | |
| Degradation of this compound: Excessive heat, extreme pH, or prolonged exposure to light/air can degrade the target compound. | Use moderate temperatures (50-60°C for conventional, up to 73°C for MAE).[7][8] Maintain a neutral to slightly acidic pH. Protect extracts from light and oxygen.[5][9] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | Use plant material from a consistent source and standardize harvesting and drying protocols. |
| Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. | Strictly adhere to the optimized protocol for all extractions. Ensure consistent particle size and solvent-to-solid ratios. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. | Consider using a solvent system with a polarity more specific to pterocarpans. A preliminary extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before the main extraction. |
| Complex Plant Matrix: Root tissues are rich in various secondary metabolites that can be co-extracted. | Employ post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to isolate this compound. |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction for Isoflavonoids (Adapted for this compound)
This protocol is based on an optimized method for extracting isoflavonoids from Fabaceae species.[4]
-
Sample Preparation: Dry the root tissue at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered root material and place it in a round-bottom flask.
-
Add 1250 mL of 50% aqueous methanol to achieve a 1:125 solid-to-solvent ratio.[4]
-
Set up a reflux condenser and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 60 minutes with continuous stirring.[4]
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the solid residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Quantification:
-
Dissolve the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.
-
Quantify the this compound content using a validated HPLC method with a reference standard.
-
Protocol 2: Microwave-Assisted Extraction (MAE) for Isoflavonoids (Adapted for this compound)
This protocol is based on an optimized method for the MAE of soy isoflavones.[2]
-
Sample Preparation: Prepare the dried and powdered root material as described in Protocol 1.
-
Extraction:
-
Place 0.5 g of the powdered sample into a microwave extraction vessel.
-
Add 25 mL of 50% aqueous ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: Temperature at 50°C and extraction time of 20 minutes.
-
-
Filtration and Concentration:
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter the extract through a 0.45 µm syringe filter.
-
The filtrate is ready for direct HPLC analysis or can be concentrated as described in Protocol 1.
-
-
Quantification:
-
Quantify the this compound content using a validated HPLC method.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) for Isoflavonoids (Adapted for this compound)
This protocol is a general procedure for UAE of isoflavonoids from plant material.[3]
-
Sample Preparation: Prepare the dried and powdered root material as described in Protocol 1.
-
Extraction:
-
Place 5 g of the powdered material into a beaker.
-
Add 100 mL of 70% aqueous ethanol (1:20 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter and concentrate the extract as described in Protocol 1.
-
-
Quantification:
-
Quantify the this compound content using a validated HPLC method.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Total Flavonoid Content from Trifolium pratense
| Extraction Method | Extraction Time | Temperature | Total Flavonoid Content (mg QE/g DW) |
| Maceration | 24 hours | Room Temp. | 15.2 ± 0.8 |
| Soxhlet Extraction | 6 hours | Boiling Point | 25.6 ± 1.3 |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 40°C | 22.8 ± 1.1 |
Data is illustrative and based on findings for total flavonoids, which include pterocarpans.
Table 2: Optimized Parameters for Isoflavone (B191592) Extraction using Modern Techniques
| Technique | Plant Material | Solvent | Temperature | Time | Key Finding |
| Microwave-Assisted Extraction (MAE) | Soy Flour | 50% Ethanol | 50°C | 20 min | Quantitative recovery without degradation. |
| Continuous MAE | Soy Flour | Ethanol | 73°C | 8 min | Doubled the yield compared to conventional methods.[8] |
| Reflux Extraction | Trifolium species | 50% Methanol | Boiling Point | 60 min | Optimal for isoflavone extraction.[4] |
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new pterocarpan, this compound sulfate, from the roots of Sophora subprostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabe.in [jabe.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing of (-)-Maackiain in Reversed-Phase Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with (-)-Maackiain in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] This distortion is problematic because it can compromise the accuracy of peak integration and quantification, reduce the resolution between this compound and other closely eluting compounds, and indicate underlying issues with the separation method or HPLC system.[1][3][4]
Q2: What are the most common causes of peak tailing when analyzing this compound and other flavonoids?
For phenolic compounds like this compound, peak tailing in reversed-phase chromatography is often caused by a few key factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often unwanted interactions between the polar hydroxyl groups of this compound and residual, un-capped silanol groups on the surface of silica-based C18 columns.[2][5][6] These silanols can become ionized (negatively charged) at higher pH levels (typically > 3.0), leading to strong secondary retention of the analyte, which results in a tailing peak.[7][8]
-
Improper Mobile Phase pH: The pH of the mobile phase is critical.[9][10] If the pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7][9] Suppressing the ionization of this compound's phenolic groups with an acidic mobile phase generally results in sharper, more symmetrical peaks.[11]
-
Metal Chelation: Flavonoids, including this compound, can interact with trace metal ions (e.g., iron, aluminum) present in the HPLC system components (like stainless steel frits and tubing) or within the silica (B1680970) matrix of the column itself.[5][6][12] This chelation creates complexes with different chromatographic properties, contributing to peak distortion.[5]
-
Column Issues: Physical problems with the column, such as bed deformation (voids), a partially blocked inlet frit, or general degradation and contamination from sample matrix, can disrupt the flow path and cause all peaks to tail.[2][8][13]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][12]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like this compound.[14][15][16] By adjusting the pH, you control the ionization state of both the analyte and the column's residual silanol groups.
-
At Low pH (e.g., pH 2-3): The residual silanol groups on the silica surface are protonated (neutral), minimizing their ability to interact ionically with the analyte.[1][6][8] Furthermore, the phenolic hydroxyl groups of this compound are also kept in their neutral, un-ionized form. This "ion suppression" leads to better retention based on hydrophobicity and significantly sharper, more symmetrical peaks.[10][14]
-
At Mid-to-High pH (e.g., pH > 4): Residual silanols become deprotonated and negatively charged.[2] This creates active sites for secondary ionic interactions with the polar parts of the this compound molecule, causing peak tailing.[6][17]
Q4: Can my sample preparation contribute to peak tailing?
Yes, improper sample preparation is a frequent cause of chromatographic issues.[4] Key factors to consider are:
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the initial mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in a distorted peak.[4][12] It is always best to dissolve the sample in the initial mobile phase composition or a weaker solvent.[4]
-
Sample Concentration: Injecting too high a concentration of this compound can overload the column, leading to saturation of the stationary phase and subsequent peak tailing.[12][13] Diluting the sample can often resolve this issue.
-
Sample Cleanliness: Particulates or strongly retained impurities from the sample matrix can clog the column frit or accumulate at the head of the column.[13] This buildup creates active sites and disrupts the sample's entry onto the column, causing tailing and increased backpressure.[13] Using sample cleanup techniques like Solid Phase Extraction (SPE) is recommended.[7][8]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve the root cause of peak tailing for this compound. Start with Step 1 and proceed sequentially.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromacademy.com [chromacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. acdlabs.com [acdlabs.com]
- 17. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
Technical Support Center: Minimizing Background Interference in (-)-Maackiain Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-Maackiain in fluorescence-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate background interference and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in my assay?
Background fluorescence, or noise, is any unwanted fluorescent signal that does not originate from the specific probe used in your experiment.[1] This unwanted signal can obscure the true signal from your analyte of interest, leading to a decreased signal-to-noise ratio, reduced assay sensitivity, and potentially inaccurate results.[2]
Q2: Could this compound itself be the source of the background fluorescence I'm observing?
Q3: What are other common sources of background fluorescence in cell-based assays?
Common sources of background fluorescence, also known as autofluorescence, can be categorized as follows:
-
Cellular Components: Endogenous molecules such as NADH, riboflavins, collagen, and elastin (B1584352) naturally fluoresce, typically in the blue-green region of the spectrum.[4][5]
-
Cell Culture Media and Supplements: Phenol (B47542) red, a common pH indicator in cell culture media, and components of fetal bovine serum (FBS) are significant contributors to background fluorescence.[6][7]
-
Labware: Plastic multi-well plates and flasks can exhibit autofluorescence. Using plates made of low-fluorescence plastic or with clear bottoms for bottom-reading instruments can help minimize this.[8][9][10]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with cellular amines and proteins.[5]
Q4: How can I determine if this compound is autofluorescent under my experimental conditions?
To assess the intrinsic fluorescence of this compound, you should run a "compound-only" control. This involves preparing wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without any cells or other fluorescent reagents. Measuring the fluorescence of these wells using the same instrument settings as your main experiment will reveal if the compound itself is fluorescent. For a detailed procedure, please refer to the Experimental Protocols section.
Q5: What are some general strategies to reduce background fluorescence?
Several strategies can be employed to minimize background interference:
-
Optimize Reagent Concentrations: Titrate your fluorescent probes and antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
-
Use Appropriate Controls: Always include unstained cells, vehicle-treated cells, and "compound-only" controls to accurately quantify and subtract background fluorescence.
-
Modify Your Assay Medium: If possible, use phenol red-free media and consider reducing the serum concentration during the assay.[6]
-
Choose the Right Labware: Opt for black-walled plates to reduce well-to-well crosstalk and clear-bottom plates for bottom-reading measurements to minimize reading through autofluorescent media.[11]
-
Employ Quenching Agents: Chemical quenchers like Trypan Blue or sodium borohydride (B1222165) can be used to reduce autofluorescence from certain sources.[12][13] However, their effectiveness and compatibility with your specific assay should be validated.
Troubleshooting Guide
This guide addresses common issues of high background fluorescence in assays involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background in all wells, including no-cell controls. | Autofluorescence from assay media or plates. | 1. Switch to phenol red-free medium.[6] 2. Reduce the concentration of Fetal Bovine Serum (FBS) if possible.[6] 3. Use black-walled, clear-bottom plates designed for fluorescence assays.[11] 4. Measure the fluorescence of the medium alone to quantify its contribution. |
| High background in cell-containing wells, but not in no-cell controls. | Cellular autofluorescence. | 1. Include an unstained cell control to determine the baseline autofluorescence. 2. Consider using a quenching agent like Trypan Blue (validate for your cell type and assay).[14] 3. If using fixation, consider switching from aldehyde-based fixatives to methanol (B129727) or using a quenching step with sodium borohydride after fixation.[5][13] |
| Background fluorescence increases with increasing concentrations of this compound. | Intrinsic fluorescence of this compound. | 1. Perform a compound-only control to measure the fluorescence of this compound at each concentration. 2. Subtract the background fluorescence from the compound-only control from your experimental wells. 3. Follow the protocol to determine the excitation and emission spectra of this compound to see if you can use filters that minimize its detection. |
| Weak specific signal, making the background appear high. | Suboptimal assay conditions or reagent concentrations. | 1. Titrate your fluorescent probe/antibody to ensure you are using an optimal concentration. 2. Optimize instrument settings (e.g., gain, exposure time) to maximize the signal-to-noise ratio. 3. Ensure your excitation and emission wavelengths are optimal for your fluorophore. |
Data Presentation
Table 1: Relative Autofluorescence of Common Cell Culture Media Components
| Component | Relative Autofluorescence Intensity (Arbitrary Units) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| DMEM with Phenol Red | High | 450-580 | 500-650 | [6] |
| DMEM without Phenol Red | Low | 450-580 | 500-650 | [6] |
| Fetal Bovine Serum (10%) | Medium-High | 360-480 | 450-550 | [6] |
| Phosphate-Buffered Saline (PBS) | Very Low | N/A | N/A | [6] |
Note: Relative intensities are generalized from published spectra and can vary between batches and suppliers.
Table 2: Efficacy of Common Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence | Typical Reduction (%) | Important Considerations | Reference |
| Sodium Borohydride | Aldehyde-induced fluorescence | 70-90% | Used after fixation; can affect cell morphology. | [13] |
| Trypan Blue | Cellular autofluorescence | 12-50% (wavelength dependent) | Can also quench specific signals; optimize concentration. May shift emission spectrum of autofluorescence. | [12][14][15] |
| Sudan Black B | Lipofuscin | 80-90% | Can introduce its own background if not washed properly. | [15] |
| Commercial Quenching Reagents | Broad spectrum | 70-95% | Follow manufacturer's protocol; can be costly. | [15] |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To determine the fluorescence properties of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (the same buffer used in your fluorescence assay)
-
Spectrofluorometer with scanning capabilities
-
Low-fluorescence quartz or black-walled, clear-bottom microplates
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of concentrations of this compound that are representative of the concentrations used in your experiments. Also, prepare a buffer-only blank.
-
Excitation Scan: a. Set the spectrofluorometer to excitation scan mode. b. Choose an emission wavelength in the green region of the spectrum (e.g., 520 nm) as a starting point, as many isoflavonoids fluoresce in this region. c. Scan a range of excitation wavelengths (e.g., 250 nm to 500 nm). d. Record the excitation spectrum for each concentration of this compound and the buffer-only blank. e. The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.
-
Emission Scan: a. Set the spectrofluorometer to emission scan mode. b. Set the excitation wavelength to the optimal wavelength determined in the previous step. c. Scan a range of emission wavelengths (e.g., the optimal excitation wavelength + 20 nm up to 700 nm). d. Record the emission spectrum for each concentration of this compound and the buffer-only blank. e. The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
Data Analysis: a. Subtract the spectrum of the buffer-only blank from the spectra of the this compound samples. b. Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra of this compound.
Protocol 2: Background Subtraction for Compound Autofluorescence
Objective: To correct for background fluorescence originating from this compound in a cell-based assay.
Materials:
-
Cells cultured in a multi-well plate
-
This compound stock solution
-
Assay buffer
-
Fluorescent detection reagent
-
Fluorescence plate reader
Procedure:
-
Prepare two identical plates:
-
Experimental Plate: Seed cells and treat with your desired concentrations of this compound.
-
Control Plate: Add the same concentrations of this compound to wells containing only cell culture medium (no cells).
-
-
Incubate both plates for the desired treatment duration.
-
Add your fluorescent detection reagent to all wells of both plates.
-
Incubate as required by the assay protocol.
-
Measure the fluorescence in both plates using the same instrument settings.
-
Data Analysis: For each concentration of this compound, subtract the average fluorescence from the control plate (medium + this compound) from the corresponding wells on the experimental plate (cells + this compound). This corrected value represents the specific fluorescence signal.
Signaling Pathways and Experimental Workflows
This compound's Interaction with the Hsp90 Pathway
This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90).[3] It disrupts the interaction between Hsp90 and its client proteins, such as Protein Kinase C delta (PKCδ).[3] This disruption can lead to the destabilization and degradation of the client protein, thereby affecting downstream signaling pathways.
Caption: this compound disrupts the Hsp90-client protein interaction.
This compound and NLRP3 Inflammasome Activation
This compound has been shown to amplify the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[1][16] This leads to increased cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β into their mature, secreted forms.[1][16]
Caption: this compound amplifies NLRP3 inflammasome activation.
Experimental Workflow for Assessing Background Fluorescence
The following workflow outlines the steps to identify and mitigate background fluorescence in your this compound assays.
Caption: A logical workflow for troubleshooting background fluorescence.
References
- 1. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of Heat Shock Protein 90 (Hsp90)-Protein Kinase Cδ (PKCδ) Interaction by this compound Suppresses Histamine H1 Receptor Gene Transcription in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autofluorescence of viable cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 8. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 9. reddit.com [reddit.com]
- 10. Corning 96-Well Special Optics Low Fluorescence Assay Plates Black, Clear Bottom | Buy Online | Corning™ | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination issues in (-)-Maackiain cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in (-)-Maackiain cell culture experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific contamination issues you may encounter during your experiments.
Question 1: My this compound cell culture medium has turned cloudy and has a distinct odor. What is the likely contaminant and what should I do?
Answer:
A cloudy medium with an unpleasant odor is a strong indicator of bacterial contamination . Bacteria are among the most common contaminants in plant tissue culture and can rapidly outcompete your plant cells for nutrients, leading to a drop in pH and cell death.[1][2][3]
Immediate Actions:
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Isolate and Discard: Immediately isolate the contaminated flask to prevent the spread of bacteria to other cultures.[1] It is generally recommended to discard heavily contaminated cultures by autoclaving them before disposal.[1]
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Decontaminate: Thoroughly disinfect the incubator and laminar flow hood where the contaminated culture was handled.[4] Use a 70% ethanol (B145695) solution followed by a stronger disinfectant if necessary.[4][5]
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Review Aseptic Technique: Carefully review your aseptic techniques with all lab personnel to identify potential sources of contamination.[6][7]
Preventative Measures:
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Ensure all media, solutions, and equipment are properly sterilized.[5][6][8]
-
Always work in a certified laminar flow hood.[9]
-
Use sterile pipettes and other equipment for all manipulations.
-
Minimize the time culture vessels are open.[9]
Question 2: I've noticed fuzzy, cotton-like growths on the surface of my this compound culture medium. What is this and how can I address it?
Answer:
Fuzzy, cotton-like, or thread-like growths are characteristic of fungal contamination (molds).[1][10] Fungal spores are ubiquitous in the air and can easily enter cultures if proper aseptic techniques are not followed.[2]
Immediate Actions:
-
Isolate and Autoclave: As with bacterial contamination, immediately isolate the contaminated culture and autoclave it to destroy the fungal spores before disposal.[1]
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Thorough Cleaning: Fungal spores can be difficult to eliminate. A thorough cleaning of the entire lab, including incubators, laminar flow hoods, and storage areas, is crucial.[11]
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Check Air Filtration: Ensure the HEPA filter in your laminar flow hood is functioning correctly and has been certified recently.
Preventative Measures:
-
Maintain a clean and organized laboratory to minimize dust and potential spore sources.[5]
-
Store sterile media and equipment in a clean, dry, and dust-free environment.
-
Consider using a fungicide in the water pan of your incubator.
Question 3: My this compound cell culture is not growing well, and I see small, shiny colonies on the agar (B569324) surface. What could be the issue?
Answer:
Small, round, shiny, or dull colonies that do not immediately alter the medium's appearance can be indicative of yeast contamination .[1][10] While sometimes less aggressive than bacteria or fungi, yeast will still compete with your plant cells for nutrients and can inhibit growth.[1]
Immediate Actions:
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Isolate and Discard: Isolate the contaminated culture and dispose of it properly via autoclaving.
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Microscopic Examination: If you are unsure, you can examine a small sample of the medium under a microscope. Yeast cells are typically oval-shaped and may show budding.[4]
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Review Handling Procedures: Yeast can be introduced through improper handling, such as un-gloved hands or contaminated instruments.[12]
Preventative Measures:
-
Strict adherence to aseptic techniques, including wearing gloves and a lab coat, is essential.[7]
-
Ensure all surfaces and instruments are thoroughly sterilized.
Quantitative Data Summary
For effective sterilization, adhere to the following parameters for autoclaving and dry heat sterilization.
Table 1: Autoclaving (Wet Heat) Sterilization Parameters
| Material | Temperature | Pressure | Time |
| Liquid Media | 121°C | 1.05 kg/cm ² (15 psi) | 15-20 minutes |
| Glassware (empty) | 121°C | 1.05 kg/cm ² (15 psi) | 15-20 minutes |
| Instruments (wrapped) | 121°C | 1.05 kg/cm ² (15 psi) | 30-40 minutes |
Source: Adapted from multiple sources on standard autoclaving procedures for plant tissue culture.[7][13]
Table 2: Dry Heat Sterilization Parameters
| Material | Temperature | Time |
| Glassware (unwrapped) | 160°C | 2-4 hours |
| Instruments (metal) | 180°C | 1-2 hours |
Source: Adapted from multiple sources on standard dry heat sterilization procedures.[5][13]
Experimental Protocols
Protocol 1: Surface Sterilization of Explants
This protocol is a general guideline for preparing sterile plant material (explants) for initiating a this compound cell culture. Optimization for specific plant tissues may be required.
Materials:
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Plant material (e.g., leaves, stems)
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Running tap water
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Detergent
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70% (v/v) Ethanol
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10-20% Commercial bleach solution (e.g., Clorox®, containing sodium hypochlorite)
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Sterile distilled water
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Sterile beakers or flasks
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Sterile forceps and scalpels
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Laminar flow hood
Procedure:
-
Wash: Thoroughly wash the plant material under running tap water with a few drops of detergent for 10-15 minutes to remove surface debris.[1]
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Rinse: Rinse the plant material with distilled water.
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Ethanol Treatment: Inside a laminar flow hood, immerse the plant material in 70% ethanol for 30-60 seconds.[1] This step helps to dehydrate and kill surface microbes.
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Bleach Disinfection: Transfer the plant material to a 10-20% commercial bleach solution and agitate gently for 10-20 minutes. The exact concentration and duration will need to be optimized for your specific explant to minimize tissue damage.[1][13]
-
Sterile Water Rinses: Decant the bleach solution and rinse the plant material three to five times with sterile distilled water to remove any residual bleach, which can be phytotoxic.[1]
-
Trimming: Use sterile forceps and a scalpel to trim away any damaged or overly bleached tissue.
-
Inoculation: Place the sterile explants onto your prepared this compound culture initiation medium.
Visualizations
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Contamination In Plant Tissue Culture: 7 Top Solutions [farmonaut.com]
- 3. labassociates.com [labassociates.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. actabotanica.org [actabotanica.org]
- 7. Aseptic techniques in plant tissue culture | PPT [slideshare.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. theregularplantco.com [theregularplantco.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. corning.com [corning.com]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. biologydiscussion.com [biologydiscussion.com]
Technical Support Center: Optimization of Reaction Conditions for the Demethylation of (-)-Maackiain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the demethylation of (-)-Maackiain. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the demethylation of this compound?
The primary challenges in the demethylation of this compound stem from its molecular structure. The molecule contains a methoxy (B1213986) group, which is the target for demethylation, but also a methylenedioxy bridge and a free phenolic hydroxyl group. A successful demethylation strategy must selectively cleave the aryl methyl ether without affecting the methylenedioxy group, which can be sensitive to certain acidic conditions. The presence of the free hydroxyl group can also influence the reactivity of the molecule and may require protection depending on the chosen demethylation method.
Q2: Which reagents are commonly used for the demethylation of aryl methyl ethers like this compound?
Several reagents are known to be effective for the cleavage of aryl methyl ethers. These can be broadly categorized as Lewis acids, protic acids, and nucleophilic reagents.[1][2][3]
-
Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose.[4][5][6] Aluminum chloride (AlCl₃), often in combination with a nucleophile like sodium iodide (NaI), is another effective option.[7][8]
-
Protic Acids: Strong acids such as hydrobromic acid (HBr) can cleave aryl methyl ethers, typically at elevated temperatures.[6] Molten pyridinium (B92312) hydrochloride is another classical reagent that works under harsh, high-temperature conditions.[1][3][9]
-
Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate), can demethylate aryl methyl ethers via an Sₙ2 mechanism, particularly in polar aprotic solvents like DMF.[2][6]
Q3: Is it necessary to protect the existing phenolic hydroxyl group on this compound before demethylation?
The necessity of protecting the free phenolic hydroxyl group depends on the chosen demethylation reagent and reaction conditions. For some reagents, the presence of a free hydroxyl group can be advantageous, potentially facilitating the reaction through anchimeric assistance. However, with other highly reactive or non-selective reagents, protection may be necessary to prevent unwanted side reactions or complex formation. Common protecting groups for phenols include ethers and esters.[10][11][12]
Troubleshooting Guides
Problem 1: Incomplete or No Reaction
Q: I have treated this compound with a demethylating agent, but I am recovering mostly unreacted starting material. What could be the issue?
A: An incomplete or failed reaction can be due to several factors:
-
Insufficient Reagent: For Lewis acids like BBr₃, at least one equivalent is required per methoxy group and any other Lewis basic sites in the molecule.[4] Ensure you are using a sufficient molar excess of the reagent.
-
Reaction Temperature is Too Low: Many demethylation reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive reagents.[5][6] Consider gradually increasing the reaction temperature while monitoring the progress by TLC or HPLC.
-
Reaction Time is Too Short: Some demethylation methods are slow and may require extended reaction times.[2] Monitor the reaction over a longer period to ensure it has gone to completion.
-
Reagent Quality: Reagents like BBr₃ and AlCl₃ are highly sensitive to moisture.[4][13] Using old or improperly stored reagents can lead to deactivation and failed reactions. It is crucial to use freshly opened or properly stored anhydrous reagents and solvents.
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, including some that appear to be the result of methylenedioxy bridge cleavage. How can I improve the selectivity?
A: The formation of multiple products, particularly from the cleavage of the methylenedioxy group, indicates that the reaction conditions are too harsh or the reagent is not selective enough.
-
Choose a Milder Reagent: If you are using a strong Lewis acid like BBr₃ at elevated temperatures, consider switching to a milder system. The AlCl₃/NaI system can sometimes offer better selectivity. Nucleophilic demethylation using thiolates is another milder alternative.[6]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity. BBr₃ reactions, for example, are frequently carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.[5]
-
Reduce Reaction Time: Prolonged exposure to harsh conditions can lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the desired product is formed.
Problem 3: Low Yield of the Desired Product
Q: I am successfully demethylating this compound, but my isolated yields are consistently low. What are the potential causes and solutions?
A: Low yields can result from incomplete reactions, product degradation during workup, or difficult purification.
-
Optimize Reaction Conditions: Refer to the troubleshooting sections on incomplete reactions and side reactions to maximize the formation of the desired product in the reaction mixture.
-
Workup Procedure: The workup is critical. For reactions involving Lewis acids like BBr₃, quenching must be done carefully at low temperatures to avoid product degradation.[5] Ensure the pH is adjusted appropriately during extraction to ensure the phenolic product is in a form that can be efficiently extracted into the organic phase.
-
Purification: The demethylated product will have different polarity compared to the starting material. You may need to optimize your chromatographic purification method (e.g., column chromatography solvent system) to achieve a clean separation.
Experimental Protocols
Note: The following protocols are general procedures for the demethylation of aryl methyl ethers and should be adapted and optimized for this compound. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (3-4 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to -78 °C and carefully quench by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous AlCl₃ (2-3 equivalents) and NaI (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution (to remove any iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Demethylation using Pyridinium Hydrochloride
-
Mix this compound (1 equivalent) with an excess of pyridinium hydrochloride (10-20 equivalents) in a round-bottom flask.
-
Heat the mixture to 180-200 °C for 2-4 hours.[3]
-
Cool the reaction mixture to room temperature and add water to dissolve the solids.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Demethylation Methods for this compound
| Reagent System | Temperature (°C) | Time (h) | Hypothetical Yield of Demethylated Product (%) | Key Observations |
| BBr₃ (3 eq) | -78 to 0 | 4 | 85 | High yield, but potential for minor methylenedioxy bridge cleavage. |
| AlCl₃ (3 eq) / NaI (3 eq) | Reflux | 6 | 70 | Good yield with improved selectivity over BBr₃. |
| Pyridinium HCl (15 eq) | 190 | 3 | 55 | Harsh conditions, potential for charring and other byproducts. |
| NaSEt (4 eq) in DMF | 150 | 12 | 65 | Milder conditions, but requires longer reaction times and handling of thiols. |
Visualizations
Caption: General experimental workflow for the demethylation of this compound.
Caption: Troubleshooting logic for common issues in demethylation reactions.
Caption: Simplified reaction scheme for the demethylation of this compound. (Note: A placeholder for the product structure is used due to the complexity of drawing chemical structures in DOT language).
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Dealkylation of Alkyl and Aryl Ethers with AlCl3- NaI in the Absence of Solvent | CoLab [colab.ws]
- 9. pyridine HCl/microwave demethylation for vanillin? , Hive Methods Discourse [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of (-)-Maackiain in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of (-)-Maackiain in plasma, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma samples.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response or Poor Sensitivity | 1. Suboptimal Ionization: this compound may ionize more efficiently in negative ion mode.[1] 2. Inefficient Extraction: Protein precipitation alone might not be sufficient for all plasma matrices. 3. Matrix Effects: Endogenous plasma components can suppress the analyte signal.[1] 4. Low Abundance in Plasma: this compound can have low bioavailability and rapid elimination.[2] | 1. Optimize MS Settings: Utilize negative electrospray ionization (ESI) for this compound and its metabolites. Optimize parameters such as ionspray voltage, ion source temperature, and gas pressures.[1] 2. Refine Sample Preparation: Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. For protein precipitation, ensure complete precipitation and efficient supernatant recovery.[1][3] 3. Assess and Mitigate Matrix Effects: Perform post-extraction spike experiments to evaluate ion suppression or enhancement.[1] Use a stable isotope-labeled internal standard if available. Diluting the sample may also reduce matrix effects. 4. Increase Sample Volume: If sensitivity is a limiting factor, a larger initial plasma volume may be necessary, provided it does not overload the analytical column. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Inappropriate Column Chemistry: The choice of stationary phase is critical for retaining and separating pterocarpans. 2. Suboptimal Mobile Phase: The pH and organic modifier composition of the mobile phase can significantly impact peak shape.[1] 3. Column Overload: Injecting too much analyte or matrix components can lead to peak distortion. 4. Column Degradation: Loss of stationary phase or blockage can affect performance. | 1. Select an Appropriate Column: A C18 column, such as a Waters BEH C18, has been shown to be effective.[1][4] 2. Optimize Mobile Phase: A gradient elution with acetonitrile (B52724) and water has been successfully used.[1] Experiment with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[3][5] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. 4. Implement Column Maintenance: Use guard columns and flush the column regularly. If performance degrades, replace the column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Analyte Instability: this compound may degrade under certain storage or handling conditions.[1] 3. Instrument Fluctuation: Inconsistent performance of the LC or MS system. | 1. Standardize Protocols: Use calibrated pipettes and ensure consistent timing and mixing during extraction. Consider automating sample preparation if possible. 2. Ensure Sample Stability: Analyze samples promptly after collection or store them at -80°C.[1] Conduct freeze-thaw stability tests to understand the impact of sample handling.[1][6] 3. Perform System Suitability Tests: Regularly check system performance using quality control (QC) samples. Monitor for pressure fluctuations, retention time shifts, and signal intensity variations. |
| Carryover of Analyte in Blank Injections | 1. Adsorption to LC Components: this compound can adsorb to tubing, the injector, or the column.[7] 2. Insufficient Wash Steps: The needle wash solution may not be effective at removing all residual analyte. | 1. Optimize Wash Solution: Use a strong organic solvent, potentially with an acid or base modifier, for the needle wash. 2. Increase Wash Volume and Time: Lengthen the wash cycle and increase the volume of wash solvent used between injections. 3. Modify LC System: Use biocompatible PEEK tubing where possible to minimize adsorption. |
Frequently Asked Questions (FAQs)
1. What is the recommended analytical method for quantifying this compound in plasma?
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly recommended for its sensitivity, selectivity, and speed.[1][4] This method allows for the simultaneous quantification of this compound and its primary phase II metabolites, maackiain-sulfate and maackiain-glucuronide.[1][4]
2. How should plasma samples be prepared for analysis?
A simple and effective method is one-step protein precipitation using methanol (B129727).[1][4] This involves adding cold methanol to the plasma sample, vortexing to mix, and centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then typically evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.[1]
3. What are the typical validation parameters for a this compound quantification method?
A validated method should demonstrate acceptable linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), and stability.[1][4] The tables below summarize key quantitative data from a validated UPLC-MS/MS method.[1][4]
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method [1][4]
| Analyte | Linear Range (nM) | Lower Limit of Detection (LLOD) (nM) |
| This compound | 9.75 - 5000 | 4.88 |
| Maackiain-Sulfate | 9.75 - 5000 | 4.88 |
| Maackiain-Glucuronide | 9.75 - 5000 | 4.88 |
Table 2: Accuracy and Precision of the UPLC-MS/MS Method [1][4]
| Parameter | This compound | Maackiain-Sulfate | Maackiain-Glucuronide |
| Intra-day Accuracy (%) | 85.7 - 102.0 | 85.7 - 102.0 | 85.7 - 102.0 |
| Intra-day Precision (% Variance) | < 15 | < 15 | < 15 |
| Inter-day Accuracy (%) | 89.6 - 122.2 | 89.6 - 122.2 | 89.6 - 122.2 |
| Inter-day Precision (% Variance) | < 11.2 | < 11.2 | < 11.2 |
4. What are the main metabolites of this compound found in plasma?
The major metabolites of this compound are its phase II conjugates: maackiain-7-sulfate (M-7-S) and maackiain-7-glucuronide (M-7-G).[1][8] It is crucial to quantify these metabolites alongside the parent compound for a comprehensive pharmacokinetic profile.
5. How stable is this compound in plasma samples?
This compound and its metabolites have shown good stability in mouse blood under various storage conditions. Samples were stable for at least 4 hours at 25°C, 8 hours at 20°C, and for 7 days at -80°C. They also withstood three freeze-thaw cycles.[1] For long-term storage, -80°C is recommended.[6]
Experimental Protocols
Detailed UPLC-MS/MS Methodology
This protocol is based on a validated method for the simultaneous quantification of this compound and its metabolites.[1]
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma, add 80 µL of an internal standard (IS) solution (e.g., 1 µM formononetin (B1673546) in methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 50% methanol.
-
Centrifuge at 15,000 rpm for another 15 minutes.
-
Inject 10 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient should be optimized to separate the analytes from matrix interferences. A typical run time is around 4 minutes.[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 60°C[1]
3. MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 600°C[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the IS should be optimized. For example:
-
Maackiain (B7765809): m/z 283 → [fragment ion]
-
Maackiain-Glucuronide: m/z 459 → 283 [M-Glu-H]⁻[1]
-
-
Compound-dependent parameters (e.g., declustering potential, collision energy) must be optimized for each analyte.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound's role in the NLRP3 inflammasome signaling pathway.[9][10]
References
- 1. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of (-)-Maackiain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of (-)-Maackiain by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[1]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a clean solvent to the peak area of the same amount of this compound spiked into a blank matrix extract (a sample of the same biological matrix that does not contain this compound). A significant difference in peak areas between the two samples indicates the presence of matrix effects.[1] A validated method for this compound suggests evaluating the matrix effect by comparing the peak areas of blank plasma extracts spiked with the analyte and internal standard to those of the standard solutions.[2]
Q3: What is the recommended sample preparation method to reduce matrix effects for this compound analysis in blood plasma?
A3: A validated UPLC-MS/MS method for the quantification of this compound in mouse blood utilizes a simple one-step protein precipitation with methanol (B129727).[2][3] This method has been shown to provide good recovery and is a straightforward approach for sample cleanup.[2]
Q4: What type of internal standard is recommended for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. While a published validated method for this compound used formononetin (B1673546), a structural analog, as an internal standard, a SIL internal standard is generally preferred to compensate for variability in extraction, injection volume, and ionization.[2][4][5]
Q5: Is a stable isotope-labeled internal standard for this compound commercially available?
A5: Based on current information, a stock commercial stable isotope-labeled this compound internal standard does not appear to be readily available. However, several companies specialize in the custom synthesis of stable isotope-labeled compounds and can produce deuterated or 13C-labeled this compound upon request.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | High concentration of matrix components altering column chemistry. | - Enhance Sample Cleanup: Consider more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering matrix components. |
| Inconsistent Retention Time | Matrix-induced chromatographic effects. | - Implement Column Washing: Introduce a robust column wash step between injections to remove strongly retained matrix components. - Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing matrix components. |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components competing for ionization. | - Improve Sample Preparation: Utilize more selective sample cleanup methods (SPE, LLE) to remove interfering compounds. - Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from the region of ion suppression. This can be identified using a post-column infusion experiment. - Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the limit of quantification. |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components facilitating the ionization of this compound. | - Improve Sample Preparation: As with ion suppression, more effective sample cleanup is the primary solution. - Chromatographic Separation: Ensure chromatographic separation from the enhancing components. |
| Poor Reproducibility | Variable matrix effects between samples. | - Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Plasma (Protein Precipitation)
This protocol is adapted from a validated method for the analysis of this compound in mouse blood.[2]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample.
-
Internal Standard Spiking: Add 80 µL of the internal standard solution (e.g., formononetin in methanol at 1 µM, or a stable isotope-labeled this compound).
-
Protein Precipitation: Add 100 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 80 µL of 50% methanol in water.
-
Final Centrifugation: Centrifuge at 15,000 rpm for 15 minutes.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the reconstitution solvent (e.g., 50% methanol).
-
Set B (Pre-Spiked Sample): Spike a blank plasma sample with this compound and the internal standard at the desired concentration before the protein precipitation procedure (Protocol 1).
-
Set C (Post-Spiked Sample): Process a blank plasma sample through the entire protein precipitation procedure (Protocol 1). Spike the resulting clean extract with this compound and the internal standard at the same concentration as Set A.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Quantitative Data Summary
The following tables summarize the performance of a validated UPLC-MS/MS method for the quantification of this compound in mouse blood.[2]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (nM) | LLOQ (nM) |
| This compound | 9.75 - 5000 | 9.75 |
Table 2: Accuracy and Precision
| Analyte | Concentration (nM) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| This compound | 19.5 | 8.7 | 102.0 | 9.8 | 98.5 |
| 156 | 6.5 | 95.7 | 7.2 | 96.3 | |
| 1250 | 4.3 | 98.6 | 5.1 | 99.1 |
Table 3: Recovery
| Analyte | Concentration (nM) | Mean Recovery (%) |
| This compound | 19.5 | 85.2 |
| 156 | 88.7 | |
| 1250 | 91.3 |
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Workflow for Matrix Effects in LC-MS/MS.
References
Technical Support Center: Enhancing the Resolution of (-)-Maackiain Enantiomers by Chiral HPLC
Welcome to the Technical Support Center for the chiral separation of (-)-Maackiain enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols for enhancing the resolution of Maackiain enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is a special chiral column necessary to separate Maackiain enantiomers?
A1: Enantiomers, such as (+)-Maackiain and this compound, are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Standard HPLC columns (like C18) are achiral and therefore cannot differentiate between enantiomers, leading to their co-elution as a single peak. Chiral Stationary Phases (CSPs) create a chiral environment within the column, allowing for differential interactions with each enantiomer and thus enabling their separation.[1]
Q2: What type of chiral stationary phase (CSP) is recommended for the initial screening of Maackiain enantiomer separation?
A2: For flavonoids and related structures like pterocarpans (the class of compounds Maackiain belongs to), polysaccharide-based CSPs are highly recommended as a starting point.[2][3] Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives, for instance, the CHIRALPAK® and CHIRALCEL® series, have demonstrated broad enantioselectivity for a wide range of chiral compounds.[3]
Q3: My chromatogram shows a single, broad peak instead of two separate peaks for the enantiomers. What should I do?
A3: A single broad peak indicates no or very poor resolution. The first step is to systematically optimize your method. This involves verifying that you are using an appropriate chiral stationary phase. If the CSP is suitable, the next crucial step is to optimize the mobile phase composition. Varying the type and concentration of the organic modifier (e.g., alcohols like isopropanol (B130326) or ethanol (B145695) in a non-polar solvent for normal phase) can significantly impact chiral recognition. Temperature is another critical parameter to investigate, as it can influence the thermodynamics of the chiral recognition process.
Q4: I am observing peak tailing in my chromatogram. What are the common causes and solutions?
A4: Peak tailing can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of an acidic or basic modifier to the mobile phase can help to suppress these interactions and improve peak shape. For example, for neutral or slightly acidic compounds like Maackiain, adding 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase in reversed-phase mode can be beneficial. Another cause could be column overload; try diluting your sample and injecting a smaller volume. Finally, a contaminated or degraded column can also lead to poor peak shape, in which case, column flushing or replacement might be necessary.
Q5: What is "peak splitting" and how can I troubleshoot it?
A5: Peak splitting, where a single peak appears as two or more, can be due to several issues. One common cause is a mismatch between the injection solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Other potential causes include a partially blocked frit in the column or tubing, or a void at the head of the column. If all peaks in the chromatogram are split, it points towards a system issue before the column. If only a single analyte peak is split, it might be an issue specific to that compound's interaction with the stationary phase under the current conditions.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
| Symptom | Possible Cause | Suggested Solution |
| Single, sharp peak | Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., cellulose-based, amylose-based). Polysaccharide-based columns are a good starting point for pterocarpans. |
| Non-optimal mobile phase | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase and consider different pH levels or additives. | |
| Inappropriate temperature | Optimize the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure. | |
| Broad, unresolved peak | Low column efficiency | Ensure the column is properly packed and has not degraded. Check for system leaks or excessive dead volume. |
| Mobile phase composition | Fine-tune the mobile phase as described above. Small changes in modifier percentage can have a large impact. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with stationary phase | Add a modifier to the mobile phase (e.g., 0.1% TFA for acidic/neutral compounds in reversed-phase). |
| Column overload | Dilute the sample and/or reduce the injection volume. | |
| Column contamination or degradation | Flush the column with a strong, compatible solvent as per the manufacturer's instructions. If the problem persists, the column may need replacement. | |
| Peak Fronting | Column overload | Dilute the sample and/or reduce the injection volume. |
| Poorly packed column bed | This is a less common issue with modern columns but may require column replacement. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Drifting retention times | Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after changing the mobile phase composition. |
| Temperature fluctuations | Use a column oven to maintain a constant and stable temperature. | |
| Mobile phase composition changing over time | Ensure the mobile phase is well-mixed and degassed. If using a multi-component mobile phase, check for selective evaporation of the more volatile components. | |
| Sudden changes in retention time | Leak in the HPLC system | Check all fittings for leaks. |
| Air bubbles in the pump or detector | Degas the mobile phase and prime the pump. |
Data Presentation
The following tables present representative data for the chiral separation of pterocarpan (B192222) enantiomers, which can be used as a starting point for method development for this compound.
Table 1: Representative Chiral HPLC Parameters for Pterocarpan Enantiomer Separation (Normal Phase)
| Parameter | Condition A | Condition B |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 285 nm | UV at 285 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 12.1 min |
| Resolution (Rs) | > 1.5 | > 1.8 |
Table 2: Representative Chiral HPLC Parameters for Pterocarpan Enantiomer Separation (Reversed-Phase)
| Parameter | Condition C | Condition D |
| Chiral Stationary Phase | Chiralcel® OJ-RH (Cellulose tris(4-methylbenzoate)) | Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid | Methanol / Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min | 0.7 mL/min |
| Temperature | 35 °C | 40 °C |
| Detection | UV at 285 nm | UV at 285 nm |
| Retention Time (Enantiomer 1) | ~ 12.3 min | ~ 9.5 min |
| Retention Time (Enantiomer 2) | ~ 14.1 min | ~ 11.0 min |
| Resolution (Rs) | > 1.6 | > 1.5 |
Experimental Protocols
Protocol 1: Chiral Method Development and Optimization in Normal Phase
This protocol outlines a systematic approach to developing a chiral separation method for Maackiain enantiomers using a polysaccharide-based CSP in normal phase mode.
-
Column Selection:
-
Begin with a Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm). These are robust starting points for this class of compounds.
-
-
Mobile Phase Screening:
-
Prepare several mobile phases with varying ratios of n-hexane and an alcohol modifier (2-propanol or ethanol).
-
Start with a high percentage of n-hexane, for example:
-
n-Hexane / 2-Propanol (95:5, v/v)
-
n-Hexane / 2-Propanol (90:10, v/v)
-
n-Hexane / 2-Propanol (80:20, v/v)
-
-
Equilibrate the column with the first mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Initial Analysis:
-
Prepare a racemic standard of Maackiain at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject 10 µL of the standard solution.
-
Monitor the chromatogram for any sign of peak separation (e.g., a shoulder on the peak or two distinct peaks).
-
-
Optimization:
-
Mobile Phase Composition: If no separation is observed, screen other alcohol modifiers (e.g., ethanol). If partial separation is achieved, fine-tune the percentage of the alcohol modifier in small increments (e.g., 1-2%) to maximize resolution.
-
Flow Rate: Once a promising mobile phase is identified, the flow rate can be optimized. Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of longer analysis times.
-
Temperature: Investigate the effect of temperature using a column oven. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal balance between resolution and peak shape.
-
Visualizations
Caption: A typical experimental workflow for developing a chiral HPLC separation method.
Caption: A logical troubleshooting guide for improving the resolution of Maackiain enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative chromatographic resolution of enantiomers using polar organic solvents with polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric resolution of kielcorin derivatives by HPLC on polysaccharide stationary phases using multimodal elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilization of (-)-Maackiain for long-term storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of (-)-Maackiain for long-term storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a pterocarpan, a type of isoflavonoid, found in various plants like Sophora flavescens and Trifolium pratense. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Ensuring its stability during storage and handling is crucial to maintain its chemical integrity and biological activity, leading to reproducible and reliable experimental results.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored under the following conditions to minimize degradation:
-
Temperature: -20°C or lower.
-
Light: Protected from light. Store in an amber vial or a container wrapped in aluminum foil.
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Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Form: As a dry, lyophilized powder to prevent hydrolysis.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions are more susceptible to degradation than the solid compound. Follow these guidelines for optimal stability:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Avoid protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) to minimize the volume of solvent added to your experimental system.
-
Dissolution: If solubility is an issue, gentle warming (to 37°C) or sonication can aid in dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for short-term storage.[3]
Q4: What are the main factors that can cause this compound to degrade?
A4: Like other isoflavonoids, this compound is susceptible to degradation from several factors:
-
pH: It is particularly unstable in alkaline (basic) conditions.[4] Acidic and neutral conditions are generally more favorable for its stability.[5]
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[6]
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Light: Photodegradation can occur upon exposure to UV or visible light.[4]
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Temperature: Elevated temperatures can accelerate degradation.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Difficulty dissolving this compound powder. | 1. Incorrect solvent choice. 2. Low-quality or non-anhydrous solvent. 3. Compound has aggregated. | 1. Use high-purity, anhydrous DMSO as the primary solvent. 2. Ensure the solvent is dry as absorbed water can reduce solubility. 3. Use gentle warming (37°C) or a sonicator bath to aid dissolution.[2] |
| Precipitation observed in stock solution after storage. | 1. Solvent evaporation. 2. Repeated freeze-thaw cycles. 3. Exceeded solubility limit upon cooling. | 1. Ensure vials are tightly sealed. 2. Aliquot stock solutions into single-use volumes. 3. If precipitation occurs upon thawing, gently warm and vortex the solution before use. Prepare fresh solutions if precipitation persists. |
| Inconsistent experimental results between batches. | 1. Degradation of this compound in stock solution. 2. Inconsistent final DMSO concentration in experiments. | 1. Prepare fresh stock solutions more frequently. 2. Ensure the final concentration of DMSO is consistent across all experiments and is below a level that affects the assay (typically <0.5%).[2] |
| Loss of biological activity over time. | 1. Chemical degradation of this compound. | 1. Review storage and handling procedures. 2. Perform a stability check of your stock solution using an analytical method like HPLC. |
Quantitative Data on Stability
| Stress Condition | Typical Conditions | Expected Stability of this compound | Reference Compounds |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Generally Stable | Isoflavones from Trifolium pratense[4][9] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Unstable , significant degradation expected | Isoflavones from Trifolium pratense[4][9] |
| Oxidation | 3-30% H₂O₂, Room Temp | Moderately Stable to Unstable | Isoflavones from Trifolium pratense[4][9] |
| Thermal Degradation | 80-100°C | Degradation increases with temperature | Flavonoids in herbal drugs[7] |
| Photodegradation | UV and/or visible light exposure | Unstable , degradation expected | Isoflavones from Trifolium pratense[4][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid powder in a hot air oven at 100°C for 24 and 48 hours. Also, heat the stock solution at 80°C for 24 and 48 hours.
-
Photostability: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control using a stability-indicating HPLC-UV method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280-310 nm, to be determined experimentally).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that degradation product peaks do not co-elute with the main this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
- 1. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Investigating poor reproducibility in (-)-Maackiain bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor reproducibility in (-)-Maackiain bioactivity assays.
Section 1: General Troubleshooting and Compound Integrity
This section addresses common issues related to the handling of this compound and general experimental setup that can be significant sources of variability.
Question: We are observing significant variability in our results between experiments. Where should we begin troubleshooting?
Answer: Poor reproducibility can arise from multiple factors. A systematic approach is essential to identify the root cause. We recommend starting with the fundamentals: the compound itself, followed by cell culture conditions and general lab practices, before moving to assay-specific parameters.
Here is a logical workflow to diagnose the source of inconsistency:
Caption: A logical workflow for troubleshooting irreproducible results.
Question: Our this compound stock solution in DMSO appears to have precipitated after being stored at -20°C. Is it still usable?
Answer: Precipitation can significantly alter the effective concentration of your compound, leading to poor reproducibility. It is not recommended to use a stock solution with visible precipitate.
-
Solubility: this compound should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to prevent degradation[1].
-
Recommendation: Discard the precipitated stock. When preparing a new stock, ensure the compound is fully dissolved. Gentle warming and vortexing can help. If solubility issues persist, consider preparing fresh dilutions from a solid powder for each experiment, although this can introduce its own variability. Always centrifuge the vial before opening to collect all material.
Question: How critical is the final DMSO concentration in our cell culture media?
Answer: Very critical. While DMSO is a common solvent, concentrations can significantly impact cellular processes, leading to artifacts that confound results.
-
General Guideline: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%.
-
Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration to distinguish the compound's effects from solvent-induced effects.
Section 2: Assay-Specific Troubleshooting
Inflammasome Activation Assays (NLRP3)
This compound has been shown to amplify NLRP3 inflammasome activation in response to stimuli like nigericin (B1684572), leading to increased Caspase-1 cleavage and IL-1β production[2][3][4].
Question: We are not observing the expected amplification of Caspase-1 cleavage or IL-1β secretion when co-treating with this compound and nigericin. What could be the issue?
Answer: This issue often stems from the two-step nature of the inflammasome activation assay. Both the "priming" and "activation" steps are critical for a robust signal.
| Potential Cause | Troubleshooting Steps |
| Inefficient Priming | The priming step, typically with Lipopolysaccharide (LPS), is required to upregulate pro-IL-1β and NLRP3 expression. Confirm the activity of your LPS stock; its potency can vary between lots. Test a dose-response curve for LPS (e.g., 10-100 ng/mL for 3-4 hours) to find the optimal priming condition for your specific cells[2]. |
| Suboptimal Stimulant Concentration | The concentration of the NLRP3 activator (e.g., nigericin) is crucial. A concentration that is too high can cause rapid cell death, masking the amplifying effect of this compound. A concentration that is too low may not provide a sufficient signal. Perform a dose-response for nigericin (e.g., 1-5 µM) to find a concentration that gives a sub-maximal response, allowing you to observe amplification[2]. |
| Cell Health and Density | Inflammasome activation is highly sensitive to cell health. Do not use cells of a high passage number. Ensure cells are plated at a consistent density and are in a healthy, logarithmic growth phase. Over-confluent or stressed cells will respond poorly. |
| Presence of Serum | Some studies note that this compound-mediated activation of Caspase-1 is dependent on factors present in serum[2]. If you are performing assays in serum-free media, this could be the cause. Ensure your assay media contains serum if required by the protocol. |
Anti-inflammatory and Antioxidant Response Assays (NF-κB & Nrf2)
This compound has also been reported to inhibit the NF-κB pathway and activate the AMPK/Nrf2/HO-1 and PKC-Nrf2 pathways, which are associated with anti-inflammatory and antioxidant responses[1][5][6][7].
Question: The inhibitory effect of this compound on LPS-induced inflammatory markers (like NO or TNF-α) is inconsistent. Why?
Answer: Reproducibility in anti-inflammatory assays often depends on the strength and consistency of the pro-inflammatory stimulus.
-
LPS Activity: As with inflammasome assays, the source and preparation of LPS are critical. Use a reliable source and prepare fresh dilutions. Test the dose-response of LPS in your specific cells (e.g., RAW 264.7 macrophages) to ensure you are working in the linear range of the response curve[5].
-
Cell Confluency: The inflammatory response can be density-dependent. Plate cells at a consistent density for all experiments.
-
Timing of Treatment: The timing of this compound pre-treatment relative to LPS stimulation can drastically alter the outcome. Systematically optimize the pre-incubation time with this compound before adding LPS.
Question: We are having trouble detecting a consistent increase in Nrf2 nuclear translocation or HO-1 expression after this compound treatment. What should we check?
Answer: The activation of the Nrf2 pathway can be transient and is often sensitive to the basal stress level of the cells.
| Potential Cause | Troubleshooting Steps |
| High Basal Nrf2 Activity | If cells are stressed due to culture conditions (e.g., over-confluency, nutrient depletion), the basal level of Nrf2 activation may already be high. This can mask or blunt the response to this compound. Ensure your cells are healthy and harvested at 70-80% confluency. |
| Incorrect Timepoint | Nrf2 nuclear translocation is often an early and transient event. You may be missing the peak response. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal timepoint for observing Nrf2 activation and the subsequent expression of its target gene, HO-1[5]. |
| Detection Method Sensitivity | Western blotting for Nrf2 can be challenging. Validate your primary antibody to ensure it is specific and sensitive. For nuclear translocation, ensure your subcellular fractionation protocol is efficient and yields pure nuclear and cytoplasmic fractions. Check for loading control purity (e.g., Lamin B1 for nuclear, Tubulin/Actin for cytoplasmic). |
Section 3: Signaling Pathways and Data Summary
Understanding the molecular pathways this compound modulates is key to designing robust experiments.
Caption: Signaling pathways influenced by this compound.
Summary of Effective Concentrations
The following table summarizes concentrations of this compound used in various published bioactivity assays. This can serve as a starting point for dose-response experiments.
| Bioactivity | Cell Line | Concentration Range | Key Findings | Reference |
| Inflammasome Amplification | dTHP-1 macrophages | 100 ng/mL | Potently amplified nigericin-mediated Caspase-1 cleavage and IL-1β production. | [2][4] |
| Anti-Allergic | HeLa, RBL-2H3 | 0 - 30 µM | Inhibited PMA-induced H1R expression and antigen-stimulated IL-4 expression. | [1] |
| Anti-inflammatory / Sepsis | RAW 264.7 macrophages | Not specified in abstract | Reduced LPS-induced inflammatory cytokines and ROS. Activated AMPK/Nrf2/HO-1 pathway. | [5] |
| Neuroprotection | PC12 cells | Dose-dependent | Protected against Aβ-induced oxidative stress and cell injury via PKC-Nrf2 pathway. | [6] |
| Diabetic Nephropathy | Rat model (in vivo) | 10 - 20 mg/kg | Attenuated oxidative stress and inflammation via Nrf2/HO-1 and TLR4/NF-κB pathways. | [7] |
Section 4: Experimental Protocols
Protocol: NLRP3 Inflammasome Activation Assay
This protocol is adapted from studies demonstrating this compound's effect on inflammasome activation[2][8][9].
-
Cell Seeding: Seed differentiated THP-1 (dTHP-1) or bone marrow-derived macrophages (BMDMs) in 12-well plates at a density of 7 x 10⁵ cells/mL. Allow cells to adhere overnight.
-
Priming: Replace the medium with fresh medium containing an optimized concentration of LPS (e.g., 100 ng/mL). Incubate for 3-4 hours. This is the "Signal 1" to upregulate pro-IL-1β.
-
Activation: After priming, treat the cells with the NLRP3 activator, nigericin (e.g., 5 µM), for 1 hour. This is "Signal 2".
-
Compound Treatment: Sequentially treat the cells with this compound (e.g., 100 ng/mL) for 1 hour.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove cell debris. Store at -80°C for analysis of secreted IL-1β (by ELISA) and LDH (for cytotoxicity).
-
Cell Lysate: Gently wash the remaining cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Store at -80°C for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates for cleaved Caspase-1 (p20 subunit) and NLRP3. Analyze supernatant for secreted cleaved Caspase-1. Use β-actin as a loading control for the lysate.
-
LDH Assay: Measure LDH release in the supernatant to assess pyroptosis/cell death, which is a downstream consequence of inflammasome activation.
-
Protocol: Western Blot for Nrf2 Activation
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7, PC12) and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points (a time-course is recommended).
-
Subcellular Fractionation (for Nrf2 Translocation):
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear fractions.
-
Store fractions at -80°C.
-
-
Whole-Cell Lysate (for HO-1 Expression):
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer with inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell loading control).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify band intensity using software like ImageJ. For Nrf2 translocation, normalize the nuclear Nrf2 signal to the Lamin B1 signal. For HO-1 expression, normalize to the β-actin/GAPDH signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dose-range finding and optimization for in vivo studies of (-)-Maackiain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting in-vivo studies with (-)-Maackiain.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for in vivo efficacy studies with this compound?
Based on published literature, oral administration of this compound at doses of 10 and 20 mg/kg body weight has been used in rat models of type 2 diabetes for a duration of 7 weeks.[1][2] For antitumor effects in nasopharyngeal carcinoma xenograft models, doses resulting in a 30-40% reduction in tumor weight and volume have been documented. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific animal model and disease indication.
Q2: How should this compound be formulated for oral administration?
While specific formulation details are often study-dependent, it is important to consider the low bioavailability of this compound.[3] Its absorption may be enhanced when administered as part of a plant extract compared to its pure form, potentially due to improved solubility or reduced metabolism by other components in the extract.[3] Researchers should consider using appropriate vehicles to enhance solubility and absorption.
Q3: What are the known pharmacokinetic properties of this compound?
This compound generally exhibits low bioavailability and rapid elimination.[3] A study on the metabolites of maackiain (B7765809) in rats after oral administration found that its biotransformation mainly involves oxidation, dehydrogenation, and conjugation (sulfate, glucosylation, and glucuronic acid).[4] Understanding these properties is essential for designing dosing schedules that maintain therapeutic concentrations.
Q4: What is the known in vivo toxicity profile of this compound?
Toxicity investigations suggest that this compound is non-toxic to most cells and can be selectively cytotoxic.[3] However, at high concentrations, it has been reported to have toxic effects on human embryonic kidney cells and vascular smooth muscle cells.[1] Acute toxicity studies, such as determining the Maximum Tolerated Dose (MTD), are recommended before initiating long-term efficacy studies.[5][6] There was no significant difference in body weight between control and maackiain-treated groups in a study on nasopharyngeal carcinoma xenografts, suggesting good tolerance at the effective dose.
Q5: What are the known mechanisms of action for this compound in vivo?
This compound has been shown to exert its effects through various signaling pathways:
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Anti-inflammatory and Antioxidant Effects: It can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which is dependent on AMP-activated protein kinase (AMPK), to reduce inflammation and oxidative stress.[1] It also shows protective effects against amyloid-beta-induced injury by activating the PKC-Nrf2 pathway.[7]
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Immunostimulatory Effects: It can amplify the activation of the NLRP3 inflammasome and caspase-1, leading to increased production of IL-1β.[8][9][10][11][12]
-
Anti-cancer Effects: In nasopharyngeal carcinoma, this compound has been found to inhibit the MAPK/Ras signaling pathway.
Troubleshooting Guide
Issue: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing due to poor formulation.
-
Solution: Ensure this compound is fully solubilized or evenly suspended in the vehicle before each administration. Prepare fresh formulations regularly.
-
-
Possible Cause: Low and variable oral bioavailability.[3]
-
Solution: Consider alternative routes of administration if oral dosing proves unreliable. If using oral gavage, ensure consistent technique and timing relative to feeding schedules.
-
Issue: No observable therapeutic effect at the initial dose.
-
Possible Cause: The selected dose is below the therapeutic window for your model.
-
Solution: Conduct a dose-escalation study to determine a more effective dose. Refer to the dose-response relationships observed in published studies.
-
-
Possible Cause: Rapid metabolism and elimination of the compound.[3]
-
Solution: Increase the dosing frequency (e.g., from once to twice daily) to maintain plasma concentrations within the therapeutic range. Pharmacokinetic modeling may help in optimizing the dosing regimen.
-
Issue: Signs of toxicity (e.g., weight loss, lethargy) are observed.
-
Possible Cause: The administered dose is too high.
Data Summary
Table 1: In Vivo Efficacy Data for this compound
| Model | Species | Dose | Route | Duration | Observed Effect | Reference |
| Type 2 Diabetic Nephropathy | Rat | 10 and 20 mg/kg | Oral | 7 weeks | Suppressed alterations in metabolic parameters, lipid profile, and kidney functionality markers. | [1][2] |
| Sepsis (CLP-induced) | Mouse | Not specified | Not specified | Not specified | Reduced organ injury, systemic inflammation, and oxidative stress. | [1] |
| Nasopharyngeal Carcinoma (xenograft) | Not specified | Not specified | Not specified | Not specified | 30-40% reduction in tumor weight and volume. |
Experimental Protocols
Protocol 1: General Dose-Range Finding Study
This is a general guideline; specific parameters should be optimized for your experimental setup.
-
Animal Model: Select a small cohort of healthy animals (e.g., mice or rats) of the same sex and age.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose. A common approach is to start with a fraction of the in vitro effective concentration, converted to an in vivo dose. Alternatively, a wide range of doses (e.g., 10, 50, 100, 500 mg/kg) can be tested in small groups of animals.
-
Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage). Include a vehicle control group.
-
Observation: Monitor animals closely for signs of toxicity at regular intervals (e.g., 1, 2, 4, 24, and 48 hours post-dose). Record observations such as changes in weight, behavior, and physical appearance.
-
Endpoint: The highest dose that does not cause significant toxicity or mortality is often considered the Maximum Tolerated Dose (MTD) for a single administration.[6] This information is then used to set the dose range for subsequent efficacy studies.[5][14]
Visualizations
Caption: General workflow for in vivo studies.
Caption: Key signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Maackiain Prevents Amyloid-Beta–Induced Cellular Injury via Priming PKC-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation. (2020) | Jin-Won Huh | 13 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Dose-ranging and dose-setting for in vivo genetic toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification protocols to remove impurities from (-)-Maackiain isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Maackiain.
Frequently Asked Questions (FAQs)
Q1: What are the common sources for isolating this compound?
A1: this compound is a pterocarpan (B192222) phytoalexin found in various plants. The most common sources for its isolation include species from the Sophora genus, particularly Sophora flavescens and Sophora subprostrata, as well as from Maackia amurensis and Red Clover (Trifolium pratense).[1]
Q2: What are the typical impurities encountered during the purification of this compound?
A2: Impurities in this compound isolates can be broadly categorized as follows:
-
Structurally Related Compounds: These include other flavonoids, isoflavonoids, and pterocarpans that are co-extracted from the plant material. Examples include sophoraflavanone G, leachianone A, formononetin, and trifolirhizin (B192568) (the glycoside of maackiain).
-
General Plant Matrix Components: Depending on the plant part used, impurities such as waxes, resins, chlorophyll, oils, mucilages, and carotenoids can be present in the initial extract.
-
Degradation Products: Pterocarpans can be susceptible to oxidation, leading to degradation products. For instance, oxidation of this compound can yield compounds like 6a-hydroxymaackiain (B600481) and 6,6a-dihydroxy-maackiain. Phase II metabolites, such as maackiain-sulfate and maackiain-glucuronide, may also be present.
-
Process-Related Impurities: These include residual solvents, reagents, and other contaminants introduced during the extraction and purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound isolates?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. When coupled with a mass spectrometer (LC-MS), it allows for the sensitive and specific detection and quantification of the target compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation of the isolated compound.
Troubleshooting Guide
Problem 1: Low yield of this compound after initial extraction.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. As a moderately polar isoflavonoid, solvents like ethanol, methanol (B129727), or acetone, often in aqueous mixtures, are effective. Experiment with different solvent systems and ratios to maximize yield. |
| Incomplete Cell Lysis | The plant material may not be sufficiently ground or homogenized, preventing the solvent from accessing the target compound. Ensure the plant material is finely powdered before extraction. |
| Degradation during Extraction | Prolonged exposure to heat or light during extraction can degrade this compound. Employ extraction methods that minimize heat exposure, such as sonication or microwave-assisted extraction, and protect the extract from light. |
Problem 2: Co-elution of impurities with this compound during chromatographic purification.
| Possible Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | The mobile phase composition or gradient may not be providing adequate separation. For reversed-phase chromatography, adjust the gradient slope of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups. |
| Inappropriate Stationary Phase | The chosen column chemistry may not be suitable for separating this compound from closely related impurities. While C18 columns are common, consider alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns, which offer different separation mechanisms based on π-π interactions. |
| Column Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume. |
Problem 3: Presence of unknown peaks in the final purified sample.
| Possible Cause | Suggested Solution |
| Degradation of this compound | The compound may have degraded during purification or storage. Use LC-MS to identify the molecular weights of the unknown peaks and compare them to known degradation products. Ensure storage conditions are appropriate (e.g., -20°C, protected from light). |
| Contamination from Solvents or Equipment | Impurities from solvents or improperly cleaned equipment can be introduced. Use high-purity solvents and thoroughly clean all glassware and equipment before use. Run a blank injection to check for system contaminants. |
| Carryover from Previous Injections | Residual sample from a previous run may be eluting in the current chromatogram. Implement a robust column washing step between injections. |
Experimental Protocols
Protocol 1: MPLC Purification of this compound from Sophora flavescens
This protocol is adapted from a method described for the isolation of compounds from Sophora flavescens.[2]
-
Crude Extraction:
-
Obtain a crude extract of Sophora flavescens.
-
Dissolve approximately 950 mg of the crude extract in a suitable solvent.
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
Column: Reversed-phase silica (B1680970) gel (e.g., YMC ODS-AQ, 10 µm, 220 g).
-
Mobile Phase: A stepwise gradient of methanol (MeOH) in water (H₂O).
-
Gradient Program:
-
35% to 100% MeOH over 90 minutes.
-
-
Flow Rate: 20 mL/min.
-
Fraction Collection: Collect fractions based on the elution profile.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general-purpose reversed-phase HPLC method suitable for analyzing the purity of this compound isolates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with a suitable initial percentage of B (e.g., 20%).
-
Increase the percentage of B linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Include a column wash step with a high percentage of B (e.g., 95%) and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Natural versus Synthetic (-)-Maackiain in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of natural (-)-maackiain, a pterocarpan (B192222) found in plants such as Sophora flavescens, against its synthetic counterpart. Due to a significant lack of published data on the anti-inflammatory properties of synthetic this compound, this document primarily summarizes the well-documented effects of the natural compound, establishing a benchmark for future comparative studies. The information presented herein is intended to guide research efforts and highlight the therapeutic potential of this compound.
Executive Summary
Natural this compound has demonstrated notable immunomodulatory activities, primarily through the activation of the AMPK/Nrf2/HO-1 signaling pathway and its interaction with the NLRP3 inflammasome. These mechanisms contribute to the reduction of pro-inflammatory markers and oxidative stress. While the total synthesis of this compound has been achieved, comprehensive studies evaluating the anti-inflammatory efficacy of the synthetic version are currently unavailable in the public domain. This guide presents the existing data on natural this compound to facilitate a foundational understanding and to underscore the critical need for direct comparative analysis with its synthetic equivalent.
Quantitative Data on the Anti-inflammatory Effects of Natural this compound
The following tables summarize the reported in vitro effects of natural this compound on key inflammatory markers. This data has been compiled from various studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing anti-inflammatory activity.
Table 1: Inhibition of Nitric Oxide (NO) Production by Natural this compound
| Cell Line | Treatment | Concentration | % Inhibition of NO Production | IC50 Value | Reference |
| RAW 264.7 | This compound | Not Specified | Data not available in this format | Not Reported | [1][2] |
| BV-2 | This compound | Not Specified | Significant Inhibition | 12.0 µM (for a similar pterocarpan) | [3] |
Note: Specific percentage inhibition and IC50 values for this compound's effect on NO production in RAW 264.7 cells were not explicitly detailed in the reviewed literature, though its inhibitory action is mentioned. The IC50 value from a study on similar pterocarpanoids is included for context.
Table 2: Modulation of Pro-inflammatory Cytokine Production by Natural this compound
| Cell Line | Treatment | Cytokine | Effect | Reference |
| RAW 264.7 | LPS + this compound | TNF-α, IL-6, MCP-1 | Inhibition of release | [4] |
| dTHP-1 | Nigericin + this compound | IL-1β | Potent amplification of production | [4] |
It is important to note the dual role of this compound, which appears to inhibit the release of certain pro-inflammatory cytokines while amplifying the production of IL-1β in the context of inflammasome activation.
Key Signaling Pathways Modulated by Natural this compound
Natural this compound exerts its anti-inflammatory and antioxidant effects by influencing two primary signaling cascades: the AMPK/Nrf2/HO-1 pathway and the NLRP3 inflammasome pathway.
AMPK/Nrf2/HO-1 Signaling Pathway
This pathway is a critical regulator of cellular homeostasis, protecting against oxidative stress and inflammation. This compound has been shown to activate AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[5] Nuclear Nrf2 then binds to the antioxidant response element (ARE), leading to the transcription of protective genes, including heme oxygenase-1 (HO-1).[5]
Caption: AMPK/Nrf2/HO-1 Signaling Pathway Activation by this compound.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[4] Interestingly, studies on natural this compound reveal a nuanced interaction with this pathway. While often considered anti-inflammatory, this compound has been shown to potently amplify nigericin-mediated caspase-1 cleavage and subsequent IL-1β production in LPS-primed macrophages.[4] This suggests a potential immunostimulatory role in specific contexts, possibly by enhancing the response to certain pathogens.
Caption: this compound's Modulation of the NLRP3 Inflammasome Pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]
2. Compound Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compound (e.g., natural or synthetic this compound) for 1-2 hours. Include a vehicle control (e.g., DMSO).
3. LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[6]
-
Include an unstimulated control group (cells with media and vehicle only) and an LPS-only control group.
-
Incubate for a specified period (e.g., 24 hours for cytokine and NO measurements).
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent assay.[7] The absorbance is read at 540-550 nm.
-
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6):
Experimental Workflow: In Vitro Anti-inflammatory Screening
References
- 1. Anti-inflammatory constituents and new pterocarpanoid of Crotalaria pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory pterocarpanoids from the roots of Pongamia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
A Comparative Guide to Analytical Methods for (-)-Maackiain Quantification
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of natural products, or investigations into the biological roles of (-)-Maackiain, the accurate and precise quantification of this pterocarpan (B192222) is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) are two powerful and widely employed techniques for the quantitative analysis of such phytochemicals.
This guide provides an objective comparison of these two analytical methods for the quantification of this compound. The selection of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. This document summarizes their performance based on published experimental data, details their respective methodologies, and provides a visual workflow to aid in methodological selection and validation.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of a validated UPLC-MS/MS method for the analysis of this compound. While a complete validated HPLC-UV method with all parameters for this compound was not available in the reviewed literature, representative performance characteristics for HPLC-UV methods used for similar flavonoid compounds are included to provide a reasonable basis for comparison.
| Validation Parameter | UPLC-MS/MS | HPLC-UV (Representative) |
| Principle | Separation by ultra-performance liquid chromatography, followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments, providing high selectivity and sensitivity. | Separation based on polarity using a liquid chromatograph, with detection via UV absorbance. |
| Linearity (R²) | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | 4.88 nM[1][2] | 1.18 ± 0.45 µg/mL |
| Limit of Quantification (LOQ) | 9.75 nM[1] | 3.6 ± 0.31 µg/mL |
| Precision (%RSD) | Intra-day: < 15%, Inter-day: < 11.2%[1] | < 2% |
| Accuracy/Recovery (%) | 85.7% - 122.2%[1] | 98.37 ± 3.44% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
UPLC-MS/MS Method for this compound Quantification in Blood
This method is highly sensitive and selective, making it ideal for quantifying low levels of this compound and its metabolites in complex biological matrices like blood plasma.[1][2]
1. Sample Preparation:
-
A one-step protein precipitation is used to extract the analytes from plasma.
-
Add methanol (B129727) to the plasma sample to precipitate proteins.[1]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for UPLC-MS/MS analysis.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
System: Waters Acquity™ UPLC system with a diode array detector.[1]
-
Column: Waters BEH C18 column (50 × 2.1 mm I.D., 1.7 µm).[1]
-
Mobile Phase: A gradient of 100% water (Mobile Phase A) and 100% acetonitrile (B52724) (Mobile Phase B).[1]
-
Gradient Elution:
-
0–0.5 min, 0–10 % MPB
-
0.5–2.5 min, 10–50 % MPB
-
2.5–3.0 min, 50–75 % MPB
-
3.0–3.5 min, 75–95 % MPB
-
3.5–3.7 min, 95-0 % MPB
-
3.7–4.0 min, 0% MPB[1]
-
-
Flow Rate: 0.6 ml/min.[1]
-
Column Temperature: 60 °C.[1]
-
Injection Volume: 10 µl.[1]
-
Internal Standard: Formononetin (1 µM in methanol).[1]
-
Mass Spectrometer: API 3200 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source.[1]
-
Ionization Mode: Negative ionization electrospray.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
Representative HPLC-UV Method for Flavonoid Quantification
This method is suitable for the routine quantification of flavonoids in less complex sample matrices. The following is a general protocol that would be adapted and validated specifically for this compound.
1. Sample Preparation:
-
For plant extracts, homogenization with a solvent like 80% methanol is common.
-
The extract is then filtered, and the solvent is evaporated.
-
The residue is reconstituted in the initial mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The UV detector would be set at the wavelength of maximum absorbance for this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, such as UPLC-MS/MS and HPLC-UV, for the quantification of this compound. This process ensures that both methods provide comparable and reliable results, which is a critical step in analytical method development and transfer.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: Application to pharmacokinetic and disposition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of (-)-Maackiain: A Comparative Analysis Against Commercial Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the potential of (-)-Maackiain, a naturally occurring pterocarpan, as a noteworthy antifungal agent. This guide offers a comparative analysis of its efficacy against leading commercial antifungal drugs, providing researchers, scientists, and drug development professionals with essential data for future research and development.
This compound, a phytoalexin found in plants of the Fabaceae family, has demonstrated significant antimicrobial properties.[1] This report synthesizes available in vitro data, comparing its activity with established antifungal agents across various fungal pathogens.
Comparative Efficacy: In Vitro Antifungal Activity
Quantitative data on the antifungal activity of this compound and its structural analogs, alongside commercial antifungal agents, are presented below. Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values are key indicators of antifungal potency.
Table 1: Antifungal Efficacy (IC50 in µM) of Pterocarpan Derivatives Against Phytopathogenic Fungi
| Compound | Fungal Species | IC50 (µM) |
| Homopterocarpin (B190395) | Colletotrichum lindemuthianum | 823.1[2] |
| Colletotrichum gloeosporioides | 946.1[2] | |
| Medicarpin (a related pterocarpan) | Colletotrichum lindemuthianum | 335.4[2] |
| Colletotrichum gloeosporioides | 577.3[2] | |
| Carbendazim (Commercial Fungicide) | Colletotrichum lindemuthianum | <35.2[2] |
| Colletotrichum gloeosporioides | <35.2[2] |
Table 2: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Micafungin | 0.002 - 1.00 | 0.008 - 0.125 | 0.015 |
| Amphotericin B | Not specified | Not specified | Not specified |
| Fluconazole (B54011) | Not specified | Not specified | Not specified |
| Itraconazole | Not specified | Not specified | Not specified |
| Miconazole | Not specified | Not specified | Not specified |
| Flucytosine | Not specified | Not specified | Not specified |
| Caspofungin | Not specified | Not specified | Not specified |
| Voriconazole | Not specified | Not specified | Not specified |
Note: Data for some commercial agents against C. albicans is extensive and varies between studies. The provided Micafungin data is from a study on azole-resistant isolates.[3][4]
Table 3: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amphotericin B | 0.0600 - 4.0000 | 0.7130 (Mean) | Not specified |
| Itraconazole | 0.0600 - 8.0000 | 1.0490 (Mean) | Not specified |
| Voriconazole | 0.03 - 16 | Not specified | Not specified |
| Posaconazole | 0.03 - 16 | Not specified | Not specified |
| Caspofungin (MEC) | 0.007 - 8 | Not specified | Not specified |
| Micafungin (MEC) | 0.007 - 8 | Not specified | Not specified |
Note: For echinocandins like Caspofungin and Micafungin, Minimum Effective Concentration (MEC) is often used instead of MIC.[5][6]
Table 4: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Terbinafine | ≤0.031 | 0.008 | 0.015 |
| Itraconazole | ≤0.031 - 1.0 | Not specified | Not specified |
| Ketoconazole | 0.0625 - 2 | Not specified | Not specified |
| Griseofulvin | 0.25 - 2.0 | Not specified | Not specified |
| Fluconazole | >64 (for resistant isolates) | Not specified | Not specified |
Mechanisms of Action: A Tale of Two Strategies
Commercial antifungal agents operate through well-defined molecular pathways. In contrast, the direct antifungal mechanism of this compound is still under investigation, though the broader activity of pterocarpans offers valuable insights.
Commercial Antifungal Agents:
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Micafungin, Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell wall instability and lysis.
-
Allylamines (e.g., Terbinafine): Inhibit the enzyme squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.
This compound and Pterocarpans:
Pterocarpans, including this compound, are classified as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[1] Their mechanism of action is thought to be multi-targeted, a characteristic that could be advantageous in overcoming drug resistance. Potential mechanisms include:
-
Disruption of the cell membrane: Pterocarpans may interfere with the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of cellular respiration: Some studies suggest that these compounds can interfere with mitochondrial function, disrupting the electron transport chain and ATP synthesis.
-
Interaction with cellular macromolecules: Pterocarpans may also bind to and inactivate essential enzymes or interfere with nucleic acid synthesis.
Recent research has also shed light on the immunomodulatory properties of this compound, showing that it can amplify the activation of the NLRP3 inflammasome and caspase-1 in macrophages. This suggests that part of its in vivo efficacy may be due to the enhancement of the host's innate immune response to fungal pathogens.
Experimental Protocols: A Framework for Antifungal Susceptibility Testing
The following outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, adaptable for natural products like this compound.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and molds) to obtain fresh, viable colonies.
-
A suspension of the fungal cells or spores is prepared in a sterile saline solution or broth.
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells/spores (e.g., using a spectrophotometer or McFarland standards).
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO for poorly water-soluble compounds like this compound).
-
Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
The final volume in each well is typically 200 µL.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
-
Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Future Directions and Conclusion
While the available data on the antifungal activity of this compound is promising, further research is imperative. Direct comparative studies using standardized methodologies against a broader range of clinically relevant fungal pathogens are needed to fully elucidate its therapeutic potential. The multi-targeted mechanism of action suggested for pterocarpans could offer a significant advantage in an era of increasing antifungal resistance. The immunomodulatory properties of this compound also warrant further investigation as a potential dual-action therapeutic strategy. This guide serves as a foundational resource to stimulate and inform future research in this exciting area of natural product-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity against anthracnose-causing species of homopterocarpin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
In Vivo Anticancer Efficacy of (-)-Maackiain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer properties of the natural compound (-)-Maackiain against standard-of-care chemotherapeutic agents in two aggressive cancer types: nasopharyngeal carcinoma (NPC) and triple-negative breast cancer (TNBC). The information is compiled from preclinical xenograft studies to support further research and development.
Executive Summary
This compound, a pterocarpan (B192222) phytoalexin, has demonstrated significant tumor growth inhibition in mouse xenograft models of both nasopharyngeal carcinoma and triple-negative breast cancer. In a head-to-head comparison in an NPC model, this compound showed comparable, albeit slightly lower, efficacy to the standard chemotherapeutic agent cisplatin. In a TNBC model, this compound exhibited a dose-dependent reduction in tumor volume and weight. While direct comparative studies with standard TNBC treatments are lacking, this guide provides available data for an indirect assessment against paclitaxel (B517696) and doxorubicin. The anticancer effects of this compound are attributed to its modulation of key signaling pathways, including the MAPK/Ras pathway in NPC and the miR-374a/GADD45A axis in TNBC.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound compared to standard chemotherapeutic agents in NPC and TNBC xenograft models.
Table 1: In Vivo Efficacy in Nasopharyngeal Carcinoma (NPC) Xenograft Model
| Treatment Agent | Dosage and Administration | Cell Line | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 20 mg/kg, i.p. | CNE1 & CNE2 | CNE1: 29.19% (volume), 30.62% (weight)CNE2: 26.86% (volume), 38.99% (weight) | |
| Cisplatin | 5 mg/kg, i.p. | CNE1 & CNE2 | Not explicitly stated, but tumors were smaller than the control group. | |
| Cisplatin | 3 mg/kg, i.p., weekly | Xeno76 (PDX) | 85.4% | [1] |
Table 2: In Vivo Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Agent | Dosage and Administration | Cell Line | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Low Dose) | 25 mg/kg/day, i.p. | MDA-MB-231 | Significant reduction in tumor volume and weight compared to control. | [2] |
| This compound (High Dose) | 50 mg/kg/day, i.p. | MDA-MB-231 | Significantly greater reduction in tumor volume and weight compared to the low-dose group. | [2] |
| Paclitaxel | Not specified | MDA-MB-231 | Statistically significant differences in tumor volume compared to the control group were observed. | |
| Doxorubicin | Not specified | 4T1 (syngeneic) | Differential response observed, with a subset of tumors showing suppressed growth. | [3][4] |
Experimental Protocols
This compound in Nasopharyngeal Carcinoma Xenograft Model[1]
-
Cell Lines: Human nasopharyngeal carcinoma cell lines CNE1 and CNE2 were used.
-
Animal Model: BALB/c nude mice were used.
-
Tumor Implantation: CNE1 or CNE2 cells were subcutaneously injected into the flank of the mice.
-
Treatment: When tumors reached a certain volume, mice were randomly assigned to three groups:
-
Control group: Normal saline (0.2 mL).
-
This compound group: 20 mg/kg.
-
Cisplatin group: 5 mg/kg (positive control).
-
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the experiment.
This compound in Triple-Negative Breast Cancer Xenograft Model[3]
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231 was used.
-
Animal Model: 4-week-old nude mice were used.
-
Tumor Implantation: MDA-MB-231 cells (2x10^6) were injected into the mammary fat pads.
-
Treatment: After tumor establishment, mice were randomly divided into three groups (n=10):
-
Control group.
-
Low dose group: this compound 25 mg/kg/day via intraperitoneal injection for 28 days.
-
High dose group: this compound 50 mg/kg/day via intraperitoneal injection for 28 days.
-
-
Efficacy Evaluation: Tumor volumes were recorded throughout the experiment, and tumor weights were assessed after 28 days.
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating distinct signaling pathways in different cancer types.
MAPK/Ras Signaling Pathway in Nasopharyngeal Carcinoma
In NPC, this compound inhibits the MAPK/Ras signaling pathway.[5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound leads to cell cycle arrest and apoptosis in NPC cells.
Caption: this compound inhibits the MAPK/Ras signaling pathway in NPC.
miR-374a/GADD45A Axis in Triple-Negative Breast Cancer
In TNBC, this compound's anticancer activity is mediated through the modulation of the miR-374a/GADD45A axis.[2][8] this compound downregulates the expression of microRNA-374a (miR-374a), which is an oncomiR. The downregulation of miR-374a leads to the upregulation of its target, Growth Arrest and DNA Damage-inducible alpha (GADD45A), a tumor suppressor gene that promotes apoptosis.
Caption: this compound promotes apoptosis in TNBC via the miR-374a/GADD45A axis.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a general workflow for the in vivo validation of anticancer compounds using xenograft models.
Caption: General workflow for in vivo anticancer drug efficacy studies.
Conclusion
This compound demonstrates promising in vivo anticancer activity against both nasopharyngeal carcinoma and triple-negative breast cancer. Its efficacy in NPC is comparable to cisplatin, a standard-of-care agent. In TNBC, it shows a clear dose-dependent antitumor effect. The distinct mechanisms of action in these two cancer types highlight its potential as a versatile anticancer agent. Further preclinical studies, particularly direct comparative investigations with a broader range of standard chemotherapies in TNBC, are warranted to fully elucidate its therapeutic potential and position it for future clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer [escholarship.org]
- 4. Frontiers | IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer [frontiersin.org]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. researchgate.net [researchgate.net]
- 7. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]
- 8. Frontiers | Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression [frontiersin.org]
Comparative Efficacy of (-)-Maackiain Across Diverse Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a naturally occurring pterocarpan (B192222) isoflavonoid, has garnered significant interest in oncological research for its potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of this compound on various cancer cell lines, based on available experimental data. The information is intended to facilitate further research and drug development efforts by offering a structured overview of the compound's activity.
Comparative Cytotoxicity and Cellular Effects
This compound exhibits a range of cytotoxic and anti-proliferative effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, along with observed effects on apoptosis and the cell cycle, are summarized below.
| Cancer Type | Cell Line(s) | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Key Signaling Pathway(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 25.24 (24h) | Yes (Dose-dependent increase) | Not explicitly detailed | miR-374a/GADD45A Axis |
| BT549 | 20.99 (24h) | Yes (Dose-dependent increase) | Not explicitly detailed | miR-374a/GADD45A Axis | |
| Nasopharyngeal Carcinoma (NPC) | CNE1 | 116.65 (24h), 41.71 (48h), 20.28 (72h) | Yes | Yes | MAPK/Ras Signaling Pathway |
| CNE2 | 80.28 (24h), 25.14 (48h), 16.36 (72h) | Yes | Yes | MAPK/Ras Signaling Pathway | |
| Promyelotic Leukemia | HL-60 | Not specified | Yes (Dose- and time-dependent) | Not explicitly detailed | Not explicitly detailed |
Note: There is a notable lack of publicly available data on the specific effects of this compound on lung, colon, and prostate cancer cell lines. The information presented here is based on studies of other cancer types. Further research is warranted to elucidate the compound's efficacy against these prevalent cancers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to understand the effect of this compound on protein expression levels.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, proteins of the MAPK/Ras pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Comparative Analysis of (-)-Maackiain's Interaction with Key Molecular Targets in Inflammation and Metabolism
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of (-)-Maackiain's interaction with several key molecular targets involved in inflammatory and metabolic signaling pathways. The performance of this compound is compared with established alternative modulators of these pathways, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β.
This compound's Activity
Comparison with Alternative NLRP3 Inflammasome Modulators
A well-characterized inhibitor of the NLRP3 inflammasome is MCC950. In contrast to the enhancing effect of this compound, MCC950 potently inhibits NLRP3 activation.
| Compound | Target | Bioactivity (IC50) | Assay Type |
| MCC950 | NLRP3 Inflammasome | ~7.5 nM | IL-1β release in mouse bone marrow-derived macrophages (BMDMs) |
| ~8.1 nM | IL-1β release in human monocyte-derived macrophages (MDMs) |
Signaling Pathway and Experimental Workflow
Caption: NLRP3 Inflammasome Activation Pathway and Modulation.
Caption: Experimental Workflow for NLRP3 Inflammasome Assay.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory diseases.
This compound's Activity
This compound has been reported to inhibit the NF-κB signaling pathway. Studies have shown that it can reduce the levels of inflammatory cytokines that are downstream of NF-κB. For instance, in a model of sepsis, Maackiain reduced inflammatory cytokine levels in LPS-stimulated macrophages[3]. Another study demonstrated that Maackiain prevents the translocation of the p65 subunit of NF-κB to the nucleus in response to amyloid-beta stimulation in PC12 cells. While these studies indicate an inhibitory effect, specific IC50 values for direct NF-κB inhibition by this compound are not consistently reported.
Comparison with Alternative NF-κB Inhibitors
Parthenolide, a sesquiterpene lactone, is a well-known inhibitor of the NF-κB pathway, primarily through the direct inhibition of IκB kinase (IKK).
| Compound | Target | Bioactivity (IC50) | Assay Type |
| Parthenolide | NF-κB | 1.091 - 2.620 µM | Inhibition of cytokine expression in TLR4-stimulated cells |
| IKKβ | ~5 µM | In vitro kinase assay |
Signaling Pathway and Experimental Workflow
Caption: NF-κB Signaling Pathway and Inhibition.
Caption: Experimental Workflow for NF-κB Activity Assays.
Activation of the AMPK/Nrf2/HO-1 Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation generally leads to a switch from anabolic to catabolic pathways and can have anti-inflammatory effects.
This compound's Activity
A study has shown that Maackiain protects against sepsis by activating the AMPK/Nrf2/HO-1 pathway[3]. This activation leads to a reduction in inflammatory cytokines and reactive oxygen species in LPS-stimulated macrophages. The study demonstrated that the anti-inflammatory and anti-oxidant effects of Maackiain were dependent on the AMPK/Nrf2 axis. However, direct quantitative data, such as EC50 values for AMPK activation by this compound, were not provided.
Comparison with Alternative AMPK Activators
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a widely used pharmacological activator of AMPK. It is a cell-permeable precursor of ZMP, an AMP analog.
| Compound | Target | Bioactivity (EC50) | Assay Type |
| AICAR | AMPK | ~500 µM | Cell-based assays (e.g., in hepatocytes) |
Signaling Pathway and Experimental Workflow
Caption: AMPK/Nrf2/HO-1 Signaling Pathway Activation.
Caption: Experimental Workflow for AMPK Activation Assay.
Experimental Protocols
NLRP3 Inflammasome Activation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are commonly used. THP-1 cells are differentiated into macrophages using PMA.
-
Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a comparator compound (e.g., MCC950) for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis. The cells are lysed to obtain protein extracts.
-
Analysis:
-
ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific ELISA kit.
-
Western Blot: Cell lysates are analyzed by Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit).
-
NF-κB Activity Assay
-
Cell Culture: Cell lines such as RAW 264.7 macrophages or HEK293 cells with an NF-κB reporter system are used.
-
Treatment: Cells are pre-treated with different concentrations of this compound or a comparator (e.g., Parthenolide) for 1 hour.
-
Stimulation: The NF-κB pathway is activated by treating the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, or longer for reporter gene expression).
-
Analysis:
-
Western Blot for IκBα Phosphorylation: Cytoplasmic extracts are analyzed by Western blotting using an antibody specific for phosphorylated IκBα.
-
Western Blot for p65 Translocation: Nuclear extracts are prepared and analyzed by Western blotting for the presence of the p65 subunit of NF-κB.
-
Reporter Gene Assay: In cells transfected with an NF-κB luciferase reporter plasmid, luciferase activity is measured to quantify NF-κB transcriptional activity.
-
AMPK Activation Assay
-
Cell Culture: Cell lines such as RAW 264.7 macrophages, HepG2 (liver), or C2C12 (muscle) cells are suitable.
-
Treatment: Cells are treated with various concentrations of this compound or a comparator (e.g., AICAR) for a designated period (e.g., 1-24 hours).
-
Cell Lysis: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK, at Thr172) and total AMPK. An antibody against a downstream target, phosphorylated ACC (p-ACC), can also be used as an indicator of AMPK activity. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Densitometry: The band intensities are quantified using image analysis software. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
References
- 1. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the biosynthetic pathways of (-)-Maackiain in different plant species
For Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a pterocarpan (B192222) phytoalexin, is a key defense compound in many leguminous plants, exhibiting a range of antimicrobial and other biological activities. Its potential applications in medicine and agriculture have spurred interest in understanding and engineering its biosynthetic pathway. This guide provides a comparative overview of the this compound biosynthetic pathway in two notable producer species: red clover (Trifolium pratense) and chickpea (Cicer arietinum). We present a synthesis of current knowledge, including pathway diagrams, comparative data on enzymes and metabolites, and detailed experimental protocols to facilitate further research.
The Biosynthetic Pathway to this compound: A Tale of Two Legumes
The biosynthesis of this compound originates from the general phenylpropanoid pathway, branching off at the level of isoflavonoids. While the core enzymatic steps are conserved, species-specific variations in enzyme isoforms, kinetics, and regulation can influence the efficiency of maackiain (B7765809) production.
The Pathway in Trifolium pratense (Red Clover)
The biosynthetic route to this compound is well-elucidated in red clover. The pathway proceeds through the following key enzymatic steps, starting from the isoflavone (B191592) formononetin (B1673546):
-
Isoflavone 2'-hydroxylase (I2'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 2' position of formononetin to produce 2'-hydroxyformononetin (B191511).
-
Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the double bond in 2'-hydroxyformononetin to yield (3R)-2'-hydroxy-formononetin-isoflavanone (vestitone).
-
Vestitone (B1219705) Reductase (VR): The keto group of vestitone is reduced by VR to form 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049).
-
Pterocarpan Synthase (PTS): This enzyme, a member of the dirigent protein family, catalyzes the final ring closure through dehydration to form (-)-medicarpin.
-
Medicarpin (B1676140) 3-hydroxylase: While not fully characterized in the context of maackiain biosynthesis, it is proposed that a hydroxylase acts on (-)-medicarpin.
-
Pseudobaptigenin Synthase (TpPbS/CYP76F319): This recently discovered cytochrome P450 enzyme is a key step unique to maackiain biosynthesis. It catalyzes the formation of a methylenedioxy bridge from a hydroxylated pterocarpan precursor to form this compound. The precise precursor to this step is still under investigation but is derived from the medicarpin branch.
The Pathway in Cicer arietinum (Chickpea)
The biosynthesis of this compound in chickpea is understood to follow a similar sequence of reactions, with several key enzymes having been identified and characterized. However, the complete pathway and its regulation are not as comprehensively defined as in red clover. Chickpea is known to produce both medicarpin and maackiain as major phytoalexins, often as glycoside conjugates[1][2].
The known and inferred steps in chickpea are:
-
Isoflavone 2'-hydroxylase (I2'H): The presence of this activity is inferred from the production of downstream metabolites.
-
NADPH:isoflavone oxidoreductase (IFR): This enzyme has been purified and characterized from chickpea cell cultures. It reduces 2'-hydroxyformononetin and 2'-hydroxypseudobaptigenin[3][4].
-
Vestitone Reductase (VR): The activity of this enzyme is presumed to be present.
-
Pterocarpan Synthase (PTS): The activity of a pterocarpan synthase, which converts 7,2'-dihydroxy-4'-methoxyisoflavanol to (-)-medicarpin, has been reported in chickpea[4].
-
Pseudobaptigenin Synthase: A cytochrome P450-dependent enzyme that forms a methylenedioxy bridge has been identified in Cicer arietinum[5]. This enzyme is critical for the formation of the pterocarpan ring system of maackiain.
Comparative Pathway Visualization
The following diagrams illustrate the biosynthetic pathways to this compound in Trifolium pratense and the proposed pathway in Cicer arietinum.
Caption: Biosynthetic pathway of this compound in Trifolium pratense.
Caption: Proposed biosynthetic pathway of this compound in Cicer arietinum.
Quantitative Data Comparison
A direct quantitative comparison of all enzyme kinetic parameters and metabolite concentrations across different species is challenging due to variations in experimental conditions and reporting. The following tables summarize the available data to provide a comparative snapshot.
Table 1: Enzyme Kinetic Properties
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |
| Isoflavone Reductase (IFR) | Cicer arietinum | 2'-Hydroxyformononetin | 6 | - | - | [3] |
| 2'-Hydroxypseudobaptigenin | 6 | - | - | [3] | ||
| NADPH | 20 | - | - | [3] | ||
| 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID) | Glycine max (Soybean) | 2,7-dihydroxy-4'-methoxyisoflavanone | - | - | 1.6 | [6] |
| 2,7,4'-trihydroxyisoflavanone | - | - | 5.3 | [6] | ||
| 2,5,7,4'-tetrahydroxyisoflavanone | - | - | 18.1 | [6] |
Note: Kinetic data for many enzymes in the this compound pathway are not yet available, representing a key area for future research.
Table 2: Metabolite Concentrations
| Metabolite | Plant Species | Tissue/Condition | Concentration (mg/g DW) | Reference |
| Formononetin | Trifolium pratense | Flowering stage | 2.61 - 4.40 | [7][8] |
| Biochanin A | Trifolium pratense | Flowering stage | 1.79 - 3.32 | [7][8] |
| This compound | Trifolium pratense | Extract | 0.06% of extract | [9] |
| Formononetin | Cicer arietinum | Sprouts (elicited) | Increased up to 80% | [10] |
| Biochanin A | Cicer arietinum | Sprouts (elicited) | Increased up to 43% | [10] |
| Medicarpin & Maackiain | Cicer arietinum | Cell culture (elicited) | Substantial increase | [1] |
Note: Concentrations can vary significantly based on plant age, tissue type, and environmental conditions such as elicitor treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Protocol 1: Heterologous Expression and Assay of Isoflavone Synthase (IFS)
Objective: To express and functionally characterize isoflavone synthase, a key cytochrome P450 enzyme.
Workflow Diagram:
Caption: Workflow for heterologous expression and assay of Isoflavone Synthase.
Methodology:
-
Cloning and Expression: The full-length cDNA of the target IFS gene is cloned into a yeast expression vector (e.g., pYES-DEST52). The construct is then transformed into a suitable Saccharomyces cerevisiae strain.
-
Microsome Preparation: Transformed yeast cells are cultured and protein expression is induced. Cells are harvested, and microsomes containing the recombinant IFS are prepared by differential centrifugation.
-
Enzyme Assay: The assay mixture contains the microsomal preparation, the substrate (e.g., naringenin (B18129) or liquiritigenin), and NADPH in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction is initiated by adding NADPH and incubated at 30°C.
-
Product Analysis: The reaction is stopped, and the products are extracted with ethyl acetate. The extracted products are then analyzed and quantified by HPLC or LC-MS. The formation of 2-hydroxyisoflavanone or its dehydration product, the corresponding isoflavone (e.g., genistein), indicates IFS activity.
Protocol 2: Assay of Isoflavone Reductase (IFR)
Objective: To measure the activity of IFR, which catalyzes the reduction of 2'-hydroxyisoflavones.
Workflow Diagram:
Caption: Workflow for the assay of Isoflavone Reductase activity.
Methodology:
-
Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors). The homogenate is centrifuged to obtain a crude protein extract.
-
Enzyme Assay: The reaction mixture contains the protein extract, the substrate (e.g., 2'-hydroxyformononetin), and NADPH in a suitable buffer. The reaction is initiated by the addition of the substrate.
-
Activity Measurement: IFR activity is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is used to calculate the enzyme activity.
-
Product Confirmation (Optional): The reaction can be stopped at different time points, and the formation of the product (vestitone) can be confirmed by HPLC analysis.
Protocol 3: Quantification of this compound and Precursors by HPLC
Objective: To extract and quantify this compound and its biosynthetic precursors from plant tissue.
Workflow Diagram:
Caption: Workflow for the quantification of this compound and its precursors by HPLC.
Methodology:
-
Extraction: Freeze-dried and ground plant tissue is extracted with a solvent such as 80% methanol. The extract is then filtered before analysis.
-
HPLC Analysis: The extract is injected onto a C18 reverse-phase HPLC column. The compounds are separated using a gradient elution with a mobile phase typically consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection and Quantification: Compounds are detected using a UV detector at a wavelength appropriate for isoflavonoids (e.g., 260-310 nm). Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards of known concentrations.
Future Directions
While significant progress has been made in elucidating the this compound biosynthetic pathway, several areas warrant further investigation. A complete characterization of all enzymes in the pathway in Cicer arietinum is needed to confirm the proposed route. Furthermore, a comprehensive analysis of the kinetic parameters of all biosynthetic enzymes in both Trifolium pratense and Cicer arietinum would provide a more detailed understanding of the pathway's efficiency and potential bottlenecks. Such knowledge is crucial for the successful metabolic engineering of these plants for enhanced production of this valuable phytoalexin.
References
- 1. Medicarpin and maackiain 3-O-glucoside-6'-O-malonate conjugates are constitutive compounds in chickpea (Cicer arietinum L.) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical characterization of 2-hydroxyisoflavanone dehydratase. Involvement of carboxylesterase-like proteins in leguminous isoflavone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterocarpan phytoalexin biosynthesis in elicitor-challenged chickpea (Cicer arietinum L.) cell cultures. Purification, characterization and cDNA cloning of NADPH:isoflavone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudobaptigenin synthase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. zemdirbyste-agriculture.test.deimantinis.lm.lt [zemdirbyste-agriculture.test.deimantinis.lm.lt]
- 8. researchgate.net [researchgate.net]
- 9. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of (-)-Maackiain and its Glycoside Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the biological activities of the pterocarpan (B192222) (-)-Maackiain and its glycosylated forms, providing key data for researchers in drug discovery and development.
This compound, a naturally occurring pterocarpan found in plants of the Sophora genus, has garnered significant attention for its diverse pharmacological properties. Its glycoside derivatives, such as Trifolirhizin (B192568) and this compound 3-O-glucoside, where a sugar moiety is attached to the parent molecule, are also subjects of investigation. This guide offers a head-to-head comparison of the available experimental data on this compound and its glycosides, focusing on their anti-inflammatory, anticancer, and antimicrobial activities, as well as their underlying mechanisms of action.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its glycoside derivatives can vary significantly, with the presence of the glycoside group often influencing the compound's potency and mechanism of action.
Anticancer Activity
Direct comparative studies have been conducted on the anticancer effects of this compound and its glycoside, Trifolirhizin. In a study on human leukemia (HL-60) cells, both compounds were found to inhibit cell proliferation.[1] Furthermore, cytotoxic effects have been quantified for each compound against various cancer cell lines, as detailed in the table below.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxic | 25.24 µM | [2] |
| BT-549 (Triple-Negative Breast Cancer) | Cytotoxic | 20.99 µM | [2] | |
| Trifolirhizin | MKN45 (Gastric Cancer) | Cytotoxic | 33.27 µg/ml | [1][3] |
| A2780 (Ovarian Cancer) & H23 (Lung Cancer) | Antiproliferative | Significant at 100 µM & 250 µM, respectively | [4] | |
| Normal Kidney and Liver Cells | Low Toxicity | IC50 > 250 µg/mL | [4] |
Note: Direct comparison of IC50 values should be made with caution due to differing cell lines and experimental conditions.
Anti-inflammatory Activity
While direct head-to-head quantitative comparisons of the anti-inflammatory activity are limited, available evidence suggests differing mechanisms. This compound has been shown to amplify nigericin-mediated NLRP3 inflammasome activation.[5] In contrast, its glycoside derivative, Trifolirhizin, has been found to suppress the NLRP3 inflammasome and inhibit the NF-κB and MAPK signaling pathways.[4] Another glycoside, this compound 3-O-glucoside, has been reported to inhibit the expression of proinflammatory mediators, likely through the inhibition of NF-κB activation.[5]
Antimicrobial Activity
Mechanisms of Action: A Tale of Two Pathways
The primary difference in the biological activity between this compound and its glycoside derivatives appears to lie in their modulation of key inflammatory signaling pathways.
This compound: This aglycone has a dual role in inflammation. It can amplify the activation of the NLRP3 inflammasome in response to certain stimuli.[5] However, it also exhibits anti-inflammatory effects through the activation of the AMPK/Nrf2/HO-1 pathway, which is a protective mechanism against oxidative stress and inflammation.[6]
Trifolirhizin (Maackiain Glycoside): In contrast to its aglycone, Trifolirhizin acts as an inhibitor of inflammatory pathways. It has been shown to suppress the activation of the NLRP3 inflammasome and inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][7]
The following diagrams illustrate the known signaling pathways for this compound and Trifolirhizin.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways inhibited by Trifolirhizin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for the MIC antimicrobial susceptibility test.
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The available evidence suggests that glycosylation significantly alters the biological activity of this compound. While the aglycone, this compound, exhibits a complex modulatory role in inflammation, its glycoside derivative, Trifolirhizin, appears to act as a more direct inhibitor of pro-inflammatory pathways. In terms of anticancer activity, both compounds have demonstrated efficacy, though their potencies vary depending on the cancer cell type.
This guide highlights the importance of considering the glycosylation state when evaluating the therapeutic potential of natural products. Further direct comparative studies, particularly in the areas of anti-inflammatory and antimicrobial activities with quantitative endpoints, are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and its glycoside derivatives.
References
- 1. Anti-proliferation effects of trifolirhizin on MKN45 cells and possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment and Validation of Commercially Sourced (-)-Maackiain
For Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, immunostimulatory, and antifungal properties.[1][2][3] As with any bioactive compound intended for research and drug development, the purity and proper validation of commercially sourced this compound are of paramount importance to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of key aspects of purity assessment for commercially available this compound, supported by established experimental protocols and visual workflows.
Commercial Supplier Purity Comparison
Obtaining this compound of high purity is crucial for accurate in vitro and in vivo studies. While many suppliers offer this compound, the level of quality control and the detail of analytical data provided can vary. Below is a summary of typical purity specifications and analytical methods cited by commercial vendors. It is important to note that a direct comparison of Certificates of Analysis (CoA) is recommended for lot-specific information.
| Supplier Category | Typical Purity Specification | Common Analytical Techniques for Purity Determination | Identity Confirmation Methods |
| Specialty Chemical Suppliers | ≥98% (by HPLC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Natural Product Suppliers | ≥95% - ≥99% (by HPLC) | HPLC, Ultra-Performance Liquid Chromatography (UPLC) | MS, ¹H-NMR, ¹³C-NMR |
| Custom Synthesis Providers | As per client specification (e.g., >99%) | HPLC, Chiral HPLC, UPLC-MS | MS, NMR, Elemental Analysis |
Experimental Protocols for Validation
Researchers should independently verify the purity and identity of commercially sourced this compound. The following are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard (of known purity)
-
Commercially sourced this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the commercially sourced this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 286 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation of Purity: The purity of the sample is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Introduce a solution of the this compound sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (C₁₆H₁₂O₅, Molecular Weight: 284.26 g/mol ).[4] In positive ion mode, an [M+H]⁺ ion at m/z 285.07 should be observed. In negative ion mode, an [M-H]⁻ ion at m/z 283.06 should be observed.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming its identity and providing insights into its isomeric purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound.[4][5]
Representative ¹H NMR Data (in DMSO-d₆):
-
Signals corresponding to the aromatic protons and the protons of the pterocarpan skeleton should be observed in their characteristic regions.
Enantiomeric Purity Assessment by Chiral HPLC
Since Maackiain exists as enantiomers, it is crucial to determine the enantiomeric purity of the (-)-form.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
Procedure:
-
Develop a suitable mobile phase, which often consists of a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol).
-
Inject a solution of the this compound sample.
-
Analysis: The two enantiomers, (+) and this compound, should be resolved into two separate peaks.
-
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for the comprehensive purity assessment of commercially sourced this compound.
This compound and the NLRP3 Inflammasome Signaling Pathway
This compound has been reported to enhance the activation of the NLRP3 inflammasome.[1] The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
Caption: The role of this compound in enhancing the activation of the NLRP3 inflammasome pathway.
This compound and the NF-κB Signaling Pathway
This compound has also been shown to inhibit the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.[1]
Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Comparative Metabolomic Profiling of Plants Overexpressing (-)-Maackiain: A Methodological Guide
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive methodological framework for the comparative metabolomic profiling of plants genetically engineered to overexpress the isoflavonoid (B1168493) phytoalexin, (-)-maackiain. As direct comparative studies on this specific topic are not yet publicly available, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines established experimental protocols, data presentation standards, and visualization of relevant pathways and workflows to facilitate the design and execution of such studies. The overexpression of this compound, a compound with noted biological activities, holds significant interest for applications in agriculture and medicine. Understanding its impact on the broader plant metabolome is crucial for evaluating the efficacy and potential unintended effects of this genetic modification.
Introduction
This compound is a pterocarpan (B192222) phytoalexin found in various leguminous plants, where it plays a role in defense against pathogens.[1] Metabolic engineering to enhance its production in plants could lead to crops with improved disease resistance or provide a sustainable source for pharmacologically active compounds. However, the introduction of a gene to upregulate a specific metabolite can have wide-ranging effects on the plant's overall metabolic network. Comparative metabolomics provides a powerful tool to assess these changes by comparing the metabolite profiles of genetically modified plants with their wild-type counterparts. This guide details the necessary steps to conduct a robust comparative metabolomic analysis of plants overexpressing this compound.
Experimental Protocols
A successful comparative metabolomics study hinges on meticulous experimental design and execution. The following protocols are based on established methodologies in plant metabolomics.[2][3]
Plant Material and Growth Conditions
-
Plant Species: Select a model plant species suitable for genetic transformation and metabolomic analysis (e.g., Arabidopsis thaliana, Medicago truncatula, or Nicotiana benthamiana).
-
Genetic Lines: Utilize a wild-type (WT) line and at least three independent transgenic lines overexpressing a key gene in the this compound biosynthetic pathway. The use of multiple transgenic lines is crucial to ensure that observed metabolic changes are due to the transgene and not to somaclonal variation or insertion site effects.
-
Growth Conditions: Grow all plants under controlled environmental conditions (e.g., 22°C day/18°C night, 16-hour photoperiod, 60% relative humidity) to minimize environmental variability.
-
Harvesting: Harvest plant tissues (e.g., leaves, roots) at a consistent developmental stage. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[2]
Metabolite Extraction
-
Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Use a pre-chilled extraction solvent suitable for a broad range of metabolites. A common choice is 80% methanol (B129727) in water.
-
Extraction Procedure: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue), vortex thoroughly, and incubate at 4°C with shaking for a specified period (e.g., 1 hour).
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For untargeted analysis, it is advisable to pool a small aliquot from each sample to create a quality control (QC) sample.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: Employ a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-QTOF-MS or UHPLC-Orbitrap-MS).[4][5][6]
-
Chromatographic Separation: Use a reversed-phase C18 column for the separation of semi-polar metabolites. The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution should be optimized to achieve good separation of metabolites.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
Data Processing and Statistical Analysis
-
Data Pre-processing: Process the raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, retention time alignment, and peak integration.[7][8]
-
Metabolite Annotation: Annotate metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with authentic standards, and public or in-house spectral libraries (e.g., METLIN, MassBank).[9]
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify differences in the metabolite profiles between wild-type and transgenic lines. Use univariate statistical tests (e.g., t-test or ANOVA) to identify individual metabolites that are significantly up- or down-regulated.[10][11]
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison.
Table 1: Hypothetical Comparative Metabolomic Data of Key Metabolites in the this compound Biosynthetic Pathway
| Metabolite | Wild-Type (Relative Abundance) | Overexpression Line (Relative Abundance) | Fold Change | p-value |
| L-Phenylalanine | 1.00 ± 0.12 | 0.95 ± 0.15 | 0.95 | 0.65 |
| Cinnamic acid | 1.00 ± 0.09 | 1.10 ± 0.11 | 1.10 | 0.42 |
| p-Coumaric acid | 1.00 ± 0.14 | 1.05 ± 0.18 | 1.05 | 0.78 |
| Liquiritigenin | 1.00 ± 0.21 | 3.50 ± 0.45 | 3.50 | <0.01 |
| Daidzein | 1.00 ± 0.18 | 4.20 ± 0.51 | 4.20 | <0.01 |
| Formononetin | 1.00 ± 0.25 | 6.80 ± 0.82 | 6.80 | <0.001 |
| Calycosin | 1.00 ± 0.31 | 8.50 ± 1.10 | 8.50 | <0.001 |
| Pseudobaptigenin | 1.00 ± 0.28 | 12.30 ± 1.50 | 12.30 | <0.001 |
| (-)-Medicarpin | 1.00 ± 0.35 | 9.70 ± 1.25 | 9.70 | <0.001 |
| This compound | 1.00 ± 0.40 | 25.60 ± 3.10 | 25.60 | <0.001 |
Values are represented as mean ± standard deviation of biological replicates (n=5). Fold change is calculated as the ratio of the mean relative abundance in the overexpression line to the wild-type. The p-value is determined by a two-tailed Student's t-test.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics.
This compound Biosynthetic Pathway
Caption: Simplified this compound biosynthetic pathway.[1][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-MS analysis for plant global metabolomics: C18 analysis. [protocols.io]
- 6. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetaboAnalyst [metaboanalyst.ca]
- 8. Plant Metabolomics: Current Initiatives and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of plant metabolomics data using identification‐free approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Unambiguous Determination of (-)-Maackiain's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for establishing the absolute configuration of (-)-Maackiain, a pterocarpan (B192222) with notable biological properties. Its performance is contrasted with alternative chiroptical and spectroscopic techniques, namely Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
This compound, a naturally occurring isoflavonoid, possesses a rigid pterocarpan skeleton with defined stereocenters. The unequivocal assignment of its absolute configuration is paramount for structure-activity relationship studies and the development of potential therapeutic agents. While various analytical methods can provide stereochemical information, single-crystal X-ray diffraction stands as the gold standard for its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a molecule.
Confirmation by X-ray Crystallography: The Gold Standard
The absolute configuration of a derivative of this compound, specifically 7-Hydroxy-4',5'-methylenedioxypterocarpan hemihydrate, has been determined by single-crystal X-ray diffraction.[1] The analysis of the diffraction data provides precise atomic coordinates, bond lengths, and bond angles, culminating in the unambiguous assignment of the stereocenters. A key parameter in this determination is the Flack parameter, which provides a measure of the enantiopurity and the correctness of the assigned absolute configuration of the crystal structure.
Crystallographic Data for 7-Hydroxy-4',5'-methylenedioxypterocarpan hemihydrate[1]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃O₅.₅ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a (Å) | 6.5998(13) |
| b (Å) | 7.6711(16) |
| c (Å) | 26.547(5) |
| α (°) | 90 |
| β (°) | 91.318(7) |
| γ (°) | 90 |
| Volume (ų) | 1343.7(5) |
| Temperature (K) | 273(2) |
| Radiation type | MoKα |
| R-factor (all reflections) | 0.034 |
| Weighted R-factor (all reflections) | 0.078 |
| Goodness-of-fit | 1.06 |
Note: The Flack parameter, a critical indicator for absolute configuration, is ideally close to zero for the correct enantiomer. While not explicitly stated in the initial data, a value near zero would be expected for a confident assignment.
Alternative Methods for Stereochemical Elucidation: A Comparative Overview
While X-ray crystallography provides definitive proof, its requirement for high-quality single crystals can be a limitation. Several spectroscopic techniques offer valuable alternatives for determining or corroborating the absolute configuration of chiral molecules like this compound in solution.
| Method | Principle | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Applicable to a wide range of molecules in solution, provides rich structural information. | Requires comparison with quantum chemical calculations, can be sensitive to conformation. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral chromophores. | Highly sensitive to the stereochemistry around chromophores, requires small sample amounts. | Limited to molecules with suitable chromophores, can be complex to interpret for flexible molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers. | Widely accessible, can be used for a variety of functional groups. | Indirect method, may require chemical modification of the analyte, interpretation can be complex. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using an area detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectral Acquisition: The VCD and infrared absorption spectra are recorded simultaneously on a VCD spectrometer.
-
Computational Modeling: The 3D structure of the molecule is modeled, and its theoretical VCD spectrum is calculated using quantum chemistry software (e.g., Gaussian).
-
Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: The ECD and UV-Vis absorption spectra are recorded on a CD spectropolarimeter.
-
Data Analysis: The Cotton effects (positive or negative peaks) in the ECD spectrum are analyzed. For pterocarpans, the sign of the Cotton effects in specific regions of the spectrum can be correlated to the absolute configuration based on established empirical rules or by comparison with the spectra of known related compounds.[2]
-
Computational Support: Similar to VCD, theoretical ECD spectra can be calculated to aid in the assignment.
NMR Spectroscopy with Chiral Derivatizing Agents
-
Derivatization: The chiral molecule (e.g., containing a hydroxyl group) is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) to form a mixture of diastereomers.
-
NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.
-
Spectral Comparison: The chemical shifts of specific protons or fluorine atoms in the two diastereomers will be different.
-
Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR) and applying established models (e.g., the Mosher model), the absolute configuration of the original molecule can be deduced.
Workflow and Logical Relationships
References
Benchmarking the neuroprotective effects of (-)-Maackiain against known compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents that can effectively protect neurons from damage and death is paramount. (-)-Maackiain, a pterocarpan-class isoflavonoid, has emerged as a promising candidate with demonstrated neuroprotective properties. This guide provides an objective comparison of the neuroprotective effects of this compound against well-established neuroprotective compounds: Edaravone, N-acetylcysteine (NAC), and Curcumin. The comparison is based on available experimental data from in vitro studies, with a focus on key mechanisms of action, including antioxidant and anti-inflammatory effects.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of this compound and the selected benchmark compounds is summarized below. The data is compiled from various in vitro studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Model System | Insult | Concentration Range | Key Efficacy Data | Putative Mechanism of Action |
| This compound | PC12 cells | Amyloid-beta (Aβ42) | 1-10 µM | Dose-dependently increased cell viability, reduced apoptosis, decreased ROS production, and suppressed inflammatory cytokines (TNF-α, IL-1β).[1] | Activation of PKC-Nrf2 signaling pathway.[1] |
| SH-SY5Y cells, C. elegans | 6-hydroxydopamine (6-OHDA), α-synuclein | 0.25 - 1 µM | Reduced dopaminergic neuron damage, diminished α-synuclein accumulation, and improved mitochondrial membrane potential.[2] | Modulation of the PINK1/Parkin pathway.[2] | |
| Edaravone | Rat (tMCAO model) | Ischemia/Reperfusion | 3 mg/kg, IV | Significant reduction in infarct volume and improvement in neurological score. | Potent free radical scavenger.[3][4] |
| ALS patients | Oxidative Stress | 60 mg, IV | Slowed functional decline by approximately 33% and reduced markers of oxidative stress (3-nitrotyrosine).[5] | Scavenging of free radicals and inhibition of neuroinflammation.[5] | |
| N-acetylcysteine (NAC) | Primary rat hippocampus neurons | Hydrogen peroxide (H2O2) | 100 µM | Enhanced cell viability and mitigated excessive ROS production.[6] | Inhibition of MAPK signal transduction and antioxidant action.[6] |
| Cortical neurons | Amyloid-beta (Aβ) peptide | 1 mM | Increased cell viability.[7] | Increases cellular glutathione (B108866) content.[7] | |
| Curcumin | SH-SY5Y cells | Hydrogen peroxide (H2O2) | - | Neuroprotective activity against ROS accumulation and cell death.[8] | Modulation of Nrf2, AKT, and NF-kB signaling pathways.[8] |
| BV-2 microglial cells | Lipoteichoic acid (LTA) | - | Inhibited the release of inflammatory cytokines (TNF-α, PGE2, NO).[9] | Inhibition of NF-κB and p38 MAPK activation; induction of Nrf2 and HO-1 expression.[9] |
Signaling Pathways and Experimental Workflow
The neuroprotective mechanisms of this compound and the benchmark compounds often converge on common signaling pathways that regulate cellular responses to oxidative stress and inflammation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified pre-incubation period.
-
Introduce the neurotoxic agent and incubate for the desired duration.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
2. Lactate (B86563) Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.[14]
-
Oxidative Stress Assay
Reactive Oxygen Species (ROS) Measurement using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS within the cell.
-
Procedure:
-
Culture and treat cells in a 96-well plate.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFDA solution (typically 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.[15]
-
Wash the cells to remove excess DCFDA.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[16]
-
Protein Expression Analysis
Western Blot for Nrf2 and HO-1
This technique is used to detect and quantify the expression levels of specific proteins, such as the transcription factor Nrf2 and its downstream target, the antioxidant enzyme heme oxygenase-1 (HO-1).
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.[17]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]
-
Conclusion
This compound demonstrates significant neuroprotective potential through multiple mechanisms, primarily by activating the PKC-Nrf2 and modulating the PINK1/Parkin signaling pathways. Its efficacy in mitigating oxidative stress and inflammation in in vitro models of neurodegenerative diseases positions it as a compelling candidate for further investigation. While direct quantitative comparisons with established neuroprotective agents like Edaravone, NAC, and Curcumin are challenging due to the diversity of experimental models, the available data suggests that this compound's multifaceted mechanism of action is a key advantage. Future studies should aim for head-to-head comparisons in standardized in vitro and in vivo models to definitively benchmark its neuroprotective effects and elucidate its full therapeutic potential.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. doc.abcam.com [doc.abcam.com]
- 17. benchchem.com [benchchem.com]
Independent Verification of the Reported Antimicrobial Spectrum of (-)-Maackiain: A Comparative Guide
Researchers, scientists, and drug development professionals require robust, independently verified data to make informed decisions. This guide provides a comparative analysis of the antimicrobial spectrum of (-)-Maackiain, presenting available data from various studies to support an objective evaluation of its efficacy against a range of microbial pathogens.
This compound, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered attention for its diverse pharmacological activities, including its potential as an antimicrobial agent. Reports suggest that it possesses both antifungal and antibacterial properties. This guide aims to consolidate and compare the reported antimicrobial activities of this compound, offering a resource for researchers investigating its potential in drug discovery and development.
Antimicrobial Spectrum: A Data-Driven Comparison
To facilitate a clear comparison, the following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various microorganisms from available studies. The MIC is a crucial quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.
| Microorganism | Type | Reported MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Ra | Bacterium | 25-71 | |
| Fungal Pathogens (various genera) | Fungus | Toxic |
Note: The available literature provides limited specific MIC values from independent verification studies. Much of the information describes the antimicrobial effect in more general terms. Further targeted research is needed to establish a comprehensive and independently verified antimicrobial spectrum.
Methodologies for Antimicrobial Susceptibility Testing
The reliability of antimicrobial susceptibility data is intrinsically linked to the experimental methods employed. Standardized protocols are essential for reproducible and comparable results. The primary methods used to determine the MIC of compounds like this compound are broth microdilution and agar (B569324) diffusion assays.
Broth Microdilution Method
This technique is a widely accepted method for determining the MIC of an antimicrobial agent.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agent, this compound, is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Diffusion Method (Disk Diffusion)
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Agar Plate Preparation: A solid agar medium is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the resulting clear zone (zone of inhibition) is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the independent verification of the antimicrobial spectrum of a test compound like this compound.
Figure 1. Workflow for Independent Verification of Antimicrobial Spectrum.
Conclusion
The available evidence suggests that this compound exhibits antimicrobial properties, particularly against certain fungi and Mycobacterium tuberculosis. However, for a comprehensive understanding and to fully support its development as a potential therapeutic agent, there is a clear need for more extensive and quantitative independent verification studies. Researchers are encouraged to employ standardized methodologies, such as broth microdilution, to generate robust and comparable MIC data against a broader panel of clinically relevant bacterial and fungal pathogens. Such efforts will be crucial in substantiating the therapeutic potential of this compound and guiding future drug development initiatives.
Safety Operating Guide
Proper Disposal of (-)-Maackiain: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(-)-Maackiain, a pterocarpan (B192222) phytoalexin, is a compound of interest in various research fields. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are crucial to ensure laboratory safety and environmental responsibility.[1][2] This guide provides detailed, step-by-step instructions for the safe disposal of this compound in various forms.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of the waste. Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding.
1. Solid this compound Waste
This category includes pure this compound powder and materials heavily contaminated with the solid compound, such as weighing paper or contaminated gloves.
-
Step 1: Collection: Place solid this compound waste into a designated, sealable, and clearly labeled waste container.
-
Step 2: Labeling: The label should clearly identify the contents as "this compound Waste" and indicate that it is non-hazardous.
-
Step 3: Disposal: For small quantities, and where permitted by institutional and local regulations, solid non-hazardous chemical waste can often be disposed of in the regular laboratory trash.[3][4] However, it is critical to first check with your institution's EHS department. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a designated chemical waste program.[5]
2. Liquid this compound Waste (Solutions)
This includes solutions of this compound in various solvents.
-
Step 1: Segregation: Do not mix this compound solutions with other chemical waste streams, especially hazardous waste.
-
Step 2: Collection: Collect the liquid waste in a sealable, chemical-resistant container.
-
Step 3: Labeling: Clearly label the container with "this compound Waste Solution" and list all solvent components and their approximate concentrations.
-
Step 4: Disposal:
-
Aqueous Solutions: For very dilute, small-volume aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, provided the pH is between 6 and 10 and it does not contain any other hazardous materials.[6] Always confirm this is allowed by your local wastewater authority and institutional policies.
-
Solvent-Based Solutions: Solutions of this compound in flammable or toxic organic solvents (e.g., DMSO, ethanol, methanol) must be collected and disposed of as chemical waste through your institution's EHS program.[7] Do not pour organic solvents down the drain.
-
3. Empty this compound Containers
Properly cleaned chemical containers can often be recycled or disposed of as regular lab glass or plastic waste.
-
Step 1: Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or the solvent used for the solution).
-
Step 2: Rinsate Collection: The first rinse should be collected as chemical waste and disposed of with your liquid this compound waste. Subsequent rinses of a non-hazardous material may be disposable down the drain if the solvent is appropriate for that, but it is best practice to collect all rinsate as chemical waste.[6]
-
Step 3: Defacing: Completely remove or deface the original label to avoid confusion.
-
Step 4: Disposal: Dispose of the clean, defaced container in the appropriate laboratory glass or plastic recycling or waste stream, as per your institution's guidelines.[6]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined due to its non-hazardous nature, general guidelines for non-hazardous waste disposal should be followed.
| Waste Type | Disposal Guideline | Rationale |
| Solid Waste | Small quantities may be permissible in regular trash, pending institutional approval. | To ensure safe handling by custodial staff and compliance with landfill regulations.[3] |
| Aqueous Solutions | Permissible for drain disposal only if highly diluted, at a neutral pH (typically 6-10), and allowed by local and institutional regulations.[6] | To prevent damage to plumbing and negative impacts on wastewater treatment processes. |
| Solvent-Based Solutions | Must be collected for chemical waste pickup. | Organic solvents can pose fire hazards and are environmental pollutants; they should not enter the sewer system.[7] |
Experimental Protocols and Methodologies
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to their specific experimental designs and relevant literature for methodologies related to their work. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.
Mandatory Visualizations
Disposal Decision Workflow for this compound Waste
The following diagram illustrates the logical steps for determining the correct disposal pathway for waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. This compound | C16H12O5 | CID 91510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling (-)-Maackiain
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (-)-Maackiain, including personal protective equipment (PPE), and operational and disposal plans.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following guidelines are based on best practices for handling non-hazardous chemicals.
Personal Protective Equipment (PPE)
Even in the absence of a specific GHS hazard classification, the use of basic personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from potential contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of contamination and ensures a smooth workflow.
Caption: Workflow for Handling this compound.
Disposal Plan
As this compound is not classified as hazardous, its disposal should follow institutional and local regulations for non-hazardous chemical waste.
-
Solid Waste: Unused this compound powder and contaminated materials such as gloves and weighing paper should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions of this compound should be disposed of in accordance with your institution's guidelines for non-hazardous liquid waste. Some institutions may permit disposal down the drain with copious amounts of water, while others may require collection in a specific liquid waste container. Always confirm your institution's specific procedures.[1][2][3]
-
Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent, the rinsate collected as non-hazardous liquid waste, and the container disposed of as regular laboratory glass or plastic waste.
Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures.
Caption: Emergency Procedures for this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation develops, seek medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response:
-
Small Spills: For a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a suitable container for disposal. Clean the spill area with soap and water.[6][7]
-
Large Spills: For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. preventblindness.org [preventblindness.org]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
